molecular formula C11H10BrNO2 B1434568 methyl 5-bromo-6-methyl-1H-indole-3-carboxylate CAS No. 1360957-60-3

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Cat. No.: B1434568
CAS No.: 1360957-60-3
M. Wt: 268.11 g/mol
InChI Key: FETNEJOMKCGBMH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETNEJOMKCGBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a "privileged structure," capable of binding to a multitude of biological receptors, and specific substitution patterns, such as the 5-bromo-6-methyl configuration, are crucial for developing targeted therapeutic agents. This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic route to this valuable compound, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the mechanistic reasoning behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy & Retrosynthesis

The synthesis of this compound is most logically approached via a multi-step functionalization of a pre-formed indole core. This strategy allows for controlled, high-yielding transformations at each stage. Our retrosynthetic analysis identifies the commercially available or readily synthesizable 5-bromo-6-methyl-1H-indole as the strategic starting material.

The forward synthesis, therefore, proceeds in three key stages:

  • C3-Formylation: Introduction of a formyl group at the electron-rich C3 position of the indole ring using the Vilsmeier-Haack reaction.

  • Oxidation: Conversion of the resulting aldehyde to a carboxylic acid. This step requires a mild oxidant to prevent over-oxidation or degradation of the sensitive indole nucleus.

  • Esterification: Conversion of the carboxylic acid to the desired methyl ester via acid-catalyzed Fischer-Speier esterification.

Synthetic Workflow Indole 5-Bromo-6-methyl- 1H-indole Aldehyde 5-Bromo-6-methyl-1H- indole-3-carboxaldehyde Indole->Aldehyde   Vilsmeier-Haack   Formylation    (POCl₃, DMF) Acid 5-Bromo-6-methyl-1H- indole-3-carboxylic acid Aldehyde->Acid   Oxidation    (e.g., Ag₂O) Ester Methyl 5-bromo-6-methyl- 1H-indole-3-carboxylate (Target Molecule) Acid->Ester   Fischer Esterification    (MeOH, H₂SO₄)

Figure 1: High-level workflow for the synthesis of the target compound.

Synthesis of the Indole Core: 5-Bromo-6-methyl-1H-indole

While 5-bromo-6-methyl-1H-indole can be sourced from commercial suppliers, its synthesis from basic starting materials is a foundational process in heterocyclic chemistry. A classical and effective approach is the Japp-Klingemann reaction followed by a Fischer indole synthesis .[1][2]

Principle:

  • Diazotization: 4-Bromo-3-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto-ester (e.g., ethyl 2-methylacetoacetate) under basic conditions. The reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield a phenylhydrazone.[3]

  • Fischer Indole Synthesis: The resulting phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or ZnCl₂).[4][5] This induces a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[6][7]

This sequence provides the core heterocyclic structure upon which the target molecule is built. For the remainder of this guide, we will proceed from this key intermediate.

Part I: Vilsmeier-Haack Formylation of the Indole Core

Expertise & Causality: The C3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic substitution. The Vilsmeier-Haack reaction is a reliable and high-yielding method for introducing a formyl group (-CHO) at this position.[8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent is a mild electrophile, perfectly suited for reacting with the electron-rich indole without causing polymerization or degradation, which can occur with stronger acids.

Vilsmeier-Haack Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Indole 5-Bromo-6-methyl-1H-indole Indole->Iminium Attack at C3 Aldehyde Indole-3-carboxaldehyde Iminium->Aldehyde H2O H₂O Workup H2O->Aldehyde

Caption: Key stages of the Vilsmeier-Haack formylation of indole.
Experimental Protocol: Synthesis of 5-Bromo-6-methyl-1H-indole-3-carboxaldehyde
  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 5-bromo-6-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Then, heat the mixture to 40-50 °C and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Isolation: Basify the aqueous solution by slowly adding 30% aqueous sodium hydroxide solution until the pH is ~9-10, keeping the temperature below 20 °C. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Part II: Oxidation to Indole-3-Carboxylic Acid

Expertise & Causality: The oxidation of an aromatic aldehyde to a carboxylic acid must be performed under conditions that do not affect the indole ring. Strong oxidants like potassium permanganate or chromic acid can degrade the electron-rich heterocyclic system. Therefore, a mild and selective oxidant is required. Tollens' reagent (ammoniacal silver nitrate) or a Pinnick oxidation (using sodium chlorite, NaClO₂) are excellent choices. We describe a protocol using silver(I) oxide, which is a common and effective variant of the Tollens' oxidation.

Experimental Protocol: Synthesis of 5-Bromo-6-methyl-1H-indole-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-6-methyl-1H-indole-3-carboxaldehyde (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Reagent Preparation: In a separate flask, dissolve silver nitrate (AgNO₃, 2.2 eq.) in water. Add aqueous sodium hydroxide solution to precipitate silver(I) oxide (Ag₂O) as a brown solid. Filter the precipitate and wash with water to remove excess base.

  • Oxidation: Add the freshly prepared, moist silver(I) oxide to the aldehyde suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. Monitor the formation of a silver mirror on the flask walls and the consumption of the aldehyde by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter through a pad of Celite to remove the silver metal and any unreacted silver oxide. Wash the Celite pad with hot ethanol.

  • Isolation: Combine the filtrates and reduce the volume under reduced pressure. Acidify the remaining aqueous solution with 2M hydrochloric acid to a pH of ~2-3. The carboxylic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part III: Fischer-Speier Esterification

Expertise & Causality: Fischer-Speier esterification is a classic, equilibrium-driven process for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[9] Using a large excess of methanol as both the solvent and reagent drives the equilibrium towards the product side, ensuring a high conversion rate. Concentrated sulfuric acid is a cost-effective and highly effective catalyst for this transformation. This method is particularly suitable for large-scale synthesis due to its simplicity and the low cost of reagents.[9]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Suspend 5-bromo-6-methyl-1H-indole-3-carboxylic acid (1.0 eq.) in anhydrous methanol (20-30 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) dropwise to the suspension while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into a beaker containing ice water. A white or off-white solid should precipitate. Neutralize the solution by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic sequence. Yields are representative and may vary based on scale and specific experimental conditions.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Formylation POCl₃, DMFDMF0 to 504 - 685 - 95
Oxidation Ag₂O (freshly prepared)Ethanol/WaterReflux3 - 480 - 90
Esterification Methanol, H₂SO₄ (cat.)MethanolReflux (~65)4 - 885 - 95[9]

Conclusion

The synthesis of this compound can be reliably achieved through a robust, three-step sequence starting from 5-bromo-6-methyl-1H-indole. The described pathway, involving Vilsmeier-Haack formylation, mild oxidation, and Fischer-Speier esterification, relies on well-established, high-yielding reactions. Each step has been rationalized based on fundamental principles of organic chemistry, providing a self-validating and scalable protocol for researchers in the pharmaceutical and chemical sciences.

References

  • BenchChem (2025). Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid. BenchChem Technical Documents.
  • Wikipedia. Indole-3-carbaldehyde. Wikimedia Foundation. [Link]

  • Wikipedia. Japp–Klingemann reaction. Wikimedia Foundation. [Link]

  • M. K. Ghosh et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • chemeurope.com. Japp-Klingemann reaction. LUMITOS AG. [Link]

  • BenchChem (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Technical Documents.
  • Böttcher, C. et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

  • Wikipedia. Fischer indole synthesis. Wikimedia Foundation. [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.
  • Al-awar, R. S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of bromo and methyl substituents on this core can profoundly influence its physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, drawing upon established synthetic methodologies and the known biological relevance of related brominated indoles.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of many natural products and synthetic molecules with a wide array of biological activities.[1] Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids underscores its fundamental role in biochemistry. Consequently, substituted indoles are a focal point in the development of new therapeutic agents.[2]

Halogenation, particularly bromination, of the indole ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Brominated indoles, including marine-derived natural products, have demonstrated a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Furthermore, they have been identified as ligands for the aryl hydrocarbon receptor (AhR), suggesting their involvement in cellular signaling pathways.[4] The additional presence of a methyl group can further tune the electronic and steric profile of the molecule, while the methyl carboxylate at the 3-position provides a versatile handle for further synthetic modifications.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be derived from supplier information and comparison with structurally related compounds.

PropertyValueSource
CAS Number 1360957-60-3
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Physical Form Solid
Purity ≥97%
Storage Sealed in dry, room temperature

Structure:

fischer_synthesis start 4-Bromo-3-methylphenylhydrazine + Pyruvic acid derivative fischer Fischer Indole Synthesis start->fischer indole_acid 5-Bromo-6-methyl-1H-indole-2-carboxylic acid fischer->indole_acid decarboxylation Decarboxylation indole_acid->decarboxylation indole 5-Bromo-6-methyl-1H-indole decarboxylation->indole vilsmeier Vilsmeier-Haack Formylation indole->vilsmeier aldehyde 5-Bromo-6-methyl-1H-indole-3-carbaldehyde vilsmeier->aldehyde oxidation Oxidation aldehyde->oxidation acid 5-Bromo-6-methyl-1H-indole-3-carboxylic acid oxidation->acid esterification Esterification acid->esterification product This compound esterification->product

Caption: Proposed multi-step synthesis via Fischer indole synthesis.

Experimental Protocol (Hypothetical):

  • Fischer Indole Synthesis: React 4-bromo-3-methylphenylhydrazine with a suitable pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate) under acidic conditions (e.g., polyphosphoric acid, zinc chloride, or strong Brønsted acids) to yield the corresponding indole-2-carboxylate. [5][6]2. Decarboxylation: If the 2-carboxylic acid is formed, it can be decarboxylated by heating to afford 5-bromo-6-methyl-1H-indole.

  • Vilsmeier-Haack Formylation: Treat 5-bromo-6-methyl-1H-indole with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C3 position, yielding 5-bromo-6-methyl-1H-indole-3-carbaldehyde. [7][8][9][10]The electron-rich nature of the indole ring makes it a suitable substrate for this reaction.

  • Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or silver oxide).

  • Esterification: Convert the carboxylic acid to the methyl ester using standard esterification methods, such as reaction with methanol under acidic catalysis (e.g., sulfuric acid) or via an acid chloride intermediate.

Route 2: Late-Stage Bromination

An alternative and potentially more convergent approach involves the direct bromination of a pre-formed methyl indole-3-carboxylate. The regioselectivity of electrophilic substitution on the indole ring is highly dependent on the existing substituents.

Workflow Diagram:

bromination_synthesis start Methyl 6-methyl-1H-indole-3-carboxylate bromination Regioselective Bromination start->bromination product This compound bromination->product

Caption: Proposed synthesis via late-stage regioselective bromination.

Experimental Protocol (Hypothetical):

  • Synthesis of Methyl 6-methyl-1H-indole-3-carboxylate: This starting material can be prepared via several established methods for indole synthesis, such as the Fischer indole synthesis starting from p-tolylhydrazine.

  • Regioselective Bromination: Treat methyl 6-methyl-1H-indole-3-carboxylate with a brominating agent. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for the bromination of indoles. The directing effects of the existing methyl and carboxylate groups will influence the position of bromination. Studies on related systems suggest that bromination may occur at the C5 position. [11]

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups: the electron-rich indole nucleus, the deactivating bromo substituent, the activating methyl group, and the ester moiety at C3.

Electrophilic Aromatic Substitution

The indole ring is generally susceptible to electrophilic attack, with the C3 position being the most reactive. However, in this molecule, the C3 position is already substituted. The bromo group at C5 is deactivating and ortho-, para-directing, while the methyl group at C6 is activating and ortho-, para-directing. The combined effect of these substituents, along with the deactivating effect of the C3-ester, will direct further electrophilic substitution to the C2, C4, or C7 positions. The relative reactivity of 5-bromoindole in electrophilic aromatic substitution is generally higher than that of 5-cyanoindole due to the less deactivating nature of the bromo substituent. [12]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. [3]This allows for the introduction of a wide variety of substituents at this position, making it a valuable tool for generating diverse libraries of indole derivatives for structure-activity relationship (SAR) studies.

N-Functionalization

The indole nitrogen can be functionalized through alkylation, arylation, or acylation reactions. [13]Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of various groups at the N1 position, which can be crucial for modulating biological activity.

Reactions of the Ester Group

The methyl ester at the C3 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to the primary alcohol. This provides another avenue for derivatization and the synthesis of analogues.

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities of this compound have not been extensively reported, the structural motifs present in the molecule suggest several promising areas for investigation.

  • Anticancer Agents: Many substituted indoles exhibit potent anticancer activity. [1]The bromo substituent can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

  • Aryl Hydrocarbon Receptor (AhR) Modulation: Brominated indoles have been identified as a new class of AhR ligands. [4]The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation. Modulation of the AhR pathway has therapeutic implications in cancer and inflammatory diseases.

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 5-bromoindole moiety can serve as a key building block in the synthesis of such inhibitors. [14]* Fluorescent Probes: The indole ring is inherently fluorescent, and substitution with a bromine atom can modulate its photophysical properties. This makes 5-bromoindoles useful in the development of fluorescent probes for biological imaging and assays. [3][15]

Safety and Handling

Based on available safety data for this and structurally similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile building block with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data on this specific compound is limited in the public domain, its synthesis can be approached through established methodologies for indole functionalization. Its reactivity profile, characterized by the potential for further electrophilic substitution, cross-coupling reactions, and modifications at the indole nitrogen and C3-ester, makes it an attractive scaffold for the generation of diverse chemical libraries. The known biological activities of related brominated indoles provide a strong rationale for the exploration of this compound and its derivatives as novel therapeutic agents and chemical probes. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

Sources

An In-depth Technical Guide to Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate (CAS No. 1360957-60-3), a halogenated indole derivative with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed literature, this document, grounded in established principles of indole chemistry, offers insights into its synthesis, physicochemical properties, spectroscopic analysis, and potential applications. By examining related structures and reactions, this guide serves as a foundational resource for researchers interested in exploring the utility of this compound in drug discovery and other advanced scientific endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. The strategic functionalization of the indole ring, particularly with halogens and alkyl groups, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound represents a specific embodiment of this strategy, combining a bromine atom at the C5 position, a methyl group at C6, and a methyl ester at C3. These features suggest its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2]

Physicochemical Properties and Safety Considerations

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1360957-60-3[3][4]
Molecular Formula C₁₁H₁₀BrNO₂[3]
Molecular Weight 268.11 g/mol [3]
Appearance Solid[3]
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature.
IUPAC Name This compound[4]
SMILES CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC[4]
InChI Key FETNEJOMKCGBMH-UHFFFAOYSA-N[4]

Safety and Handling: As with all laboratory chemicals, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] In case of contact with eyes, rinse thoroughly with water.[3] In case of skin contact, wash off with soap and water.[3] Avoid formation of dust and aerosols.[3]

Proposed Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic pathway would start from the target molecule and disconnect the bromine and methyl groups to identify a readily available starting material. The key transformation would be the introduction of the bromine at the C5 position.

Retrosynthesis target This compound intermediate1 Methyl 6-methyl-1H-indole-3-carboxylate target->intermediate1 Regioselective Bromination

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

The following protocol is a proposed method based on the bromination of related indole-3-carboxylates.[5][6]

Step 1: Synthesis of Methyl 6-methyl-1H-indole-3-carboxylate

This intermediate can be synthesized through various established methods, such as the Fischer indole synthesis from 4-methylphenylhydrazine and methyl pyruvate.

Step 2: Regioselective Bromination

  • Dissolve methyl 6-methyl-1H-indole-3-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent. The C3-ester group is deactivating, which helps to direct bromination to the benzene ring of the indole. The methyl group at C6 is an ortho-, para-director, which should favor bromination at the C5 and C7 positions. The C5 position is generally more sterically accessible.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_synthesis Proposed Synthesis Workflow start Methyl 6-methyl-1H-indole-3-carboxylate dissolve Dissolve in Acetic Acid start->dissolve cool Cool to 0°C dissolve->cool add_br2 Add Bromine Solution cool->add_br2 monitor Monitor via TLC add_br2->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Data Analysis (Predicted)

Detailed spectroscopic data for this specific compound is not publicly available. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methyl group on the indole ring, and the methyl ester group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Based on related structures, the spectrum should show 11 distinct signals.[7] DEPT experiments could be used to distinguish between quaternary, CH, CH₂, and CH₃ carbons.[8]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Potential Applications in Drug Discovery

The indole-3-carboxylate scaffold is a common feature in molecules with a wide range of biological activities. The introduction of a bromine atom can enhance potency and improve metabolic stability.

  • Enzyme Inhibition: Bromoindole derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases.[2]

  • Anticancer Agents: The indole nucleus is present in several anticancer drugs. Functionalization at the 5 and 6 positions can influence the molecule's ability to interact with biological targets.[2][9]

  • Antimicrobial Properties: Indole derivatives are known to possess antibacterial and antifungal activities.[2]

  • Neurological Disorders: The indole core is a key component of neurotransmitters like serotonin, making its derivatives promising candidates for the treatment of neurological conditions.[2]

The subject compound, this compound, serves as a valuable building block for generating a library of diverse compounds for screening in these therapeutic areas. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a range of amides.

Applications center_node Methyl 5-bromo-6-methyl- 1H-indole-3-carboxylate app1 Enzyme Inhibitors center_node->app1 app2 Anticancer Agents center_node->app2 app3 Antimicrobial Compounds center_node->app3 app4 Neurological Drug Candidates center_node->app4

Caption: Potential applications in drug discovery.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential. While direct research on this compound is limited, its structural features and the well-established chemistry of the indole nucleus provide a strong foundation for its use as a versatile intermediate in organic synthesis and medicinal chemistry. This guide has offered a comprehensive, albeit predictive, overview to stimulate and facilitate future research into this promising molecule.

References

  • BLD Pharmatech. (n.d.). This compound Safety Data Sheet.
  • Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • Grainger, R. S., & Sperry, J. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 1360957-60-3. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-6-methyl-1H-indole | 1000343-13-4. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • PubChem. (n.d.). Diarylide Yellow | C36H34Cl2N6O4 | CID 73462. Retrieved from [Link]

  • Chemistry Europe. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-indole | C9H8BrN | CID 285757. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the structural elucidation of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a robust and unambiguous confirmation of a molecule's structure is paramount. This document outlines a multi-technique analytical approach, grounded in scientific principles, to achieve this goal. We will not only detail the requisite experimental protocols but also delve into the causal reasoning behind our analytical choices and data interpretation, ensuring a self-validating and authoritative elucidation process.

Foundational Analysis: Confirming the Molecular Identity

Before delving into intricate structural details, the first step is to confirm the molecular formula (C₁₁H₁₀BrNO₂) and mass. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this initial but critical validation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the elemental composition. For this compound, we anticipate a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocol: HRMS Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Scan Range m/z 100-500
Solvent Acetonitrile/Water with 0.1% Formic Acid
Expected Ion [M+H]⁺

Data Presentation: Expected HRMS Data

IonCalculated m/zObserved m/z
[C₁₁H₁₁⁷⁹BrNO₂]⁺268.0022~268.0025
[C₁₁H₁₁⁸¹BrNO₂]⁺269.9999~270.0002

The observation of a doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio is a strong indicator of a monobrominated compound.

Unraveling the Core Structure: A Spectroscopic Deep Dive

With the molecular formula confirmed, we employ a suite of spectroscopic techniques to piece together the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques to unambiguously assign every proton and carbon.

2.1.1. ¹H NMR Spectroscopy: Mapping the Protons

Trustworthiness: The chemical shift, integration, and multiplicity of each proton signal provide a wealth of information about its electronic environment and neighboring protons. For indole derivatives, the aromatic and N-H protons have characteristic chemical shift ranges.[1][2]

Experimental Protocol: ¹H NMR Acquisition

ParameterValue
Spectrometer 400 or 500 MHz
Solvent DMSO-d₆
Temperature 298 K
Pulse Program Standard single-pulse

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.8br s1HN-HThe indole N-H proton is typically a broad singlet in the downfield region.[1]
~8.1s1HH2The H2 proton of the indole ring is a singlet and appears downfield due to the adjacent nitrogen and ester group.
~7.8s1HH4The H4 proton is a singlet due to the lack of adjacent protons and is deshielded by the bromine at C5.
~7.5s1HH7The H7 proton is a singlet with no adjacent protons.
~3.8s3H-OCH₃The methyl ester protons are a singlet in a typical ester region.
~2.4s3H-CH₃The methyl group on the benzene ring is a singlet.

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Authoritative Grounding: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[1][3]

Experimental Protocol: ¹³C NMR Acquisition

ParameterValue
Spectrometer 100 or 125 MHz
Solvent DMSO-d₆
Pulse Program Proton-decoupled single-pulse with NOE

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OCarbonyl carbon of the ester.[3]
~136C7aQuaternary carbon of the indole ring.
~131C3aQuaternary carbon of the indole ring.
~128C6Carbon bearing the methyl group.
~127C2Carbon adjacent to the nitrogen in the pyrrole ring.
~125C4Aromatic CH.
~123C7Aromatic CH.
~115C5Carbon bearing the bromine atom.
~107C3Carbon bearing the ester group.[3]
~51-OCH₃Methyl ester carbon.
~20-CH₃Methyl group carbon.

2.1.3. 2D NMR: Confirming Connectivity

Expertise & Experience: To definitively link our ¹H and ¹³C assignments and confirm the overall structure, we turn to 2D NMR experiments like HSQC and HMBC.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together fragments.

Mandatory Visualization: Predicted HMBC Correlations

HMBC_Correlations cluster_H cluster_C H2 H2 (~8.1 ppm) C3 C3 (~107 ppm) H2->C3 C3a C3a (~131 ppm) H2->C3a C7a C7a (~136 ppm) H2->C7a H4 H4 (~7.8 ppm) H4->C7a C5 C5 (~115 ppm) H4->C5 C6 C6 (~128 ppm) H4->C6 H7 H7 (~7.5 ppm) H7->C3a H7->C5 H7->C6 OCH3 -OCH3 (~3.8 ppm) CO C=O (~165 ppm) OCH3->CO CH3 -CH3 (~2.4 ppm) CH3->C5 CH3->C6 C7 C7 (~123 ppm) CH3->C7 C2 C2 (~127 ppm) C4 C4 (~125 ppm)

Caption: Predicted HMBC correlations for key protons.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Acquisition

ParameterValue
Technique Attenuated Total Reflectance (ATR)
Scan Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹

Data Presentation: Predicted IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group
~3300Medium, SharpN-H stretch (indole)[4]
~2950MediumC-H stretch (aromatic and aliphatic)
~1700StrongC=O stretch (ester)
~1600, ~1450MediumC=C stretch (aromatic)[4]
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS) Fragmentation Analysis

Expertise & Experience: Electron Ionization (EI) Mass Spectrometry can provide valuable structural information through the analysis of fragmentation patterns. The stability of the indole nucleus often dictates the fragmentation pathways.[5][6]

Mandatory Visualization: Predicted EI-MS Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 267/269 M_minus_OCH3 [M-OCH₃]⁺ m/z = 236/238 M->M_minus_OCH3 -•OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 208/210 M->M_minus_COOCH3 -•COOCH₃ M_minus_Br [M-Br]⁺ m/z = 188 M->M_minus_Br -•Br

Caption: Predicted major fragmentation pathways in EI-MS.

Definitive Confirmation: X-ray Crystallography

Authoritative Grounding: For an unambiguous and definitive structural proof, single-crystal X-ray diffraction is the ultimate technique, provided a suitable crystal can be grown. This method provides precise bond lengths, bond angles, and the crystal packing arrangement.[7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) is a common method.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By starting with foundational mass confirmation via HRMS, followed by a detailed mapping of the molecular framework using a suite of NMR experiments, and corroborating functional groups with IR spectroscopy and fragmentation patterns with MS, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation, single-crystal X-ray crystallography provides the definitive proof. This multi-faceted, self-validating approach ensures the scientific integrity required in research and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • ResearchGate. (2011). FT-IR spectrum of control indole.
  • ACS Publications. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry.
  • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Wiley Online Library. (n.d.). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines.
  • PMC - NIH. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists.
  • PMC - NIH. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.

Sources

A Technical Guide to the ¹H NMR Spectroscopic Analysis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific polysubstituted indole, Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. We will dissect the theoretical underpinnings of its spectral features, predict the chemical shifts and coupling patterns based on substituent effects, and provide a robust experimental framework for acquiring and validating the spectrum. This document is intended for researchers and scientists who require a practical and theoretical understanding of NMR analysis for complex heterocyclic compounds.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all chemically non-equivalent protons. This compound possesses six distinct proton environments, each influenced uniquely by its local electronic and spatial surroundings.

The protons are labeled as follows for the purpose of this guide:

  • N1-H: The indole nitrogen proton.

  • H2: The proton at position 2 of the pyrrole ring.

  • H4: The proton at position 4 on the benzene ring.

  • H7: The proton at position 7 on the benzene ring.

  • 6-CH₃: The three protons of the methyl group at position 6.

  • 3-COOCH₃: The three protons of the methyl ester group at position 3.

Caption: Structure of the target compound with key protons labeled.

Predicting the ¹H NMR Spectrum: A Substituent-Based Analysis

The chemical shift (δ) of each proton is dictated by the electron density around it. Electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (lower δ). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (higher δ).[1]

  • Indole Ring System: The aromatic nature of the indole ring induces a "ring current" that strongly deshields the attached protons, placing them in the characteristic aromatic region of the spectrum (typically δ 6.5-8.0 ppm).[2][3]

  • Methyl Ester (-COOCH₃) at C3: This is a strong electron-withdrawing group through both resonance and induction. It will significantly deshield the adjacent H2 and the peri-positioned H4.

  • Bromine (-Br) at C5: As a halogen, bromine is electron-withdrawing via induction, deshielding adjacent protons, primarily H4.[4]

  • Methyl (-CH₃) at C6: This is a weak electron-donating group through hyperconjugation, which will slightly shield the adjacent proton, H7.[5]

Based on this analysis and data from structurally similar compounds[6][7][8][9], we can predict the features of each signal.

Detailed Signal Assignment and Interpretation

The following is a detailed prediction of the ¹H NMR spectrum. All chemical shifts are estimated for a CDCl₃ solvent, though shifts may vary in other solvents like DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale and Authoritative Insights
N1-H 8.5 - 9.5Broad Singlet (br s)1HThe indole N-H proton is acidic and often undergoes exchange with trace amounts of water, leading to signal broadening. Its position is highly dependent on solvent and concentration.[10] In anhydrous, aprotic solvents, it may couple to H2 and H7.
H2 8.0 - 8.3Singlet (s)1HThis proton is adjacent to the electron-withdrawing ester at C3 and the pyrrole nitrogen, causing significant deshielding. It lacks adjacent protons for typical ortho-coupling, resulting in a singlet. Data for methyl indole-3-carboxylate supports this downfield shift.[7][11]
H4 7.9 - 8.2Singlet (s)1HH4 is deshielded by two adjacent electron-withdrawing groups: the C5-bromo and the C3-ester. It has no protons in an ortho or meta position, hence it appears as a sharp singlet. The deshielding effect of a C5-halogen is well-documented.[10]
H7 7.2 - 7.4Singlet (s)1HH7 is ortho to the electron-donating C6-methyl group, which provides a slight shielding effect compared to an unsubstituted H7. Like H4, it lacks adjacent coupling partners and thus appears as a singlet. Spectral data for 6-methylindole shows the H7 proton in this region.[9][12]
3-COOCH₃ 3.8 - 4.0Singlet (s)3HThe chemical shift is characteristic for protons of a methyl ester. The signal is a singlet as there are no adjacent protons to couple with.
6-CH₃ 2.4 - 2.6Singlet (s)3HThis chemical shift is typical for a methyl group attached to an aromatic ring.[3] The signal is a singlet as there are no adjacent protons.

Structural Confirmation with 2D NMR Techniques

Key Expected NOESY Correlations: A NOESY (or ROESY) experiment would be the definitive method to assign the H4 and H7 singlets and to confirm the regiochemistry of the substituents.

  • Correlation between 6-CH₃ and H7: A strong cross-peak would confirm the proximity of the methyl group to the H7 proton.

  • Correlation between H4 and the C5-Br (indirectly) and 3-COOCH₃: While Br is not visible, a cross-peak between H4 and the protons of the 3-COOCH₃ group would confirm their spatial relationship on the same side of the molecule.

  • Correlation between N1-H and H2/H7: The indole N-H proton should show NOE correlations to both the H2 and H7 protons.

Caption: Key expected NOESY correlations for structural validation.

A Self-Validating Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This workflow includes built-in checks for validating the experimental setup.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of sample. prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Rationale: CDCl₃ is a standard choice. Use DMSO-d₆ if N-H proton exchange is to be minimized. prep1->prep2 prep3 3. Add TMS as internal standard (δ 0.00 ppm). Rationale: Provides a universal reference point. prep2->prep3 prep4 4. Filter into a clean, dry NMR tube. prep3->prep4 acq1 1. Insert sample and lock on solvent signal. Validation: A stable lock ensures field stability. acq2 2. Shim the magnetic field. Validation: Sharp, symmetrical TMS peak indicates good homogeneity. acq1->acq2 acq3 3. Set acquisition parameters: - Spectral Width: ~16 ppm - Acquisition Time: > 2 s - Relaxation Delay: 5 s Rationale: Ensures full signal decay and accurate integration. acq2->acq3 acq4 4. Acquire spectrum (16-64 scans). Rationale: Increases signal-to-noise ratio. acq3->acq4 proc1 1. Apply Fourier Transformation. proc2 2. Phase the spectrum. Validation: Flat baseline across all peaks. proc1->proc2 proc3 3. Calibrate TMS peak to δ 0.00 ppm. proc2->proc3 proc4 4. Perform baseline correction. proc3->proc4 proc5 5. Integrate all signals. Validation: Integrals should correspond to proton counts (1H, 1H, 1H, 1H, 3H, 3H). proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.
Specialized Technique: D₂O Exchange

To definitively identify the N1-H proton, a D₂O exchange experiment can be performed. After acquiring an initial spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic N1-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, thus confirming its identity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show six distinct signals, four of which are singlets in the aromatic region, with the remaining two being singlets corresponding to the methyl groups. The chemical shifts are governed by the predictable electronic effects of the bromo, methyl, and methyl ester substituents on the indole core. The unambiguous assignment of the aromatic singlets H4 and H7 can be achieved through 2D NOESY experiments. The detailed protocol provided herein offers a reliable method for obtaining and validating the spectral data, ensuring structural confirmation with high confidence, a critical step in the characterization of novel indole-based compounds for drug development.

References

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
  • ResearchGate. (n.d.). ¹H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental....
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate.
  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Modgraph. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds.
  • University of Wisconsin. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR).
  • Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Chem 360 Notes.
  • PubChem. (n.d.). Methyl indole-3-carboxylate.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • PubChem. (n.d.). 6-Methyl-1H-indole. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

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A Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a functionalized indole derivative of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose. This guide provides a comprehensive framework for the ¹³C NMR analysis of this specific molecule. While direct experimental data for this exact compound is not widely published, this document synthesizes foundational NMR principles, data from analogous structures, and established experimental protocols to present a robust predictive analysis and a detailed methodology for data acquisition and interpretation. We will delve into the expected chemical shifts, the influence of substituents on the indole scaffold, a step-by-step protocol for obtaining a high-quality spectrum, and advanced techniques for unambiguous signal assignment.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The unique electronic environment of each carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The positions of these signals (chemical shifts) are heavily influenced by the indole core's aromaticity and the electronic effects of the bromo, methyl, and methyl carboxylate substituents.

Numbering of the Indole Core

The standard IUPAC numbering for the indole ring system is critical for accurate spectral assignment. The diagram below illustrates this numbering applied to the target molecule.

Caption: Structure and numbering of the target molecule.

Predicted Chemical Shifts (δ) in ppm

The following table provides predicted ¹³C NMR chemical shifts based on data from analogous substituted indoles and established substituent effects.[1][2][3] The wide chemical shift range (0-220 ppm) in ¹³C NMR allows for excellent signal dispersion, minimizing peak overlap even in complex molecules.[4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification & Notes
C2~125-128Typical for C2 in 3-substituted indoles. The electron-withdrawing ester at C3 deshields this position.
C3~105-108Shielded due to its position adjacent to the nitrogen. The ester group causes a downfield shift relative to unsubstituted indole.
C3a~127-130Bridgehead carbon, generally found in this region. Influenced by substituents on the benzene ring.
C4~122-125The bromine at C5 will have a deshielding (downfield) effect on this ortho carbon.
C5~114-117The carbon directly attached to bromine. The heavy atom effect of bromine causes a characteristic upfield shift compared to what would be expected based on electronegativity alone.
C6~130-133The methyl group causes a significant downfield (deshielding) shift at the carbon of attachment (ipso-effect).
C7~112-115Generally shielded, but influenced by the overall substitution pattern on the benzene portion of the ring.
C7a~134-137Bridgehead carbon adjacent to the nitrogen. Typically the most downfield of the indole ring carbons.
-C =O~164-167Carbonyl carbon of the methyl ester group, characteristically found far downfield.
-OC H₃~51-53Methyl carbon of the ester group.
-C H₃~16-18Aromatic methyl group carbon attached to C6.

Principles of ¹³C NMR Spectroscopy for Indole Derivatives

A ¹³C NMR spectrum provides a signal for each chemically unique carbon atom in a molecule.[6][7] For the target molecule, we expect to see 11 distinct signals corresponding to the 11 unique carbon environments.

  • Indole Core Carbons : The chemical shifts for the parent indole ring have been definitively assigned and serve as a baseline.[8][9] Carbons in the five-membered pyrrole ring (C2, C3) have distinct shifts from those in the six-membered benzene ring (C4, C5, C6, C7).[2]

  • Substituent Effects :

    • -COOCH₃ (Methyl Carboxylate) : This electron-withdrawing group at C3 deshields C2 and C3a. The carbonyl carbon itself gives a highly characteristic downfield signal.[10]

    • -Br (Bromo) : The bromine at C5 has two main effects. Its electronegativity deshields adjacent carbons (C4, C6), but the "heavy atom effect" causes the directly attached carbon (C5) to be more shielded (shifted upfield) than might otherwise be expected.

    • -CH₃ (Methyl) : This electron-donating group causes a strong deshielding effect at the point of attachment (C6) and a slight shielding (upfield shift) of the ortho (C5, C7) and para (C3a) positions.

Experimental Protocol for Data Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum.

Workflow Overview

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample 1. Weigh Sample (15-25 mg) Solvent 2. Add Deuterated Solvent (e.g., 0.6 mL DMSO-d6) Sample->Solvent Dissolve 3. Dissolve & Transfer (Vortex, transfer to NMR tube) Solvent->Dissolve Load 4. Load & Lock (Insert sample, lock on solvent signal) Dissolve->Load Shim 5. Shim (Optimize magnetic field homogeneity) Load->Shim Acquire 6. Run Experiment (Standard ¹³C{¹H} sequence) Shim->Acquire Process 7. Process Data (FT, Phase, Baseline Correction) Acquire->Process Assign 8. Assign Peaks (Compare to predictions, use DEPT) Process->Assign Report 9. Report & Archive Assign->Report

Caption: Standard workflow for NMR sample preparation and analysis.

Detailed Methodology
  • Sample Preparation :

    • Accurately weigh 15-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives due to its excellent solubilizing power.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks.

  • Data Acquisition Parameters :

    • Pulse Program : Use a standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE), such as 'zgpg30' on a Bruker instrument.[2]

    • Spectral Width (SW) : Set to approximately 240 ppm, centered around 110-120 ppm, to encompass the full range of expected carbon signals from alkyl to carbonyl.[2][11]

    • Acquisition Time (AQ) : Typically 1-2 seconds.

    • Relaxation Delay (D1) : Set to 2-5 seconds to allow for adequate relaxation of all carbon nuclei, which is important for obtaining quantitative information, although ¹³C NMR is not inherently quantitative without longer delays.[5]

    • Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope (1.1%), a large number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.[11]

  • Data Processing :

    • Apply Fourier Transformation (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and upright).

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

Advanced Spectral Interpretation and Verification

While the standard proton-decoupled spectrum provides the chemical shifts, further experiments are often necessary for unambiguous assignments.

  • DEPT (Distortionless Enhancement by Polarization Transfer) : This set of experiments is invaluable for determining the number of protons attached to each carbon.[10]

    • DEPT-45 : Shows all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90 : Shows only CH carbons.

    • DEPT-135 : Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.

    • By comparing these spectra, one can definitively identify the methyl carbons (-OCH₃ and C6-CH₃) and the aromatic CH carbons (C2, C4, C7). Quaternary carbons (C3, C3a, C5, C6, C7a, and C=O) will be absent from all DEPT spectra.

  • 2D NMR (HSQC and HMBC) : For complete and unequivocal assignment, two-dimensional NMR is the gold standard.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each carbon signal with the signal of the proton(s) directly attached to it.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.[10]

Conclusion

The ¹³C NMR spectrum is a definitive fingerprint for the molecular structure of this compound. By combining predictive analysis based on established chemical principles with a rigorous experimental and interpretative methodology, researchers can confidently elucidate and verify the structure of this compound. The predicted chemical shifts, acquisition protocol, and advanced verification techniques detailed in this guide provide a comprehensive resource for scientists engaged in the synthesis, characterization, and application of this important indole derivative.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-402. [Link]

  • Fiveable. (n.d.). Principles of 13C NMR Spectroscopy. Organic Chemistry Study Guides. [Link]

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  • University of Regensburg. (n.d.). Applications of 13C NMR. NMR Spectroscopy Lecture Notes. [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

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  • Sperry, J., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(12), 4343-4346. [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins. Supplementary Information. [Link]

  • ResearchGate. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Base-free Ir-catalyzed methylation of indoles with methanol. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Spinsolve Application Note. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) for 3-Methylindole. [Link]

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mass spectrometry of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Introduction

Within the landscape of pharmaceutical research and drug development, indole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. This compound is one such molecule, a halogenated indole ester whose precise structural characterization is paramount for its application. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural insight for the unambiguous identification and quantification of such compounds.[1][2]

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₁₀BrNO₂, Molecular Weight: 268.11 g/mol ).[3][4] We will delve into the principles of ionization, predict the intricate fragmentation pathways under different ionization regimes, and present robust, field-proven experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the characterization of complex small molecules.

Part 1: The Ionization Process: Unveiling the Molecular Fingerprint

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature and extent of fragmentation, thereby influencing the type of structural information obtained. For a molecule like this compound, two primary techniques offer complementary insights: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization is a classic, high-energy technique that bombards gas-phase analyte molecules with a beam of 70 eV electrons.[5] This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•) that is often internally excited.[5][6] This excess energy is dissipated through extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[7]

Causality in Choosing EI: EI is the method of choice when the primary goal is detailed structural confirmation. The rich fragmentation pattern provides a roadmap to the molecule's constituent parts. For this analysis, the analyte must be thermally stable and sufficiently volatile to be introduced into the mass spectrometer via a Gas Chromatograph (GC).[8]

The Bromine Isotope Signature: A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[9][10] Consequently, any ion containing a bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.[9][10] This provides an immediate and highly reliable confirmation of the presence of bromine in the molecule and its fragments.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

In contrast to EI, Electrospray Ionization is a "soft" ionization method that generates ions from a liquid solution. It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[6]

Causality in Choosing ESI: ESI is ideal for confirming the molecular weight of a compound and is highly suitable for analyzing complex mixtures after separation by LC.[1] While it provides less fragmentation than EI, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing controlled structural analysis.[11][12]

Part 2: Deciphering the Fragments: Predicted Pathways

The stability of the indole nucleus and the nature of its substituents dictate the fragmentation pathways.[13] The presence of the bromine atom, methyl group, and methyl ester substituent on the indole core of the target molecule leads to several predictable cleavage events.

Predicted Fragmentation under Electron Ionization (EI)

The EI mass spectrum is expected to be rich with fragment ions. The molecular ion peak itself will be a characteristic doublet at m/z 267/269 .

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (31 Da). This results in a stable acylium ion.

  • Loss of the Carbomethoxy Group (•COOCH₃): The entire ester functional group can be lost as a radical (59 Da).

  • Loss of a Bromine Radical (•Br): Cleavage of the aryl-bromine bond results in the loss of a bromine radical (79 or 81 Da).

  • Loss of a Methyl Radical (•CH₃): The methyl group at the C6 position can be lost as a radical (15 Da).

Below is a visualization of the primary EI fragmentation cascade.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 268/270 . When this precursor ion is subjected to CID in an MS/MS experiment, the most common fragmentation pathway for protonated esters is the neutral loss of the corresponding alcohol.

  • Loss of Methanol (CH₃OH): The protonated molecule readily eliminates a neutral methanol molecule (32 Da). This is often the most abundant fragment ion in the MS/MS spectrum.

Table 1: Summary of Predicted Key Ions

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Neutral Loss / Fragment Identity
EI 267 / 269 252 / 254 [M - •CH₃]⁺
236 / 238 [M - •OCH₃]⁺
208 / 210 [M - •COOCH₃]⁺
188 [M - •Br]⁺

| ESI-MS/MS | 268 / 270 | 236 / 238 | [M+H - CH₃OH]⁺ |

Part 3: Experimental Protocols for Robust Analysis

A self-validating protocol is one where sample preparation is meticulous, and instrument parameters are optimized to ensure reproducibility and accuracy.[14] Clean samples are crucial for robust analysis and preventing instrument downtime.[1]

Workflow Visualization

Caption: General experimental workflow for MS analysis.

Step-by-Step Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of a suitable high-purity solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final concentration in the range of 10-100 µg/mL.[15]

    • For GC-MS (EI) , the final solvent should be volatile, such as ethyl acetate or dichloromethane.

    • For LC-MS (ESI) , the final solvent should be compatible with the mobile phase, typically methanol or acetonitrile.[15]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates. This step is critical to prevent clogging of the chromatographic system and ion source.[15]

  • Vialing: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.

  • Blank Samples: Prepare blank samples using only the final solvent. It is good practice to run a blank before and after the analyte to check for carryover.[15]

Recommended Instrument Parameters

The following tables provide starting parameters for method development. These should be optimized for the specific instrument in use.

Table 2: GC-MS (EI) Parameters

Parameter Setting Rationale
Instrument Gas Chromatograph-Mass Spectrometer Standard for volatile small molecule analysis.[16]
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm A non-polar column suitable for a wide range of organic molecules.
Carrier Gas Helium, constant flow 1.0 mL/min Inert and provides good chromatographic efficiency.
Injection 1 µL, Splitless mode Maximizes sensitivity for trace analysis.
Oven Program 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 min Separates the analyte from solvent and potential impurities.
Ion Source Electron Ionization (EI) Provides reproducible fragmentation for library matching.[7]
Ionization Energy 70 eV Standard energy for generating comparable mass spectra.[5]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

| Scan Range | m/z 50 - 400 | Covers the molecular ion and expected fragments. |

Table 3: LC-MS (ESI) Parameters

Parameter Setting Rationale
Instrument Liquid Chromatograph-Mass Spectrometer Standard for non-volatile or thermally labile molecules.[1]
Column C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm Standard for separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minutes A typical screening gradient.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Ion Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the indole nitrogen and ester group.
Capillary Voltage +3.5 kV Optimizes the electrospray process.
Drying Gas Nitrogen, 10 L/min at 300°C Desolvates the ESI droplets to release gas-phase ions.
Mass Analyzer Quadrupole, TOF, or Orbitrap

| Scan Range | m/z 100 - 500 | Covers the expected protonated molecule. |

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its unequivocal characterization. By leveraging the complementary nature of "hard" electron ionization and "soft" electrospray ionization, a complete structural picture can be assembled. EI-MS provides a detailed fragmentation fingerprint ideal for structural elucidation, while ESI-MS confirms the molecular weight with high confidence. The characteristic 1:1 isotopic signature of bromine serves as a crucial validation point throughout the analysis. The protocols and fragmentation insights provided in this guide offer a robust framework for researchers to confidently identify and characterize this and similar halogenated indole derivatives, ensuring data integrity and advancing scientific discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Harris, K. L. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 509. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • de Vlieger, J. S. B., & Niessen, W. M. A. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 53(5), 415-426. Retrieved from [Link]

  • Grant, R. P. (2016). Sample preparation techniques for mass spectrometry in the clinical laboratory. In Mass Spectrometry for the Clinical Laboratory (pp. 45-56). Academic Press. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Retrieved from [Link]

  • L. A. Taran, et al. (2017). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 86(8), 767-788. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Retrieved from [Link]

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  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Kadry, H. A., et al. (2012). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. Given the absence of extensive public solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. We synthesize foundational principles of solubility, present the known physicochemical properties of the target compound, and offer qualitative solubility predictions based on structural analogs. The core of this guide is dedicated to providing detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, explaining the causality behind methodological choices. These protocols are designed as self-validating systems to ensure data integrity. This guide empowers researchers to generate reliable and reproducible solubility data, a critical step in advancing chemical synthesis, formulation, and preclinical development.

Introduction

The Critical Role of Solubility in Drug Development

The aqueous solubility of a chemical entity is a paramount physicochemical property that dictates its fate in the drug discovery and development pipeline.[1] It is a primary driver for absorption and a prerequisite for achieving therapeutic concentrations in systemic circulation.[2] Indeed, it is estimated that nearly 40% of drug candidates fail to advance through clinical trials due to poor aqueous solubility, leading to challenges in formulation, erratic absorption, and insufficient bioavailability.[1][3] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a strategic imperative that saves valuable resources and mitigates late-stage attrition.[3]

Overview of this compound

This compound belongs to the indole family, a privileged heterocyclic scaffold found in a multitude of natural products and pharmaceuticals.[4] The indole core is a versatile building block in medicinal chemistry, and its functionalization allows for the fine-tuning of biological activity and physicochemical properties. The subject molecule features a bromine atom and a methyl group on the benzene ring, and a methyl carboxylate ester at the 3-position of the pyrrole ring. These substitutions are expected to significantly influence its lipophilicity and hydrogen bonding capacity, and by extension, its solubility profile. While this compound is a valuable intermediate for chemical synthesis, a thorough understanding of its solubility is essential for its purification, handling, and use in subsequent synthetic or biological applications.

Physicochemical Properties & Structural Analysis

A compound's solubility is intrinsically linked to its structural and physicochemical characteristics. The properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1360957-60-3[6]
Molecular Formula C₁₁H₁₀BrNO₂[6]
Molecular Weight 268.11 g/mol [7]
Physical Form Solid[6]
InChI Key FETNEJOMKCGBMH-UHFFFAOYSA-N[5][6]
Purity (Typical) ≥97%[6]

Structural Insights into Solubility:

  • Indole Nucleus: The bicyclic aromatic indole core is inherently hydrophobic, suggesting low aqueous solubility.[8]

  • Bromo and Methyl Groups: The presence of a bromine atom and a methyl group at the 5- and 6-positions, respectively, further increases the molecule's lipophilicity, which is expected to decrease its solubility in polar solvents like water.

  • Methyl Carboxylate Group: The ester at the 3-position provides a site for hydrogen bond acceptance, which may slightly improve solubility in polar protic solvents. However, the lack of a readily ionizable proton (the indole N-H is very weakly basic) means that solubility will not be significantly modulated by pH within the typical physiological range.[4]

Predicted Solubility Profile

In the absence of direct experimental data, a qualitative solubility profile can be predicted based on the behavior of structurally similar indole derivatives.[8][9] The high lipophilicity suggested by the structure and by the calculated LogP values of similar compounds (e.g., XLogP3 of 3.9 for a chloro-analog) indicates that the compound will be poorly soluble in aqueous media.[10] Conversely, it is expected to exhibit significantly higher solubility in a range of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS, SalineVery Low / Sparingly SolubleThe molecule is predominantly hydrophobic and lacks strongly ionizable groups.[8]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to MediumThese solvents can effectively solvate the molecule through dipole-dipole interactions. DMSO is a powerful organic solvent often used for initial stock solutions.[9][11]
Polar Protic Ethanol, Methanol, IsopropanolMediumCapable of hydrogen bonding with the ester group, but the large hydrophobic core limits high solubility.[8][9]
Non-Polar Chloroform, Ethyl AcetateMedium to High"Like dissolves like" principle; these solvents are well-suited to solvate the hydrophobic indole structure. Indole derivatives often show good solubility in ethyl acetate.[8][9]
Hydrocarbon Hexanes, TolueneLowThe polarity mismatch with the ester group will likely limit solubility.

Experimental Protocols for Solubility Determination

To generate definitive data, rigorous experimental evaluation is required. We present two gold-standard protocols: the Shake-Flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements often used in drug development.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[11] The "shake-flask" method is the universally accepted gold standard for its determination.[12]

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated organic stock (like DMSO) to an aqueous buffer.[11] This method is high-throughput and requires very little compound, making it ideal for early-stage discovery screening.[3]

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method is the most reliable for determining the equilibrium solubility of a compound and is considered the benchmark for accuracy.[1][12]

Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a clean glass vial.

    • Expertise & Causality: Using a significant excess of solid is critical to ensure the final solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[1]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4, or an organic solvent) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours.

  • Equilibrium Validation (Trustworthiness): To ensure equilibrium has been reached, a sample should be taken at 24 hours and another at a later time point (e.g., 48 hours).

    • Self-Validating System: If the measured concentration is unchanged between the 24-hour and 48-hour time points, it validates that the system has reached equilibrium. If the concentration increases, further equilibration time is required.[13]

  • Sample Separation: After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid microparticles.

    • Expertise & Causality: This step is crucial. Failure to remove microscopic solid particles will lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility by Precipitation from DMSO

This high-throughput screening (HTS) method is ideal for early discovery phases where compound availability is limited.[11]

Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer. The point at which the compound precipitates out of this supersaturated solution is measured, often by light scattering (nephelometry) or UV absorbance after filtration.[11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the aqueous buffer. This is typically done in a serial dilution format to test a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.

    • Expertise & Causality: The rapid addition of the DMSO stock into the aqueous "anti-solvent" creates a transiently supersaturated state, which is the basis of the kinetic measurement.[11]

  • Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done in two primary ways:

    • Nephelometry: Measure the turbidity (light scattering) of each well directly using a plate reader. Higher turbidity indicates more precipitation.

    • Filtration/UV: Pass the contents of each well through a 96-well filter plate. The concentration of the soluble compound remaining in the filtrate is then quantified by UV-Vis spectroscopy using a plate reader.[11]

  • Calculation: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed, determined by comparing the signal to control wells.

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the logical flow of each protocol.

Thermodynamic_Solubility_Workflow start Start: Excess Solid Compound step1 Add Known Volume of Solvent start->step1 step2 Equilibrate with Agitation (24-48h at constant T) step1->step2 step3 Sample Supernatant (Allow solid to settle) step2->step3 step4 Filter Sample (0.22 µm syringe filter) step3->step4 step5 Analyze Filtrate (HPLC-UV vs. Cal Curve) step4->step5 end Result: Thermodynamic Solubility step5->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow start Start: High Conc. DMSO Stock step2 Add DMSO Stock to Buffer (Serial Dilution) start->step2 step1 Dispense Aqueous Buffer into 96-Well Plate step1->step2 step3 Incubate with Shaking (1-2h at constant T) step2->step3 step4 Measure Precipitation (Nephelometry or Filter+UV) step3->step4 end Result: Kinetic Solubility step4->end

Caption: Workflow for High-Throughput Kinetic Solubility.

Conclusion

References

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  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (September 2019).
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  • Methyl 5-bromo-6-fluoro-1H-indole-3-carboxyl
  • Methyl 5-bromo-6-methyl-1H-indole-3-carboxyl
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
  • methyl 5-bromo-6-chloro-1H-indole-3-carboxyl
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The Biological Nexus: An In-depth Technical Guide to the Bioactivity of Brominated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogen's Edge in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Nature, particularly the marine environment, has masterfully functionalized this heterocyclic system, with halogenation, especially bromination, being a key synthetic strategy.[3][4] Marine organisms, living in an environment rich in bromide, have evolved unique biosynthetic pathways to incorporate bromine into secondary metabolites, often leading to a significant enhancement of their biological activity.[3][4] This guide delves into the diverse and potent biological activities of brominated indole compounds, offering a technical exploration for researchers, scientists, and drug development professionals. We will traverse their roles as anticancer, anti-inflammatory, antimicrobial, and neuroactive agents, elucidating their mechanisms of action and the experimental methodologies used to characterize them.

Part 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

Brominated indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][5]

Induction of Apoptosis and Cell Cycle Arrest

A notable example is 6-bromoisatin , a derivative of the ancient dye Tyrian purple, which is produced by marine molluscs of the Muricidae family.[5][6][7] Studies on human colon cancer cell lines (HT29 and Caco-2) have demonstrated that 6-bromoisatin significantly inhibits cell viability, with an IC50 value of approximately 100 µM.[5] This compound was found to induce apoptosis, as evidenced by increased caspase 3/7 activity, and to arrest the cell cycle in the G2/M phase in HT29 cells.[5] Another related compound, tyrindoleninone , also decreased the viability of HT29 cells, albeit at a higher IC50 of 390 µM, and induced apoptosis.[5]

The anticancer potential of brominated indoles extends to leukemia. Aplysinopsin analogs, a class of tryptophan-derived marine natural products, have shown cytostatic activities in myeloid leukemia cells.[8][9] One such derivative, EE-84 , was identified as a promising novel drug candidate against chronic myeloid leukemia.[9]

Inhibition of Key Cancer-Related Enzymes

The mechanism of action for many brominated indoles involves the inhibition of enzymes crucial for cancer cell proliferation and survival.

  • Protein Kinase CK2: This kinase is a key player in cell growth, proliferation, and suppression of apoptosis, making it a prime therapeutic target in oncology.[10] The tetrabrominated indenoindole compound, MC11 (1,2,3,4-tetrabromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione), is a potent inhibitor of protein kinase CK2 with an IC50 of 16 nM.[10] Co-crystallography studies have revealed that the bromine atoms enhance the binding of the inhibitor within the ATP pocket of the enzyme.[10]

  • Bromodomain Protein 4 (BRD4): BRD4 is a critical regulator of oncogene transcription, including c-Myc. A series of indole-2-one derivatives have been designed as potent BRD4 inhibitors.[11] Compound 12j from this series exhibited excellent BRD4 inhibitory activity (BD1 IC50 = 19 nM, BD2 IC50 = 28 nM) and potent anti-proliferation activity against HT-29 and HL-60 cancer cells.[11] This compound was shown to arrest the cell cycle in the G1 phase and reduce the expression of c-Myc.[11]

Experimental Workflow: Assessing Anticancer Activity

A standard workflow to evaluate the anticancer properties of a novel brominated indole compound would involve a multi-tiered approach.

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Western Blot) C->E D->E F Xenograft Mouse Model E->F G Toxicity Studies F->G

Caption: A typical workflow for evaluating the anticancer potential of brominated indole compounds.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated indole compound in culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Part 2: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. Brominated indoles from marine sources have demonstrated significant anti-inflammatory potential.[12][13]

Inhibition of Pro-inflammatory Mediators

Extracts from the marine mollusc Dicathais orbita, rich in brominated indoles, have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[12][13] Bioassay-guided fractionation identified 6-bromoisatin as a potent inhibitor of these molecules in vitro.[12]

Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of these compounds are, in part, mediated by their interaction with cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. Computational studies involving molecular docking and molecular dynamics simulations have investigated the binding of several brominated indoles, including tyrindoxyl sulfate , tyrindoleninone , 6-bromoisatin , and 6,6′-dibromoindirubin , to COX-1 and COX-2.[12] These studies suggest that these compounds can anchor within the binding pockets of both COX isoforms, indicating their potential for selective inhibition.[12] Molecular dynamics simulations further support the stable binding of these brominated indoles to the COX enzymes.[12]

Signaling Pathway: COX Inhibition by Brominated Indoles

cox_inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation) COX->PGs BI Brominated Indoles (e.g., 6-bromoisatin) BI->COX

Caption: Brominated indoles can inhibit COX enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the brominated indole compound or a control inhibitor (e.g., aspirin) in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Stop the reaction after a specific time by adding a quenching solution.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Part 3: Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated indoles have shown promise in this area, exhibiting activity against both planktonic bacteria and biofilms.[14][15]

Broad-Spectrum Antibacterial Action

Multi-halogenated indoles have demonstrated potent bactericidal activity. For instance, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole exhibited minimum inhibitory concentrations (MICs) of 20-30 µg/mL against Staphylococcus aureus, comparable to the antibiotic gentamicin.[14][15] These compounds were also effective against methicillin-resistant S. aureus (MRSA).[15] Furthermore, some brominated indoles isolated from the red alga Laurencia similis have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 to 4 μg/mL.[16]

Anti-biofilm and Anti-virulence Activity

Beyond direct killing, some multi-halogenated indoles can inhibit biofilm formation and the formation of persister cells, which are highly tolerant to antibiotics.[14][15] These compounds have also been shown to suppress key virulence factors, such as haemolysis, by downregulating the expression of quorum-sensing and virulence genes.[14][15]

Antibiotic Potentiation

Certain 5-bromo-substituted indole-polyamine conjugates have been shown to potentiate the activity of conventional antibiotics.[17] For example, one such analogue restored the action of doxycycline against Pseudomonas aeruginosa with a 21-fold enhancement.[17] The mechanism is thought to involve the disruption of the bacterial membrane.[17]

Quantitative Data: Antimicrobial Activity of Brominated Indoles
CompoundOrganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleS. aureus20-30[14][15]
4-bromo-6-chloroindoleS. aureus20-30[14][15]
Brominated indole from L. similisGram-negative bacteria2-4[16]
5-bromo-indole-polyamine conjugateS. aureus≤ 0.28 µM[17]

Part 4: Neuroactive Properties: Modulating Brain Chemistry

Aplysinopsins, a class of tryptophan-derived marine alkaloids that are often brominated, have garnered interest for their neuromodulatory activities.[8][18][19] They have been investigated for a range of effects on the central nervous system.

Monoamine Oxidase (MAO) Inhibition

Aplysinopsins have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[8] This inhibitory activity suggests their potential as antidepressants.[8]

Dual Inhibition of Cholinesterase and BACE-1

Recent research has shown that aplysinopsins can act as a blood-brain barrier permeable scaffold for the dual inhibition of cholinesterase and beta-site amyloid-precursor protein-cleaving enzyme 1 (BACE-1).[8] These are key targets in the development of therapies for Alzheimer's disease.

Dual Cholinesterase Inhibition

The indoloquinoline alkaloid cryptolepine and its 2-bromo-derivative have been shown to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[20] Kinetic studies revealed that cryptolepine inhibits human AChE in a non-competitive manner.[20]

Conclusion and Future Perspectives

Brominated indole compounds, particularly those of marine origin, represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated activities against cancer, inflammation, microbial infections, and neurological disorders underscore their importance in drug discovery and development. The presence of bromine often enhances their potency and, in some cases, confers novel mechanisms of action.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole core and the position of bromination will be crucial for optimizing activity and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways affected by these compounds will facilitate their rational design and application.

  • In Vivo Efficacy and Safety: Moving promising candidates from in vitro studies to preclinical in vivo models is essential to validate their therapeutic potential and assess their toxicological profiles.

  • Sustainable Sourcing and Synthesis: Developing efficient and scalable synthetic routes to these often complex natural products is critical for their translation into clinical use.[21]

The exploration of brominated indoles is a testament to the remarkable chemical diversity of the marine environment and its potential to provide solutions to some of the most pressing challenges in human health.

References

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (URL: )
  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PubMed Central. (URL: [Link])

  • Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC - PubMed Central. (URL: [Link])

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  • Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance. (URL: [Link])

  • Anti-Leukemic Properties of Aplysinopsin Derivative EE-84 Alone and Combined to BH3 Mimetic A-1210477 - MDPI. (URL: [Link])

  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - ResearchGate. (URL: [Link])

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  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus | Semantic Scholar. (URL: [Link])

  • Aplysinopsins as Promising Marine Natural Product Drug Leads: Recent Developments | Request PDF - ResearchGate. (URL: [Link])

  • Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis | Request PDF - ResearchGate. (URL: [Link])

  • Halogenated Indole Alkaloids from Marine Invertebrates - MDPI. (URL: [Link])

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - NIH. (URL: [Link])

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC - PubMed Central. (URL: [Link])

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - NIH. (URL: [Link])

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC - NIH. (URL: [Link])

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities - MDPI. (URL: [Link])

  • Marine Indole Alkaloids - PMC - NIH. (URL: [Link])

  • Marine Indole Alkaloids - MDPI. (URL: [Link])

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (URL: [Link])

  • Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors - PubMed. (URL: [Link])

  • Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. (URL: [Link])

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC - NIH. (URL: [Link])

  • Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - NIH. (URL: [Link])

  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed. (URL: [Link])

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. (URL: [Link])

  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC - NIH. (URL: [Link])

  • tyrian purple from marine muricids, especially from plicopurpura pansa (gould, 1853). (URL: [Link])

  • Brominated precursors of Tyrian purple (C.I. Natural Violet 1) from Plicopurpura pansa, Plicopurpura columellaris and Plicopurpura patula | Request PDF - ResearchGate. (URL: [Link])

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Methodological & Application

The Versatile Building Block: Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 5-position, a methyl group at the 6-position, and a methyl carboxylate at the 3-position of the indole scaffold, provides multiple reaction sites for chemical modification. This guide offers a comprehensive overview of its synthesis, characterization, and applications in modern drug discovery and development, complete with detailed experimental protocols.

Chemical Profile and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its effective utilization in research.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Estimated ¹H NMR (400 MHz, DMSO-d₆): δ 11.97 (s, 1H, NH), 8.42 (s, 1H, Ar-H), 8.04 (d, J = 2.9 Hz, 1H, Ar-H), 7.47 (s, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 2.46 (s, 3H, Ar-CH₃).

Estimated ¹³C NMR (101 MHz, DMSO-d₆): δ 164.5 (C=O), 135.5 (C), 133.0 (C), 130.0 (CH), 128.5 (C), 115.0 (CH), 114.5 (C), 106.0 (C), 85.0 (C-Br), 51.5 (OCH₃), 20.5 (CH₃).

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system.[2] This approach involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.

Fischer_Indole_Synthesis 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Diazotization Diazotization 4-Bromo-3-methylaniline->Diazotization NaNO₂, HCl 4-Bromo-3-methylphenyl)diazonium chloride 4-Bromo-3-methylphenyl)diazonium chloride Diazotization->4-Bromo-3-methylphenyl)diazonium chloride Reduction Reduction 4-Bromo-3-methylphenyl)diazonium chloride->Reduction SnCl₂, HCl (4-Bromo-3-methylphenyl)hydrazine (4-Bromo-3-methylphenyl)hydrazine Reduction->(4-Bromo-3-methylphenyl)hydrazine Condensation Condensation (4-Bromo-3-methylphenyl)hydrazine->Condensation Methyl pyruvate Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Polyphosphoric acid, Heat This compound This compound Cyclization->this compound

Caption: Reaction scheme for the synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • (4-Bromo-3-methylphenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask, suspend (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add methyl pyruvate (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight). Heat the mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the indole ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction enables the formation of a carbon-carbon bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents, which is a critical strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants This compound Arylboronic acid Base (e.g., K₂CO₃) Inert_Atmosphere Inert_Atmosphere Reactants->Inert_Atmosphere Combine in flask Catalyst_System Palladium Catalyst (e.g., Pd(dppf)Cl₂) Solvent (e.g., DME/H₂O) Catalyst_System->Inert_Atmosphere Add to mixture Heating Heat to 80-100 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and add water Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column chromatography Extraction->Purification Coupled_Product Coupled_Product Purification->Coupled_Product Isolated Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford methyl 6-methyl-5-phenyl-1H-indole-3-carboxylate.

CatalystBaseSolventExpected Outcome
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OGood to excellent yields
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OHigh efficiency for sterically hindered substrates
PdCl₂(dppf)Cs₂CO₃DMFEffective for a broad range of boronic acids

Applications in N-Alkylation

The indole nitrogen is another key site for functionalization. N-alkylation of the indole ring can significantly impact the pharmacological properties of the resulting molecule.[5][6] This transformation is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.

N_Alkylation Indole_Substrate This compound Deprotonation Deprotonation Indole_Substrate->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Alkylating_Agent Alkylating Agent (R-X) Alkylation Alkylation Alkylating_Agent->Alkylation Solvent Solvent (e.g., DMF, DMSO) Product N-Alkylated Indole Indolide_Anion Indolide_Anion Deprotonation->Indolide_Anion Indolide_Anion->Alkylation Alkylation->Product

Caption: General scheme for the N-alkylation of an indole derivative.

Protocol: N-methylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Indole Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extraction: Dilute with water and extract with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield methyl 5-bromo-1,6-dimethyl-1H-indole-3-carboxylate.

Conclusion

This compound is a highly valuable and adaptable intermediate for the synthesis of complex molecular architectures. The strategic placement of its functional groups allows for selective modifications through well-established synthetic transformations such as the Suzuki-Miyaura coupling and N-alkylation. The protocols provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of novel therapeutic agents.

References

  • (No author given). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. ResearchGate. Available at: [Link]. (Accessed August 6, 2025).

  • (No author given). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]. (Accessed April 19, 2023).

  • (No author given). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]. (Accessed May 12, 2010).

  • (No author given). US6972336B2 - N-alkylation of indole derivatives. Google Patents.
  • (No author given). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... ResearchGate. Available at: [Link]. (Accessed January 1, 2018).

  • (No author given). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]. (Accessed January 1, 2004).

  • (No author given). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]. (Accessed December 17, 2020).

  • (No author given). Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]. (Accessed March 1, 2015).

  • (No author given). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]. (Accessed January 1, 2022).

  • (No author given). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]. (Accessed October 16, 2025).

  • (No author given). Supporting information. The Royal Society of Chemistry. Available at: [Link]. (Accessed January 1, 2016).

  • (No author given). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.... ResearchGate. Available at: [Link]. (Accessed January 1, 2012).

  • (No author given). New 3H-Indole Synthesis by Fischer's Method. Part I.. MDPI. Available at: [Link]. (Accessed April 8, 2010).

  • (No author given). Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]. (Accessed August 5, 2021).

  • (No author given). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Available at: [Link]. (Accessed January 1, 2018).

  • (No author given). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]. (Accessed January 1, 2021).

  • (No author given). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]. (Accessed July 13, 2016).

  • (No author given). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]. (Accessed January 1, 1995).

  • (No author given). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]. (Accessed October 27, 2020).

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Application Notes & Protocols: Strategic Derivatization of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate represents a particularly valuable and versatile starting material for the construction of compound libraries in drug discovery programs.[3] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this scaffold. We will explore three primary vectors of diversification: N-H functionalization of the indole nitrogen, palladium-catalyzed cross-coupling at the C-5 bromide, and modification of the C-3 methyl ester. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are presented to empower researchers in the synthesis of novel and potent bioactive molecules.

The Core Scaffold: Reactivity and Strategic Considerations

This compound offers three distinct and orthogonally addressable functional handles for chemical modification. Understanding the interplay of the substituents is key to designing successful synthetic campaigns.

  • The Indole N-H (Position 1): The electron-withdrawing methyl carboxylate group at the C-3 position increases the acidity of the N-H proton compared to an unsubstituted indole. This facilitates deprotonation under moderately basic conditions, enabling a wide range of N-alkylation and N-acylation reactions.[4]

  • The C-5 Bromo Group: The bromine atom is a robust handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This position is ideal for introducing aryl, heteroaryl, alkyl, alkynyl, and amino substituents, providing a powerful tool for exploring Structure-Activity Relationships (SAR).[5][6]

  • The C-3 Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a critical precursor for the formation of amides, esters, and other derivatives via coupling chemistry.[7][8]

The following sections provide validated protocols for exploiting each of these reactive sites.

N-H Functionalization: Gateway to N-Substituted Indoles

Modification at the N-1 position is a common strategy to modulate a compound's pharmacokinetic properties, such as solubility and metabolic stability, and to probe interactions with biological targets. The increased acidity of the N-H proton on this scaffold makes N-alkylation a straightforward and high-yielding transformation.

Causality & Experimental Choice:

The choice of base and solvent is critical for efficient N-alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) ensures complete deprotonation of the indole nitrogen to form the highly nucleophilic indolide anion. Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive electrophiles, and offer a milder, less hazardous alternative.[9]

Protocol 2.1: General Procedure for N-Alkylation

This protocol describes the N-alkylation using benzyl bromide as an exemplary electrophile.

Workflow for N-Alkylation

G cluster_start Starting Material cluster_process Reaction Steps cluster_end Product SM Methyl 5-bromo-6-methyl- 1H-indole-3-carboxylate Base 1. Add Base (e.g., NaH) in Anhydrous DMF SM->Base Dissolve Deprotonation 2. Form Indolide Anion Base->Deprotonation Deprotonation (0°C to RT) Electrophile 3. Add Electrophile (R-X) (e.g., Benzyl Bromide) Deprotonation->Electrophile Nucleophilic Attack Product Methyl 1-alkyl-5-bromo-6-methyl- 1H-indole-3-carboxylate Electrophile->Product

Caption: Workflow for the N-alkylation of the indole scaffold.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Benzyl Bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-alkylated indole.

Data Summary:

Electrophile (R-X)BaseSolventTypical Yield Range
Methyl IodideNaHDMF85-95%
Benzyl BromideNaHTHF80-90%
Ethyl BromoacetateK₂CO₃Acetone75-85%
Propargyl BromideNaHDMF80-90%

C-5 Functionalization via Palladium-Catalyzed Cross-Coupling

The C-5 bromo substituent is the primary site for introducing significant structural diversity. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for their reliability, functional group tolerance, and the vast array of commercially available coupling partners.[6][10]

Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organohalide.[10][11] The reaction is catalyzed by a Pd(0) species, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.[5] The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Indole-Ar' TM_complex->Product ArBr Indole-Br ArBr->OA_complex Boronic Ar'-B(OH)₂ Boronic->TM_complex Base Base (e.g., K₂CO₃) Base->OA_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid, 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME) or Toluene, and water)

Procedure:

  • In a reaction vessel, combine the bromoindole (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the degassed solvent (e.g., DME, approx. 0.1 M) followed by the degassed aqueous base (e.g., 2M K₂CO₃). The solvent ratio is typically 4:1 to 5:1 organic:aqueous.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to obtain the 5-aryl indole derivative.

Data Summary for C-5 Coupling:

Reaction TypeCoupling PartnerCatalyst/LigandBaseTypical Yield Range
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃75-90%
Suzuki-Miyaura Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃60-80%
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃N70-85%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBu65-80%

C-3 Ester Modification

The C-3 ester is a versatile handle for introducing polarity and hydrogen bonding motifs, which are often crucial for target engagement and improving physicochemical properties. The most fundamental transformation is hydrolysis to the carboxylic acid, a key intermediate for amide library synthesis.[12]

Principle: Saponification

Ester hydrolysis under basic conditions (saponification) proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate which then collapses to eject the methoxide leaving group, yielding the carboxylate salt.[13][14][15] A subsequent acidic workup protonates the carboxylate to give the final carboxylic acid. Mild conditions (e.g., using LiOH at room temperature) are often preferred to prevent potential side reactions on the sensitive indole core.

Protocol 4.1: Hydrolysis of the Methyl Ester

Workflow for Ester Hydrolysis and Amide Formation

G Ester Indole-3-CO₂Me (Starting Material or C5/N1 Derivative) Hydrolysis 1. Saponification (LiOH, THF/H₂O) Ester->Hydrolysis Acid Indole-3-COOH Hydrolysis->Acid Acidic Workup Coupling 2. Amide Coupling (Amine, HATU, DIPEA) Acid->Coupling Amide Indole-3-CONHR Coupling->Amide

Sources

Application Notes and Protocols for the Synthesis of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. This privileged scaffold is embedded in a vast array of natural products, most notably the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-migraine triptan class of drugs.[1][2] Its unique electronic properties and the reactivity of its C2 and C3 positions provide a versatile platform for structural modification, enabling the fine-tuning of biological activity and material properties.[3] Consequently, the development of robust and efficient synthetic routes to substituted indoles has been a central theme in organic chemistry for over a century and continues to be an area of active research.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of both classical and modern protocols for the synthesis of indole-based compounds. Beyond a mere recitation of procedural steps, this document elucidates the mechanistic underpinnings of these transformations, offers field-proven insights into experimental choices, and provides a framework for troubleshooting common challenges.

I. Classical Approaches to the Indole Core: Time-Tested Methodologies

The foundations of indole synthesis were laid in the late 19th and early 20th centuries with the discovery of several named reactions that remain relevant today. These methods typically involve acid- or base-catalyzed cyclization reactions and are often effective for the synthesis of specific classes of indoles.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered in 1883 by Emil Fischer, this reaction is arguably the most famous and widely used method for indole synthesis.[1][5] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone.[1][5]

The success of the Fischer indole synthesis hinges on a sequence of acid-mediated transformations. The choice of acid catalyst is critical and often requires empirical optimization, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[6][7] The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine intermediate. The key bond-forming step is a[1][1]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to furnish the aromatic indole core.[5] Electron-donating substituents on the arylhydrazine can sometimes lead to undesired N-N bond cleavage, representing a known limitation of this method.[4][6]

Fischer_Indole_Synthesis cluster_0 Mechanism A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation (-H₂O) C Enamine (Tautomer) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate (Aminal) D->E Aromatization & Cyclization F Indole E->F Elimination of NH₃ (Acid-catalyzed)

Caption: Mechanism of the Fischer Indole Synthesis.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, typically at elevated temperatures.[8][9] It is particularly useful for the synthesis of 2-arylindoles.[8] The reaction mechanism is surprisingly complex for what appears to be a simple condensation and cyclization.[10] It is thought to proceed through the formation of an α-anilinoketone, which then reacts with a second molecule of aniline before cyclizing and eliminating an aniline molecule to form the indole.[8][10] Historically, the harsh reaction conditions have been a drawback, but milder procedures using microwave irradiation have been developed.[10]

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles starting from o-nitrotoluene and diethyl oxalate.[11] The process involves a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[12] This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to give the parent indole or a substituted derivative.[11][13][14]

II. Modern Palladium-Catalyzed Indole Syntheses: Efficiency and Versatility

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of substitution patterns. Palladium-catalyzed cross-coupling reactions are at the forefront of these modern methods.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[15][16] The reaction is highly versatile and allows for the construction of 2,3-disubstituted indoles with good regioselectivity.[17][18] The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by migratory insertion of the alkyne and subsequent reductive elimination to form the indole ring.[15]

The choice of palladium catalyst, ligands, base, and solvent can significantly impact the efficiency of the Larock synthesis. While early protocols used "ligand-less" palladium catalysts at high temperatures, modern variations often employ bulky phosphine ligands that facilitate the reaction at lower temperatures.[17][19] The addition of a chloride source, such as LiCl, is often crucial for the success of the reaction, though an excess can be detrimental.[6]

Larock_Indole_Synthesis cluster_1 Catalytic Cycle Pd0 Pd(0)Ln A Oxidative Addition Complex Pd0->A + o-iodoaniline B Alkyne Coordination A->B + Alkyne C Migratory Insertion (Vinlylpalladium Intermediate) B->C syn-insertion D Cyclization & Reductive Elimination C->D Intramolecular Displacement D->Pd0 Regeneration Indole Indole Product D->Indole

Caption: Simplified Catalytic Cycle of the Larock Indole Synthesis.

III. Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of representative indole compounds. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Fischer Synthesis of 2-Phenylindole

This two-step protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a classic example of the Fischer indole synthesis.[1]

  • Reaction Setup: In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).

  • Heating: Warm the mixture on a steam bath for 1 hour.

  • Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitating the solution, then cool the mixture in an ice bath.

  • Isolation: Collect the product by filtration and wash the crystals with 25 mL of cold ethanol. A second crop of crystals can be obtained by concentrating the filtrate.

  • Drying: Dry the combined solids under reduced pressure. The expected yield of acetophenone phenylhydrazone (m.p. 105-106°C) is typically 87-91%.[1]

  • Reaction Setup: In a 1-L beaker, prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).

  • Heating: Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid within 3-4 minutes.

  • Reaction Monitoring: Continue stirring for 5 minutes after the evolution of white fumes begins.

  • Workup: Remove the beaker from the oil bath and pour the hot reaction mixture into a separate beaker containing 400 mL of water. Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

  • Isolation: Collect the crude 2-phenylindole by filtration and wash it with 200 mL of water.

  • Purification: Recrystallize the crude product from hot 95% ethanol. Wash the recrystallized product with 25 mL of ethanol. The expected yield of 2-phenylindole is typically 72-80%.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Heck Cyclization

This protocol provides a general method for the synthesis of indoles via an intramolecular Heck reaction of N-allyl-2-haloanilines. This approach is representative of modern palladium-catalyzed methods for constructing the indole core.[20][21]

Heck_Protocol_Workflow cluster_2 Experimental Workflow Start Combine Reactants: N-allyl-2-haloaniline, Pd catalyst, ligand, base, and solvent. React Heat the reaction mixture (e.g., 90-140 °C). Start->React Monitor Monitor reaction progress by TLC. React->Monitor Workup Quench the reaction, extract with an organic solvent, and dry. Monitor->Workup Purify Purify by flash column chromatography. Workup->Purify Characterize Characterize the final indole product. Purify->Characterize

Caption: General Experimental Workflow for Heck Indole Synthesis.

  • Reaction Setup: In a Schlenk tube, combine the N-allyl-2-haloaniline (0.3 mmol), a palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), a ligand (e.g., P(OPh)₃, 4 mol%), and a base (e.g., K₂CO₃, 4 equivalents) in a suitable solvent (e.g., DMF, 2 mL).

  • Heating: Stir the reaction mixture under air at a temperature ranging from 90 °C to 140 °C. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired indole product.

IV. Data Presentation: Spectroscopic Characterization

The identity and purity of the synthesized indole compounds must be confirmed by spectroscopic methods. The following table summarizes typical spectroscopic data for indole and two common derivatives.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Indole 8.10 (br s, 1H), 7.65 (d, 1H), 7.40 (d, 1H), 7.18-7.09 (m, 3H), 6.53 (dd, 1H)[22]135.8, 127.9, 124.1, 121.9, 120.8, 119.8, 111.0, 102.2[23]~3400 (N-H), ~3100 (C-H, aromatic), ~1450 (C=C)117 (M⁺)
2-Methylindole 7.85 (br s, 1H), 7.51 (d, 1H), 7.27 (d, 1H), 7.08-7.00 (m, 2H), 6.18 (s, 1H), 2.43 (s, 3H)[24]137.9, 135.5, 128.8, 120.8, 119.8, 119.6, 110.1, 100.0, 13.5[25]~3400 (N-H), ~2920 (C-H, aliphatic), ~1460 (C=C)131 (M⁺)[26]
2-Phenylindole 8.28 (br s, 1H), 7.63 (m, 3H), 7.42 (t, 2H), 7.31 (t, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 6.82 (d, 1H)[27]137.4, 134.6, 130.4, 128.6, 128.4, 128.1, 122.3, 121.1, 119.5, 118.1, 110.1[28]~3420 (N-H), ~3050 (C-H, aromatic), ~1600 (C=C)193 (M⁺)[29]

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

V. Troubleshooting Common Issues in Indole Synthesis

Even with well-established protocols, challenges can arise during the synthesis of indole derivatives. This section addresses some common problems and suggests potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield in Fischer Synthesis - Inappropriate acid catalyst or concentration. - Unstable hydrazone intermediate. - Steric hindrance from bulky substituents. - N-N bond cleavage as a side reaction, especially with electron-donating groups.[4][6]- Empirically optimize the choice and concentration of the acid catalyst.[6] - Perform the reaction at a lower temperature. - Consider an alternative synthetic route if steric hindrance is significant.
Formation of Multiple Products - In the Fischer synthesis with unsymmetrical ketones, two regioisomeric products can form. - Side reactions due to harsh reaction conditions (e.g., in Bischler-Möhlau).[6] - In palladium-catalyzed reactions, side products can arise from competing reaction pathways.- Use a symmetrical ketone or a starting material that favors the formation of one regioisomer. - Optimize reaction conditions (temperature, time, catalyst) to improve selectivity.[30] - Monitor the reaction closely by TLC to avoid over-running.
Difficulty in Product Purification - Presence of closely related impurities or unreacted starting materials. - The product may be an oil or difficult to crystallize.- Optimize column chromatography conditions (solvent system, gradient elution).[6] - Attempt recrystallization from different solvent systems.[6] - Consider derivatization to a crystalline solid for purification, followed by deprotection.

VI. Conclusion

The synthesis of indole-based compounds is a rich and evolving field. While classical methods like the Fischer indole synthesis remain indispensable for their robustness and scalability, modern palladium-catalyzed reactions offer unparalleled efficiency, mildness, and scope. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the scale of the reaction, and the functional groups present in the starting materials. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers can effectively navigate the synthesis of these vital heterocyclic compounds, paving the way for new discoveries in medicine and materials science.

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Application of Indole Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2][3][4] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a privileged structure, meaning it can bind to a diverse range of biological targets with high affinity.[3][4][5] From essential amino acids like tryptophan to potent alkaloids and blockbuster drugs, the indole nucleus is a recurring motif in molecules that modulate critical physiological and pathological processes.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of indole derivatives in key therapeutic areas, complete with mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols.

The Enduring Significance of the Indole Scaffold

The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an ideal pharmacophore for engaging with biological macromolecules.[5] Its structural rigidity, combined with the potential for substitution at multiple positions (N1, C2, C3, and the benzene ring), allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[4] This inherent adaptability has led to the development of indole-containing drugs across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3]

Therapeutic Applications of Indole Derivatives

Oncology: A Multifaceted Approach to Cancer Therapy

Indole derivatives have emerged as powerful anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][8][9] Their ability to target multiple pathways involved in carcinogenesis makes them particularly attractive for developing novel cancer therapeutics, including those effective against drug-resistant tumors.[1][2]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Several indole derivatives, most notably the vinca alkaloids (vinblastine and vincristine), exert their anticancer effects by disrupting microtubule dynamics.[6] They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8]

  • Kinase Inhibition: Many indole-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For example, sunitinib and osimertinib, both FDA-approved drugs, feature an indole core and target receptor tyrosine kinases like VEGFR and EGFR, respectively, which are crucial for tumor angiogenesis and proliferation.[10]

  • Induction of Apoptosis: Indole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.[9][11] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[11]

  • Topoisomerase Inhibition: Some indole derivatives can interfere with the function of topoisomerases, enzymes that are critical for DNA replication and repair.[8][9] By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.[12]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors represent a newer class of anticancer agents, and some indole-containing molecules have shown promising HDAC inhibitory activity.[1][9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the N-1 position of the indole ring with a methyl group has been shown to significantly enhance the anticancer activity of some derivatives.[8]

  • The nature and position of substituents on the indole ring and any attached side chains play a crucial role in determining the potency and selectivity of the compound. For instance, in some series, the presence of an amino-acetamide moiety at the C-3 position is critical for anti-proliferative activity.[8]

Workflow for Evaluating Anticancer Indole Derivatives

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Cytotoxicity Screening (MTT/SRB Assay) vs. Panel of Cancer Cell Lines B Mechanism of Action Studies A->B F Xenograft Mouse Model A->F Promising Compounds C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot for Target Proteins (e.g., Tubulin, Kinases, Apoptosis Markers) B->E G Tumor Growth Inhibition Studies F->G H Toxicity and Pharmacokinetic Analysis F->H

Caption: Experimental workflow for assessing anticancer activity.

Infectious Diseases: Combating Microbial Threats

The indole scaffold is a valuable template for the development of novel antimicrobial and antiviral agents, offering potential solutions to the growing problem of drug resistance.[1][13][14]

Antimicrobial Activity:

Indole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[13][15][16]

  • Mechanism of Action: While the exact mechanisms are diverse, some indole derivatives are known to inhibit bacterial efflux pumps, such as NorA in Staphylococcus aureus, which contributes to antibiotic resistance.[13] Others may disrupt cell membrane integrity or interfere with essential metabolic pathways.[17]

  • Structure-Activity Relationship (SAR) Insights: The presence of specific substituents, such as halogens or nitro groups on the indole ring, can significantly influence the antimicrobial potency.[15] The type of heterocyclic ring attached to the indole core (e.g., 1,2,4-triazole or 1,3,4-thiadiazole) also plays a critical role in determining the spectrum of activity.[13]

Antiviral Activity:

Several indole-containing compounds have been developed as antiviral drugs, targeting various stages of the viral life cycle.[18][19]

  • Marketed Drugs: Arbidol (Umifenovir) is a broad-spectrum antiviral used in Russia and China for the treatment of influenza and other respiratory viruses.[18] Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[18]

  • Mechanism of Action: Indole derivatives can act as entry and fusion inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors, or polymerase inhibitors, depending on their specific structure and the viral target.[18]

  • Structure-Activity Relationship (SAR) Insights: For HIV-1 fusion inhibitors, the spatial arrangement of aromatic systems and the overall amphipathic nature of the molecule are crucial for potent activity.[20][21]

Signaling Pathway for a Hypothetical Indole-Based Antiviral

G Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment HostCell Host Cell Fusion Membrane Fusion Receptor->Fusion 2. Entry Replication Viral Replication Fusion->Replication 3. Uncoating & Replication Assembly Viral Assembly Replication->Assembly 4. Assembly Release New Virus Release Assembly->Release 5. Release Indole Indole Derivative Indole->Fusion Inhibition

Caption: Inhibition of viral entry by an indole derivative.

Neurological Disorders: Modulating Central Nervous System Targets

The indole nucleus is a key structural feature of many neurotransmitters (e.g., serotonin) and neuroactive compounds, making its derivatives promising candidates for the treatment of a wide range of neurological and psychiatric disorders.[22]

Neuroprotective Effects:

Many indole derivatives exhibit potent antioxidant and free radical scavenging properties, which are beneficial in neurodegenerative diseases where oxidative stress plays a significant pathological role.[22][23][24]

  • Mechanism of Action: Compounds based on the stobadine scaffold, a pyrido[4,3-b]indole, have been shown to protect neurons from hypoxic and traumatic injury by reducing oxidative damage.[23][24]

  • Therapeutic Targets: Indole derivatives are being investigated for their potential in treating Alzheimer's disease, Parkinson's disease, Huntington's disease, stroke, and epilepsy.

Other CNS Applications:

  • Antidepressants: The selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants, often feature an indole or a related bioisostere.

  • Antipsychotics: Certain indole alkaloids and their synthetic derivatives have shown antipsychotic activity.[6]

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a Representative 3-Substituted Indole Derivative via Michael Addition

This protocol describes a green chemistry approach for the synthesis of 3-substituted indoles.[25]

Materials:

  • Indole

  • Substituted benzaldehyde

  • C-H activated acid (e.g., malononitrile)

  • Polyethylene glycol 400 (PEG-400)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • In a 50 mL round-bottom flask, combine indole (1 mmol), the substituted benzaldehyde (1 mmol), and the C-H activated acid (1.2 mmol) in PEG-400 (5 mL).

  • Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 35-80 minutes), cool the mixture to room temperature.[25]

  • Add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent to obtain the pure 3-substituted indole derivative.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of indole derivatives against cancer cell lines.[10][26]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the indole derivative in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives against bacterial strains.[13][15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Indole derivative stock solution (in DMSO)

  • Standard antibiotic (e.g., ciprofloxacin, ampicillin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, perform a two-fold serial dilution of the indole derivative in MHB, typically ranging from 200 µg/mL to 0.78 µg/mL.[13]

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, run a standard antibiotic as a reference.

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HCT1160.22 - 1.80[8]
Compound 13 Various0.002 - 0.011[8]
Compound 25 HeLa3.7[8]
Compound 2e HCT1166.43[10]
Compound 2e A5499.62[10]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1b C. krusei3.125[13]
Compound 3b S. aureus0.94 - 3.87 µM[27]
Compound 3c E. coli0.94 - 3.87 µM[27]
Compound 4P K. pneumoniae4 - 8[17]

Conclusion

The indole scaffold continues to be a highly productive source of inspiration for medicinal chemists. Its inherent drug-like properties and synthetic tractability ensure its prominent role in the ongoing quest for novel therapeutics. The diverse mechanisms of action exhibited by indole derivatives underscore the vast potential that remains to be explored. By leveraging a deep understanding of structure-activity relationships and employing robust synthetic and biological evaluation protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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Sources

Application Notes and Protocols: Methyl 5-Bromo-6-Methyl-1H-Indole-3-Carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as both a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets. Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]

In the realm of oncology, the indole scaffold has been particularly impactful. Numerous approved drugs, such as Sunitinib and Nintedanib, feature this core structure and function by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[4][5] The strategic modification of the indole ring at various positions is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.[6]

This document focuses on methyl 5-bromo-6-methyl-1H-indole-3-carboxylate , a halogenated and alkylated indole derivative. The presence of a bromine atom at the 5-position and a methyl group at the 6-position is anticipated to significantly influence its biological profile. Halogenation can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl group can probe hydrophobic pockets within a target's active site. The methyl ester at the 3-position serves as a versatile handle for further chemical modification or can contribute to the molecule's overall binding characteristics. These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of this compound in drug discovery, with a specific focus on its evaluation as a putative protein kinase inhibitor.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, influencing everything from solubility in assay buffers to its potential for cell permeability.

PropertyValueSource
CAS Number 1360957-60-3[7]
Molecular Formula C₁₁H₁₀BrNO₂[7]
Molecular Weight 268.11 g/mol [7]
Appearance Solid (Predicted)[7]
Purity ≥97% (Typical)[7]
Storage Sealed in dry, room temperature[7]
InChI Key FETNEJOMKCGBMH-UHFFFAOYSA-N[7]

Synthesis and Characterization

The synthesis of substituted indoles is a well-established field of organic chemistry. The Fischer indole synthesis, discovered in 1883, remains a robust and widely used method for constructing the indole core from substituted phenylhydrazines and carbonyl compounds.[8][9] An alternative and often complementary approach is the Japp-Klingemann reaction, which is particularly useful for preparing the necessary hydrazone precursors from β-keto-esters and aryl diazonium salts.[10][11]

The proposed synthesis for this compound utilizes the Fischer indole synthesis, which offers a direct and efficient route to the target molecule.

Proposed Synthetic Workflow

The synthesis begins with the formation of the key intermediate, (4-bromo-5-methylphenyl)hydrazine, followed by its condensation with methyl pyruvate to form a hydrazone. This hydrazone is then cyclized under acidic conditions to yield the final indole product.

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Purification & Characterization A 4-Bromo-3-methylaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂, HCl) B->C D (4-Bromo-5-methylphenyl)hydrazine C->D F Condensation & Cyclization (Acid Catalyst, e.g., H₂SO₄ or PPA) D->F E Methyl Pyruvate E->F G This compound F->G H Crude Product G->H I Column Chromatography H->I J Pure Product I->J K NMR, MS, HPLC Analysis J->K

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Synthetic Protocol

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[9][12]

Materials:

  • 4-Bromo-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methyl pyruvate

  • Glacial acetic acid or Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Synthesis of (4-Bromo-5-methylphenyl)hydrazine:

    • Dissolve 4-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring.

    • Allow the reaction to stir for 2-3 hours, during which the hydrazine hydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with cold water, and neutralize carefully with a strong base (e.g., NaOH) to obtain the free hydrazine. Extract with an organic solvent like diethyl ether, dry the organic layer, and remove the solvent under reduced pressure.

  • Fischer Indole Synthesis:

    • Combine the synthesized (4-bromo-5-methylphenyl)hydrazine (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a portion of PPA).

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If using a mineral acid catalyst, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Application in Drug Discovery: A Putative Kinase Inhibitor

The substitution pattern of this compound makes it an attractive candidate for evaluation as a kinase inhibitor. The indole scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP.[13] The 5-bromo and 6-methyl substituents can be directed into hydrophobic regions of the ATP-binding pocket, potentially conferring both potency and selectivity for specific kinases that are often implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), or PI3K.[6][14]

Experimental Workflow for Biological Evaluation

The evaluation of a novel compound as a potential kinase inhibitor follows a logical, multi-step process, starting from direct enzyme inhibition and progressing to cell-based assays.

G A Compound Synthesis (this compound) B Protocol 1: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®) A->B D Protocol 2: Cell-Based Anti-Proliferative Assay (e.g., MTT or CellTiter-Glo®) A->D C Determine IC₅₀ vs. Target Kinase B->C C->D Proceed if potent E Determine GI₅₀ in Cancer Cell Lines D->E F Protocol 3: Target Engagement & Pathway Analysis (e.g., Western Blot) D->F E->F Proceed if active G Confirm Inhibition of Downstream Signaling F->G

Caption: A tiered workflow for evaluating the compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase by measuring ATP consumption.[4]

Materials:

  • This compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Recombinant protein kinase of interest (e.g., CDK2/CycA, VEGFR2).

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP) at a concentration near the Kₘ for the target kinase.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • A known potent inhibitor for the target kinase (positive control).

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max).

  • White, opaque 384-well microplates.

Procedure:

  • Compound Plating:

    • Perform a serial dilution of the 10 mM compound stock in DMSO to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM).

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and its peptide substrate at their pre-determined optimal concentrations.

    • Dispense the kinase/substrate mix into all wells of the assay plate containing the compounds and controls.

    • Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the ATP concentration.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on the target kinase.[15][16]

Materials:

  • A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (10 mM stock in DMSO).

  • A standard cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).

  • Sterile, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium. Count the cells and adjust the density to the optimized seeding number (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the complete medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO, final concentration ≤ 0.5%).

    • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Viability Measurement (Using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothesized Mechanism of Action

Based on the structural alerts common to many kinase inhibitors, we hypothesize that this compound functions as an ATP-competitive inhibitor of a protein kinase driving oncogenic signaling. For instance, if targeting a receptor tyrosine kinase (RTK) like VEGFR2, the compound would bind to the ATP pocket in the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand VEGF Ligand->RTK Activates Inhibitor Methyl 5-bromo-6-methyl- 1H-indole-3-carboxylate Inhibitor->RTK Inhibits ATP Binding

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Representative Data (Example)

The following table presents hypothetical, yet realistic, IC₅₀ data for this compound against a panel of cancer-relevant kinases and GI₅₀ data against corresponding cancer cell lines. This data is for illustrative purposes only, demonstrating how results would be presented.

TargetIC₅₀ (nM) [a]Cell LineCellular GI₅₀ (nM) [b]
CDK2/CycA 85MCF-7 (Breast)250
VEGFR2 45HUVEC (Endothelial)150
PDGFRβ 120A549 (Lung)800
PI3Kα >10,000HT-29 (Colon)>10,000
SRC 950K562 (Leukemia)2,100

[a] IC₅₀ values determined by in vitro luminescence-based kinase assay. [b] GI₅₀ values determined by a 72-hour cell viability assay.

Conclusion

This compound represents a promising chemical scaffold for drug discovery, particularly in the development of novel kinase inhibitors. Its specific substitution pattern offers potential for high potency and selectivity. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to investigate its therapeutic potential. Further studies, including lead optimization, structure-activity relationship (SAR) analysis, and in vivo efficacy testing, are warranted to fully elucidate the capabilities of this and related indole derivatives as next-generation therapeutic agents.

References

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Application Note & Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of the Indole Ring at the 3-Position

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The functionalization of this bicyclic heterocycle is a cornerstone of modern organic synthesis, with the C3-position being of particular strategic importance. The inherent electronic properties of the indole ring render the C3-position highly nucleophilic, making it the primary site for electrophilic substitution.[3][4] This guide provides a comprehensive overview of the principal synthetic methodologies for introducing functional groups at this critical position. We will delve into the mechanistic underpinnings of classic and modern reactions, provide detailed, field-proven experimental protocols, and present quantitative data to inform methodological choices. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis and derivatization of indole-containing molecules.

The Fundamental Principle: Understanding C3-Selectivity

The pronounced reactivity of the C3-position of the indole ring towards electrophiles is a direct consequence of its electronic structure. The lone pair of electrons on the nitrogen atom participates in the π-system of the pyrrole ring, significantly increasing its electron density. Resonance theory illustrates that this delocalization results in a buildup of negative charge specifically at the C3-position.[5]

Attack by an electrophile (E⁺) at C3 leads to a carbocation intermediate where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the fused benzene ring. In contrast, attack at the C2-position would lead to an intermediate where stabilization by nitrogen necessitates the disruption of the benzene ring's aromatic sextet, a significantly less favorable state.[6] This fundamental principle governs the regioselectivity of a wide range of functionalization reactions.

G cluster_Resonance Indole Resonance Structures cluster_Attack Electrophilic Attack & Intermediate Stability cluster_C3 Attack at C3 (Favored) cluster_C2 Attack at C2 (Disfavored) Indole Indole Res1 Resonance Structure (Charge at C3) Indole->Res1 e⁻ delocalization E_plus Electrophile (E⁺) C3_Intermediate Stable Intermediate (Benzene ring intact) E_plus->C3_Intermediate Attack C2_Intermediate Unstable Intermediate (Benzene aromaticity lost) E_plus->C2_Intermediate Attack

Figure 1: Rationale for C3-selective electrophilic substitution in indoles.

Key Methodologies for C3-Functionalization

The following sections detail robust and widely employed methods for modifying the indole C3-position. Each section includes a mechanistic overview, a step-by-step protocol, and supporting data.

Vilsmeier-Haack Formylation: Introduction of the Formyl Group

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles, with indole being a prime substrate.[7] The resulting indole-3-carboxaldehydes are versatile intermediates for synthesizing a plethora of more complex molecules. The reaction proceeds via the formation of an electrophilic chloroiminium salt, the "Vilsmeier reagent," which then attacks the C3-position of the indole.[7][8]

Mechanism Workflow:

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Indole Indole Indole->Iminium_Intermediate Workup Aqueous Workup (Hydrolysis) Iminium_Intermediate->Workup Product Indole-3-carboxaldehyde Workup->Product

Figure 2: Workflow for the Vilsmeier-Haack formylation of indole.

Quantitative Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles

EntryIndole DerivativeTemperature (°C)Time (h)Yield (%)Reference
1Indole0 to 85696[7]
24-Methylindole0 to 85890[7]
35-Methylindole0 to 85688[7]
46-Methylindole0 to 90989[7]

Protocol: Vilsmeier-Haack Formylation of Indole [7][9]

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

  • Reaction with Indole:

    • Dissolve indole (1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent suspension.

    • Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

    • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is approximately 8-9. This hydrolyzes the intermediate.

    • The product, indole-3-carboxaldehyde, will typically precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Mannich Reaction: Aminomethylation

The Mannich reaction is a classic three-component condensation used to introduce an aminomethyl group at the C3-position of indole.[6] It involves the reaction of indole, formaldehyde, and a secondary amine (like dimethylamine) to produce a 3-aminomethylindole, commonly known as a Mannich base.[10][11] These compounds, particularly gramine (from dimethylamine), are valuable synthetic intermediates, as the dimethylamino group can act as a leaving group, allowing for subsequent displacement by other nucleophiles.[6]

Mechanism Overview:

G Amine Secondary Amine (e.g., Me₂NH) Iminium_Ion Eschenmoser's Salt Precursor (Iminium Ion) Amine->Iminium_Ion Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium_Ion Mannich_Base Mannich Base (e.g., Gramine) Iminium_Ion->Mannich_Base Electrophilic Attack Indole Indole Indole->Mannich_Base

Figure 3: Key steps in the Mannich reaction of indole.

Protocol: Synthesis of Gramine (3-(Dimethylaminomethyl)indole) [12]

  • Reaction Setup:

    • In a round-bottom flask, prepare a solution of dimethylamine (40% aqueous solution, 3.5 equiv.). Cool this solution in an ice bath to 0-5 °C.

    • With stirring, slowly add glacial acetic acid (1.2 equiv.) to the cold dimethylamine solution.

    • Add indole (1 equiv.) to this mixture.

    • Finally, add formaldehyde (37% aqueous solution, 1.1 equiv.) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours or until TLC analysis indicates the consumption of indole.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing a solution of sodium hydroxide (e.g., 2 M) until the pH is strongly basic (pH > 10). This will cause the gramine to precipitate.

    • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with cold water to remove salts and residual reagents.

    • Dry the product under vacuum. The obtained gramine is often pure enough for subsequent steps, but can be recrystallized from acetone if necessary.

Friedel-Crafts Acylation: C3-Ketoindoles

Direct acylation of the indole C3-position can be challenging due to the potential for N-acylation and the sensitivity of the indole ring to strong Lewis acids. However, methods using milder Lewis acids, such as dialkylaluminum chlorides, allow for efficient and selective C3-acylation without the need for N-H protection.[13] This provides a direct route to 3-acylindoles, which are prevalent in biologically active compounds.[2]

Quantitative Data Summary: Et₂AlCl-Mediated Acylation of Indole [13]

EntryAcyl ChlorideSolventYield (%)
1Acetyl chlorideCH₂Cl₂86
2Propionyl chlorideCH₂Cl₂95
3Benzoyl chlorideCH₂Cl₂90
4Cinnamoyl chlorideCH₂Cl₂88

Protocol: General Procedure for C3-Acylation with Et₂AlCl [13]

  • Reaction Setup:

    • To a solution of indole (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes, 2.2 equiv.) dropwise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

  • Acylation:

    • Add the desired acyl chloride (1.1 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at 0 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-acylindole.

C3-Alkylation via Michael Addition and Metal Catalysis

Direct C3-alkylation of indoles can be achieved through various strategies, including classic Friedel-Crafts type reactions with alkyl halides (often problematic due to polyalkylation and low selectivity) and, more effectively, through Michael additions to electron-deficient alkenes.[1][14] Modern approaches increasingly rely on transition-metal catalysis, which offers milder conditions and broader substrate scope.[15] One elegant strategy is the "borrowing hydrogen" or "hydrogen autotransfer" concept, where an alcohol is used as the alkylating agent.[16]

Catalytic Cycle: Nickel-Catalyzed C3-Alkylation with Alcohols

G cluster_cycle Borrowing Hydrogen Catalytic Cycle Catalyst Ni-H Catalyst Oxidation Oxidation Catalyst->Oxidation [Ni] Aldehyde Aldehyde/Ketone Oxidation->Aldehyde Condensation Condensation Aldehyde->Condensation Intermediate Alkenyl Indole Intermediate Condensation->Intermediate H₂O out Reduction Reduction Intermediate->Reduction Reduction->Catalyst [Ni] Product C3-Alkylated Indole Reduction->Product Alcohol Alcohol (RCH₂OH) Alcohol->Oxidation Indole Indole Indole->Condensation

Figure 4: Simplified catalytic cycle for C3-alkylation of indole using an alcohol via a borrowing hydrogen strategy.

Protocol: Nickel-Catalyzed C3-Alkylation of Indole with Benzyl Alcohol [16]

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the nickel pre-catalyst (e.g., a binuclear nickel complex, 2.5 mol%).

    • Add indole (1 equiv.), a base such as potassium tert-butoxide (t-BuOK, 20 mol%), and the solvent (e.g., anhydrous toluene).

    • Finally, add the alcohol (e.g., benzyl alcohol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.

    • Stir the reaction for 24-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite or silica gel to remove the catalyst.

    • Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C3-alkylated indole.

Conclusion and Future Outlook

The functionalization of the indole C3-position is a mature yet continuously evolving field. The classical methods discussed—Vilsmeier-Haack formylation, Mannich aminomethylation, and Friedel-Crafts reactions—remain indispensable tools in the synthetic chemist's arsenal due to their reliability and scalability. However, the future of indole synthesis is increasingly being shaped by the principles of green and sustainable chemistry.[17][18]

The development of transition-metal-catalyzed C-H functionalization and borrowing hydrogen methodologies represents a significant leap forward, offering higher atom economy by avoiding pre-functionalized starting materials and utilizing benign alkylating agents like alcohols.[16] Concurrently, metal-free approaches, employing organocatalysis or electrochemical methods, are gaining traction as cost-effective and environmentally friendly alternatives.[17] As the demand for complex and diverse indole derivatives in drug discovery and materials science continues to grow, innovation in C3-functionalization strategies will undoubtedly remain a vibrant and critical area of research.

References

  • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Transition Metal‐Free Pathways for C‐3 Functionalization of Indole Source: ResearchGate URL: [Link]

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  • Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles Source: ACS Publications URL: [Link]

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  • Title: Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles Source: Taylor & Francis Online URL: [Link]

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The Pivotal Role of Indole Derivatives as Enzyme Inhibitors: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold - A Privileged Structure in Enzyme Inhibition

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, particularly enzymes. This inherent versatility has established the indole scaffold as a "privileged structure," consistently appearing in both natural products and synthetic drugs with significant therapeutic effects.[1] Indole derivatives have demonstrated remarkable efficacy in targeting a diverse range of enzymes implicated in various pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.[2][3] Their ability to be readily functionalized at multiple positions allows for the fine-tuning of their inhibitory potency and selectivity, making them ideal candidates for the development of novel therapeutics.[4]

This comprehensive guide provides an in-depth exploration of the role of indole derivatives as enzyme inhibitors. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and the practical protocols necessary to effectively screen, characterize, and optimize indole-based enzyme inhibitors. We will delve into the mechanisms of action, present detailed experimental workflows, and offer insights into the critical considerations for robust and reproducible assay development.

Key Enzyme Classes Targeted by Indole Derivatives

The therapeutic potential of indole derivatives spans a wide spectrum of enzyme families. Understanding the specific interactions within these families is crucial for rational drug design.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[6] Indole derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[5][6] They can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[6]

Prominent examples of kinases targeted by indole derivatives include:

  • VEGFRs (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Indole-based inhibitors can block this process.[7][8]

  • CDKs (Cyclin-Dependent Kinases): Key regulators of the cell cycle. Inhibition of CDKs by indole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[5]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, leading to uncontrolled cell proliferation. Indole-containing compounds have been designed to inhibit EGFR signaling.[8]

Cholinesterases: Combating Neurodegeneration

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating its signal.[4][9] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[4] Indole-based inhibitors have shown significant promise in this area, with some exhibiting dual-binding site inhibition, interacting with both the catalytic active site and the peripheral anionic site of the enzyme.[9][10]

Histone Deacetylases (HDACs): Epigenetic Regulation in Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a vital role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[2] Dysregulation of HDAC activity is a common feature in many cancers.[11] Indole-based HDAC inhibitors, particularly those incorporating a hydroxamic acid moiety, have been developed as potent anti-cancer agents.[11][12] These inhibitors chelate the zinc ion in the active site of HDACs, leading to histone hyperacetylation and the re-expression of tumor suppressor genes.[2][11]

Phosphodiesterases (PDEs): Targeting Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13][14] Inhibition of specific PDE isozymes has therapeutic applications in a range of conditions, including inflammatory diseases, cardiovascular disorders, and erectile dysfunction.[13][15] Indole derivatives have been successfully developed as potent and selective PDE inhibitors, for example, targeting PDE5 for the treatment of erectile dysfunction.[14][15]

Application Notes: Best Practices for Enzyme Inhibition Assays

The successful identification and characterization of enzyme inhibitors hinge on the design and execution of robust and reliable assays. As a senior application scientist, I emphasize the following principles to ensure data integrity and reproducibility.

Causality Behind Experimental Choices: The "Why" Matters
  • Buffer Selection: The choice of buffer is critical for maintaining the optimal pH and ionic strength for enzyme activity and stability.[6][16] For instance, phosphate buffers should be avoided in assays with enzymes that are sensitive to phosphate or require divalent metal ions that can precipitate with phosphate.[17] Tris buffers are a common choice but can chelate metal ions, so careful consideration of the enzyme's requirements is necessary.[6][17] The goal is to create an in vitro environment that faithfully mimics physiological conditions while being compatible with the assay format.

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) is a key determinant of an inhibitor's apparent potency (IC50).[18] For screening competitive inhibitors, using a substrate concentration at or below the Km is recommended.[18][19] This is because at high substrate concentrations, a competitive inhibitor will be less effective, potentially leading to false negatives.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme.[18] For potent, "tight-binding" inhibitors, the IC50 can be close to the enzyme concentration, and in such cases, the Morrison equation provides a more accurate determination of the inhibition constant (Ki) than the standard IC50 equation.[20][21]

  • Controls are Non-Negotiable:

    • Negative Control (No Inhibitor): This well represents 100% enzyme activity and serves as the baseline for calculating percent inhibition.[4]

    • Positive Control (Known Inhibitor): Including a known inhibitor of the target enzyme validates that the assay is performing as expected and can detect inhibition.[5]

    • Blank (No Enzyme): This accounts for any background signal from the substrate or other assay components.[4]

Data Presentation: Clarity and Comparability

Quantitative data from enzyme inhibition assays should be presented in a clear and standardized format to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency.

Table 1: Illustrative IC50 Values of Indole Derivatives Against Various Enzymes

Indole DerivativeTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound AKinase B250Staurosporine10
Compound BHDAC11.16SAHA-
Compound CHDAC62.30SAHA-
Compound DPDE516.11Sildenafil-
Compound EAChE25Donepezil-

Note: The IC50 values presented are for illustrative purposes and are dependent on specific assay conditions.[5][11][15]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed, step-by-step guidance for performing common enzyme inhibition assays. These are intended as a starting point and may require optimization for specific enzymes and inhibitors.

Protocol 1: Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based system.[5]

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Indole derivative inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[5]

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of indole derivative add_inhibitor Add inhibitor/DMSO to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare kinase solution add_enzyme Add kinase to plate prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix add_substrate Add substrate/ATP mix to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate (10 min, RT) (Inhibitor-enzyme binding) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (60 min, 30°C) add_substrate->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min, RT) (Deplete ATP) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30 min, RT) (Generate luminescence) add_detection->incubate4 read_plate Read luminescence incubate4->read_plate G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection prep_inhibitor Prepare inhibitor dilutions add_enzyme_inhibitor Add AChE and inhibitor/vehicle to wells prep_inhibitor->add_enzyme_inhibitor prep_enzyme Prepare AChE working solution prep_enzyme->add_enzyme_inhibitor prep_dtnb Prepare DTNB solution add_dtnb Add DTNB solution prep_dtnb->add_dtnb prep_atci Prepare ATCI solution (fresh) add_atci Add ATCI solution to initiate reaction prep_atci->add_atci add_buffer Add assay buffer add_enzyme_inhibitor->add_buffer incubate1 Pre-incubate (15 min, 25°C) add_buffer->incubate1 incubate1->add_dtnb add_dtnb->add_atci read_plate Measure absorbance at 412 nm kinetically add_atci->read_plate

Caption: Workflow for a colorimetric AChE inhibition assay.

Procedure:

  • Reagent Preparation: a. Prepare stock solutions of the indole derivative inhibitor in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer. b. Prepare a working solution of AChE in Assay Buffer. [4] c. Prepare a 10 mM stock solution of DTNB in Assay Buffer. [4] d. Prepare a 14-15 mM stock solution of ATCI in deionized water. This solution should be prepared fresh. [4]2. Assay Procedure (96-well plate): a. Design the plate layout to include wells for a blank (no enzyme), negative control (no inhibitor), positive control (known inhibitor), and the test indole derivatives at various concentrations. [4] b. To each well (except the blank), add 10 µL of the AChE working solution. c. Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells. d. Add 140 µL of Assay Buffer to all wells. For the blank wells, add 150 µL of Assay Buffer. [4] e. Pre-incubate the plate at 25°C for 15 minutes. f. Add 10 µL of the DTNB working solution to all wells. g. Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.

  • Data Acquisition and Analysis: a. Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes. b. Calculate the rate of reaction (ΔAbs/min) for each well. c. The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [1 - (Rateinhibitor / Ratenegative control)] x 100 d. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [4]

Mechanism of Action Studies: Beyond IC50

Determining the IC50 is a crucial first step, but understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insights for lead optimization. [19][22]This is typically achieved by performing enzyme kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations. [19]The data can then be analyzed using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to different inhibition models using software like GraphPad Prism. [23][24]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate (S) I Inhibitor (I) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) P Product (P) ES->P + E EI->E - I ESI->ES - I

Caption: Modes of reversible enzyme inhibition.

Conclusion and Future Perspectives

Indole derivatives represent a remarkably versatile and fruitful scaffold for the discovery of novel enzyme inhibitors. Their proven success in targeting a wide range of enzymes underscores their continued importance in drug development. The protocols and application notes provided in this guide are intended to serve as a robust foundation for researchers in this exciting field. By combining a thorough understanding of the underlying biochemical principles with meticulous experimental execution, the scientific community can continue to unlock the full therapeutic potential of indole-based compounds, paving the way for the next generation of innovative medicines.

References

  • Benchchem. (n.d.). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7.
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., & Faggal, S. I. (2014). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 19(7), 9236–9253.
  • Benchchem. (n.d.). Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using Saterinone.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthesis. The primary route for constructing this indole scaffold is the Fischer indole synthesis, a robust yet sensitive reaction requiring careful optimization.[1][2]

Overview of the Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for creating indole rings. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2][3] For the target molecule, this compound, the key starting materials are (4-bromo-3-methylphenyl)hydrazine and methyl pyruvate .

The mechanism proceeds through several key stages: formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a decisive[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[2][5][6]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis A Arylhydrazine + Ketone (Methyl Pyruvate) B Phenylhydrazone Intermediate A->B -H₂O C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D H⁺ E Di-imine Intermediate D->E F Cyclization (Aminal formation) E->F G Ammonia Elimination & Aromatization F->G -NH₃ H Final Indole Product G->H -H⁺

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is giving a very low yield or has failed completely. What are the most likely causes?

A: Low yields in this Fischer indole synthesis can stem from several critical factors. The electronic nature of your specific arylhydrazine (containing both an electron-donating methyl group and an electron-withdrawing bromo group) makes the reaction particularly sensitive.[7]

1. Purity of Starting Materials: The Fischer indole synthesis is notoriously sensitive to impurities, especially in the arylhydrazine.[3][8]

  • Insight: Arylhydrazines can oxidize over time. Impurities can inhibit the catalyst or lead to unwanted side reactions.
  • Solution: Use freshly purified (4-bromo-3-methylphenyl)hydrazine. If using the hydrochloride salt, ensure it is dry and appropriately neutralized or used under conditions compatible with the salt.[9]

2. Inappropriate Acid Catalyst: The choice and concentration of the acid are the most critical parameters and are highly substrate-dependent.[1][4][10] A catalyst that is too weak may not facilitate the key rearrangement, while one that is too strong can cause degradation.

  • Insight: The[4][4]-sigmatropic rearrangement requires protonation. The stability of intermediates is highly influenced by acid strength.
  • Solution: A systematic catalyst screen is the most effective approach. Polyphosphoric acid (PPA) is often a powerful and effective choice for driving the cyclization to completion.[8][9]
Catalyst Type Examples Common Conditions Notes
Brønsted Acids p-TsOH, H₂SO₄, HCl5-20 mol% in a high-boiling solvent (e.g., acetic acid, toluene)Can be effective, but stronger acids may cause charring at high temperatures.[2][4]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃1-2 equivalents, often in a non-coordinating solvent or neatCan be milder and prevent degradation, but stoichiometry is crucial.[4][10]
Dehydrating Acids Polyphosphoric Acid (PPA)Used as both catalyst and solventExcellent for difficult cyclizations but can be viscous and require high temperatures.[9]

3. Suboptimal Temperature or Reaction Time: The reaction often requires significant thermal energy to overcome the activation barrier of the rearrangement, but excessive heat leads to decomposition.[4][10]

  • Insight: Each step of the mechanism has a different optimal temperature. The final aromatization step is often driven by heat.
  • Solution: Monitor the reaction's progress meticulously using Thin-Layer Chromatography (TLC). Start with conditions reported for similar substrates (e.g., reflux in acetic acid) and adjust as needed.[8][9] If the reaction stalls, a gradual increase in temperature may be necessary.

4. Competing N-N Bond Cleavage: Electron-donating groups (like the methyl group on your arylhydrazine) can stabilize intermediates in a way that favors undesired N-N bond cleavage over the productive[4][4]-sigmatropic rearrangement.[7][11]

  • Insight: This side reaction cleaves the arylhydrazine into 4-bromo-3-methylaniline and other byproducts, representing a major loss of material.[11]
  • Solution: Employ milder reaction conditions (lower temperature, weaker acid) to disfavor this pathway.[7] A Lewis acid catalyst like ZnCl₂ might be preferable to a strong Brønsted acid.
Problem 2: Significant Side Product Formation

Q: My post-reaction TLC shows multiple spots, and purification is yielding several different compounds. What are these byproducts and how can I avoid them?

A: Side product formation is a common challenge. Besides the N-N cleavage product mentioned above, you may be forming regioisomers or degradation products.

Troubleshooting_Workflow Start Multiple Spots on TLC Check1 Is one spot 4-bromo-3-methylaniline? Start->Check1 Path1 N-N Bond Cleavage Occurring Check1->Path1 Yes Check2 Are there multiple indole-like spots? Check1->Check2 No Solution1 Use Milder Acid (e.g., ZnCl₂) Lower Reaction Temperature Path1->Solution1 Path2 Regioisomer Formation Check2->Path2 Yes Check3 Is there baseline streaking or dark coloration? Check2->Check3 No Solution2 Modify Acid/Solvent System (Weaker acids may favor one isomer) Path2->Solution2 Path3 Product/Reactant Degradation Check3->Path3 Yes Solution3 Reduce Temperature & Time Run under Inert Atmosphere Path3->Solution3

Caption: Figure 2: Troubleshooting workflow for side product formation.

1. Formation of Regioisomers: The cyclization of (4-bromo-3-methylphenyl)hydrazine can theoretically occur at two positions, leading to the desired 5-bromo-6-methyl product or the undesired 7-bromo-6-methyl isomer.

  • Insight: The directing effects of the substituents on the aromatic ring control the regioselectivity of the cyclization. Generally, electron-donating groups (EDG) like methyl direct the cyclization to the para position, while electron-withdrawing groups (EWG) like bromo direct it to the ortho position.
  • Solution: In your case, the strong para-directing effect of the methyl group should heavily favor the formation of the desired 5-bromo-6-methyl isomer. If the undesired isomer is forming, altering the acid catalyst can sometimes influence the ratio. Weaker acids may improve selectivity.[7]

2. Degradation: Indoles, particularly those with electron-rich rings, can be sensitive to the harsh acidic and high-temperature conditions of the reaction, leading to polymerization or decomposition (charring).[7][8]

  • Solution: Minimize reaction time and use the lowest effective temperature. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.[8]
Problem 3: Reaction Stalls at the Hydrazone Intermediate

Q: My analysis shows a significant amount of the phenylhydrazone intermediate remaining, even after prolonged heating. How can I push the reaction to completion?

A: This indicates that the energy barrier for the[4][4]-sigmatropic rearrangement and subsequent cyclization is not being overcome.[7]

  • Insight: This is a classic sign of insufficient catalytic activity or temperature.

  • Solution:

    • Increase Acid Strength/Concentration: Switch to a stronger acid catalyst. If you are using a catalytic amount of p-TsOH in a neutral solvent, try using acetic acid as the solvent/catalyst, or move to a stronger system like PPA.[7][9]

    • Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. Some substrates require temperatures upwards of 150-180°C for cyclization.[7]

    • Consider Microwave Irradiation: Microwave-assisted synthesis is highly effective at promoting Fischer indole cyclizations, often dramatically reducing reaction times from hours to minutes and improving yields.[4][8]

Optimization & Purification FAQs

Q: How can I best purify the final product, this compound?

A: Purification can be challenging due to the presence of polar byproducts and the moderate polarity of the indole itself.[12]

  • 1. Work-up: After the reaction is complete, cool the mixture, neutralize the acid carefully (e.g., with aqueous NaHCO₃ or NaOH solution), and extract the product with an organic solvent like ethyl acetate or dichloromethane.[9]

  • 2. Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For example, begin with 10% EtOAc/Hexanes and gradually increase the polarity.

  • 3. Recrystallization: If a solid product is obtained after work-up, recrystallization can be a highly effective purification method.[8] A solvent system like ethanol/water or ethyl acetate/hexanes may work well.

  • 4. Acid-Base Extraction: The N-H proton of the indole is weakly acidic. While possible, this method should be used with caution, as some indoles are unstable under strongly acidic or basic conditions.[8]

Validated Experimental Protocols

Protocol 1: Standard Thermal Synthesis

This protocol uses conventional heating with p-toluenesulfonic acid (p-TsOH), a common Brønsted acid catalyst.

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a reflux condenser, combine (4-bromo-3-methylphenyl)hydrazine (1.0 eq) and methyl pyruvate (1.1 eq) in glacial acetic acid (0.5 M).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes. You should observe the formation of the hydrazone intermediate.

  • Cyclization: Add p-toluenesulfonic acid (p-TsOH) (0.2 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) every hour. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour it slowly into a beaker of ice water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly accelerate the reaction.[4][8]

  • Vial Preparation: In a microwave reaction vial, combine (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.2 eq) in ethanol (0.6 M).

  • Sealing: Seal the vial with a cap.

  • Irradiation: Place the vial in a microwave reactor and heat to 150°C for 15-20 minutes.

  • Work-up & Purification: Cool the reaction mixture to room temperature. Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Purify using the same procedure described in Protocol 1.

References
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Benchchem. (2025).
  • Benchchem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Benchchem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Benchchem. (2025).
  • RSC Publishing. (2017).
  • National Institutes of Health (NIH). (n.d.).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • YouTube. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.

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Technical Support Center: Purification of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate (Product No. BL3H99A753E0). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their downstream applications. Achieving high purity is critical, as even minor impurities can lead to ambiguous biological data or complications in subsequent synthetic steps.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the most common purification methodologies—recrystallization, flash column chromatography, and preparative HPLC—through a troubleshooting and FAQ-based lens to directly address the challenges you may encounter.

Initial Assessment: Charting Your Purification Path

Before commencing any purification, a preliminary analysis of your crude material is essential. This initial assessment dictates the most efficient path to achieving your desired purity. A quick Thin Layer Chromatography (TLC) or a crude Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will reveal the complexity of the impurity profile.

Purification_Decision_Tree cluster_methods Purification Method Selection Crude Crude Synthetic Product (Post-Workup) Analysis Initial Purity Assessment (TLC, crude LC-MS) Crude->Analysis Decision Evaluate Impurity Profile Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Product is major component Impurities have different polarity or are amorphous FlashChrom Flash Column Chromatography Decision->FlashChrom Multiple impurities Moderate polarity difference PrepHPLC Preparative HPLC Decision->PrepHPLC Trace impurities or structural isomers High purity required (>99%) Purity_Check Final Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->Purity_Check FlashChrom->Purity_Check PrepHPLC->Purity_Check

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing minor impurities from a solid product, especially at a larger scale. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Frequently Asked Questions (FAQs)

Q1: When should I choose recrystallization over chromatography? A: Opt for recrystallization when your crude material is already relatively pure (>85-90%) and the impurities have significantly different solubility profiles from your target compound. It is particularly effective for removing inorganic salts and highly polar or non-polar side products. If your impurities are structurally very similar (e.g., regioisomers), chromatography is a better choice.

Q2: How do I select the ideal recrystallization solvent? A: The perfect solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be completely soluble or completely insoluble at room temperature. A mixed-solvent system (e.g., methanol/water, ethyl acetate/hexanes) can be used to fine-tune solubility.[1] For indole derivatives, polar protic solvents like ethanol or methanol, often with the addition of water as an anti-solvent, are excellent starting points.[1][2]

Q3: My product "oiled out" instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this, add more solvent to dissolve the oil while heating, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product or gently scratching the inside of the flask with a glass rod at the solvent line can help induce proper crystallization.

Troubleshooting Guide: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and cool again. 2. Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. 3. Scratch the inner surface of the flask or add a seed crystal.
Very low recovery of the product. 1. The compound has significant solubility even at low temperatures. 2. Premature crystallization occurred during hot filtration.1. Cool the crystallization mixture in an ice bath for a longer duration. 2. Minimize the volume of the mother liquor. Consider a second crystallization from the concentrated mother liquor. 3. Use a pre-heated funnel and flask for hot filtration to prevent cooling.
Product purity is still low after crystallization. 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent dissolves impurities along with the product.1. Allow the solution to cool to room temperature slowly before moving it to an ice bath. 2. Re-evaluate your solvent system. Perform small-scale solvent screening tests.

Method 2: Flash Column Chromatography

Flash column chromatography is a workhorse technique for purifying synthetic intermediates. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).

Frequently Asked Questions (FAQs)

Q1: How do I determine the right solvent system (eluent) for my column? A: The ideal eluent is determined using TLC. You are looking for a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent. For brominated indole esters, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point.[3][4][5]

Q2: My compound seems to be decomposing on the silica gel. What can I do? A: Indoles can be sensitive to the acidic nature of standard silica gel.[6] If you observe streaking on TLC or low recovery from the column, consider deactivating the silica. This can be done by pre-treating the silica with a base, such as triethylamine (typically 1% v/v in the eluent), which neutralizes the acidic silanol groups.[7] Alternatively, using a different stationary phase like alumina may be beneficial.[6]

Q3: I can't get good separation between my product and an impurity. What are my options? A: If two spots are close on TLC, achieving separation on a column will be difficult. First, try different eluent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity. If that fails, you may need a higher-resolution technique like preparative HPLC.

Step-by-Step Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives an Rf of ~0.3 for the target compound.

  • Column Packing: Select a column size appropriate for your sample amount (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better resolution than loading the sample as a liquid.[6]

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system, starting with a slightly less polar mixture than what you used for TLC. Gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Workflow: Column Chromatography

Column_Troubleshooting Start Problem Encountered During Column Problem1 Compound won't elute Start->Problem1 Problem2 Poor separation Start->Problem2 Problem3 Compound streaking / Low recovery Start->Problem3 Cause1 Eluent is not polar enough Problem1->Cause1 Cause2a Column overloaded Problem2->Cause2a Cause2b Incorrect eluent system Problem2->Cause2b Cause3 Compound is unstable on silica Problem3->Cause3 Solution1 Gradually increase eluent polarity (e.g., more Ethyl Acetate) Cause1->Solution1 Solution2a Use more silica or less sample Cause2a->Solution2a Solution2b Re-optimize eluent with TLC (try different solvent families) Cause2b->Solution2b Solution3 Add 1% triethylamine to eluent OR Use a different stationary phase (Alumina) Cause3->Solution3

Caption: A troubleshooting flowchart for common flash chromatography issues.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the highest possible purity, especially for removing trace impurities or closely related isomers, preparative HPLC is the gold standard.[8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[9][10]

Frequently Asked Questions (FAQs)

Q1: My analytical HPLC method looks good. Can I just use the same conditions on a preparative column? A: Yes, the analytical method is the starting point for scaling up.[10] The key is to maintain the same linear velocity of the mobile phase. You will need to increase the flow rate and sample injection volume proportionally to the cross-sectional area of the preparative column.[10] For indole compounds, a reverse-phase C18 column is most common, typically with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or trifluoroacetic acid to improve peak shape.[9][11]

Q2: How much compound can I load onto a preparative column? A: The loading capacity depends on the column dimensions and the difficulty of the separation. The goal is to inject the largest amount of material possible without sacrificing the resolution between your target peak and the nearest impurity. This is determined empirically through "loading studies," where you progressively increase the injection volume until the peak resolution begins to degrade.

Q3: The collected fractions contain a lot of solvent. What's the best way to remove it? A: The most common method is using a rotary evaporator for the organic solvent (e.g., acetonitrile). If your mobile phase contains a large amount of water, lyophilization (freeze-drying) is often the preferred method to obtain a fluffy, dry solid without exposing the compound to excessive heat.

Step-by-Step Protocol: Preparative HPLC
  • Method Development: Using an analytical C18 HPLC column, develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good resolution (>1.5) between the product and its impurities.

  • Sample Preparation: Dissolve the crude or semi-purified material in a minimal amount of a strong solvent (like DMSO or methanol) and then dilute it with the initial mobile phase. The final solution must be filtered through a 0.22 or 0.45 µm filter to prevent column clogging.[9]

  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.[9]

  • Purification Run: Inject the prepared sample and run the scaled-up gradient.

  • Fraction Collection: Collect fractions as the peaks elute. Modern systems use automated fraction collectors triggered by a UV detector signal.

  • Analysis and Isolation: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvent via rotary evaporation and/or lyophilization.

Typical HPLC Parameters
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min~20 mL/min
Injection Vol. 5-20 µL0.5-5 mL
Detection UV at 254 nmUV at 254 nm

References

  • BenchChem. (2025).
  • Google Patents. (2014).
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
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  • National Institutes of Health (NIH). (2018). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers...
  • National Institutes of Health (NIH). (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines.
  • PubMed. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines.
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  • University of Warwick.
  • University of Rochester, Department of Chemistry.
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Technical Support Center: Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Substituted Indole Synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges and byproducts encountered during the synthesis of indole derivatives, which are crucial scaffolds in numerous natural products and pharmaceuticals.[1] As Senior Application Scientists, we aim to explain the causality behind experimental outcomes and provide robust, self-validating protocols to enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs)

Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups.[2] For example, the widely used Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[2][3]

Key Factors Influencing Yield:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired cyclization.[2][4][5] This is a known challenge, particularly in the synthesis of 3-aminoindoles.[2][4][5]

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical and often require empirical optimization.[1][2][3]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[2]

  • Choice of Synthesis Route: Depending on the target substitution pattern, some indole synthesis methods are inherently more efficient than others.[2]

Q2: I am observing significant byproduct formation. What are the most common side reactions in popular indole syntheses?

Byproduct formation is a frequent challenge. The nature of the side products is highly dependent on the chosen synthetic route. Below is a summary of common byproducts for three major indole syntheses.

Synthesis MethodCommon ByproductsCausative Factors
Fischer Indole Synthesis Isomeric indoles, aniline derivatives (from N-N cleavage), aldol condensation products, Friedel-Crafts products.[2][4][5][6]Use of unsymmetrical ketones, strong electron-donating groups, acidic conditions promoting self-condensation or aromatic substitution.[2][4][6]
Bischler-Möhlau Synthesis Isomeric 3-aryl indoles (in addition to desired 2-aryl indoles).[7]Complex mechanistic pathways influenced by substrate and reaction conditions.[7] Harsh conditions can also lead to poor yields.[2][8]
Larock Indole Synthesis Products of reverse regioselectivity, homocoupling of alkynes.Steric and electronic properties of the alkyne and aniline substrates; catalyst and ligand choice.[9]
Q3: How do I choose the right acid catalyst for my Fischer indole synthesis?

The choice of acid catalyst is critical as it facilitates key steps like the isomerization of the hydrazone to the enamine and the subsequent[1][1]-sigmatropic rearrangement.[1][10][11] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][3][12] The optimal catalyst depends on the specific substrates and desired outcome.

  • For Regioselectivity: When using an unsymmetrical ketone, the acid catalyst can significantly influence the ratio of the resulting isomeric indoles. Stronger acids often favor the formation of the more substituted indole.[6]

  • To Minimize Degradation: If starting materials or products are sensitive, a milder acid or lower concentration may be necessary. In some cases, diluting the reaction with a solvent can improve yields.[6]

Part 2: Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed analysis of common byproducts, their mechanisms of formation, and actionable troubleshooting protocols.

Issue 1: Formation of Isomeric Indoles in the Fischer Synthesis

When using an unsymmetrical ketone, the Fischer indole synthesis can yield two different regioisomeric indoles, complicating purification and reducing the yield of the desired product.[6]

Causality and Mechanism:

The formation of two possible enamine intermediates from the unsymmetrical ketone can proceed at different rates. This is governed by the steric and electronic environment around the carbonyl group and the acidity of the medium.[6] The subsequent[1][1]-sigmatropic rearrangement locks in the substitution pattern of the final indole.

Workflow for Mitigating Isomer Formation

Caption: Workflow for optimizing regioselectivity in Fischer indole synthesis.

Troubleshooting Protocol:

  • Catalyst Screening: Systematically test a panel of acid catalysts (e.g., polyphosphoric acid, zinc chloride, sulfuric acid at different concentrations). Stronger acids generally favor the thermodynamically more stable, more substituted enamine intermediate.[6]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize side reactions and potentially improve selectivity.

  • Solvent Effects: Investigate the use of different solvents. In some cases, a coordinating solvent can influence the transition state of the rearrangement.

  • Purification: If isomer formation cannot be completely suppressed, develop a robust chromatographic method (e.g., flash column chromatography on silica gel or reversed-phase HPLC) to separate the isomers.[13][14]

Issue 2: N-N Bond Cleavage Byproducts

A significant competing pathway in the Fischer indole synthesis is the cleavage of the hydrazone N-N bond, which leads to byproducts such as aniline derivatives and ammonia.[2]

Causality and Mechanism:

This side reaction is particularly prevalent when the arylhydrazine contains strong electron-donating groups or when the carbonyl-derived portion of the hydrazone has substituents that can stabilize a positive charge.[1][2][4] Protonation of the ene-hydrazine intermediate can lead to a stabilized iminylcarbocation, which results in dissociation rather than the desired rearrangement.[4][5]

Mechanism:[1][1]-Sigmatropic Rearrangement vs. N-N Cleavage

Fischer_Indole_Byproduct_Mechanism A Arylhydrazone B Protonation A->B C Ene-hydrazine Intermediate B->C D [3,3]-Sigmatropic Rearrangement (Desired Pathway) C->D H Heterolytic N-N Bond Cleavage (Side Reaction) C->H E Di-imine Intermediate D->E F Cyclization & -NH3 E->F G Substituted Indole F->G I Aniline + Iminylcarbocation H->I

Caption: Competing pathways in the Fischer indole synthesis.

Troubleshooting Protocol:

  • Modify Substituents: If possible, use starting materials with less strongly electron-donating groups. Alternatively, introduce a temporary electron-withdrawing group that can be removed after indole formation.

  • Use Lewis Acids: Lewis acids like ZnCl₂ can sometimes favor the cyclization pathway over the cleavage pathway, especially for challenging substrates.[5]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate the decomposition of intermediates.

  • One-Pot Procedure: In some cases, generating the hydrazone in situ and immediately proceeding with the indolization without isolation can minimize decomposition.[10]

Issue 3: Dimerization and Polymerization

Indoles, particularly those with unsubstituted C3 positions, are electron-rich and can be susceptible to acid-catalyzed dimerization or polymerization, leading to complex mixtures and tar formation.[15]

Causality and Mechanism:

Under acidic conditions, the indole ring can be protonated, typically at the C3 position, forming a highly reactive indoleninium cation. This cation can then act as an electrophile and attack another neutral indole molecule, initiating oligomerization.[15][16]

Troubleshooting Protocol:

  • Control Acidity: Use the minimum amount of acid catalyst required for the reaction. After the reaction is complete, quench the acid promptly with a base (e.g., sodium bicarbonate solution) during workup.

  • Protecting Groups: For syntheses where the indole nitrogen is not involved in the reaction, an N-protecting group (e.g., Boc, Tosyl) can reduce the electron density of the ring system and decrease its susceptibility to electrophilic attack.[2]

  • Lower Temperature: Running the reaction and workup at lower temperatures can reduce the rate of these side reactions.

  • Purification Considerations: Crude indole products should be purified promptly. Recrystallization or chromatography are common methods.[17] Avoid prolonged storage of crude, acidic mixtures.

Issue 4: Over-Alkylation in Friedel-Crafts Type Reactions

The nucleophilic nature of the indole ring makes it prone to alkylation reactions. However, this can lead to polyalkylation, where multiple alkyl groups are added to the indole core, complicating the product mixture.[18]

Causality and Mechanism:

The initial alkylation product may be even more nucleophilic than the starting indole, leading to subsequent alkylation events. The C3 position is typically the most nucleophilic site, but alkylation can also occur at C2 or the nitrogen atom depending on the conditions and substrates.[18][19][20]

Troubleshooting Protocol:

  • Control Stoichiometry: Use an excess of the indole nucleophile relative to the alkylating agent to favor mono-alkylation.[18]

  • Use Electron-Withdrawing Groups: Introducing an electron-withdrawing group on the indole ring can deactivate it towards further alkylation, improving selectivity.[18]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polyalkylation.

  • Protecting Groups: N-protection can prevent N-alkylation and may influence the regioselectivity of C-alkylation.[21]

Part 3: Concluding Remarks

The synthesis of substituted indoles is a cornerstone of medicinal and organic chemistry. While powerful, the classical methods are often accompanied by characteristic side reactions and byproducts. A thorough understanding of the underlying mechanisms is paramount for effective troubleshooting. By systematically optimizing reaction parameters such as catalyst choice, temperature, and stoichiometry, and by employing protective group strategies where necessary, researchers can significantly mitigate the formation of unwanted byproducts, leading to higher yields and purer products. This guide serves as a foundational resource for diagnosing and solving the common issues encountered in the laboratory.

References

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  • Royal Society of Chemistry. (n.d.). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37.
  • Unknown Source. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • PubMed. (1987).
  • National Institutes of Health. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC.
  • YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.
  • ACS Publications. (n.d.). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
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Technical Support Center: A Guide to Troubleshooting Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of indole derivatives. Indole and its derivatives are crucial scaffolds in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical endeavor.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these powerful reactions.

Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section is structured to help you identify the root cause of your reaction failures and provide actionable solutions.

Issue 1: Low or No Yield of the Desired Indole Product

A low yield is one of the most common frustrations in indole synthesis. The causes can range from suboptimal reaction conditions to inherent substrate limitations.

Question: My Fischer indole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Answer: Low yields in the Fischer indole synthesis, a widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, can be attributed to several factors.[4][5][6]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature, reaction time, and the choice and concentration of the acid catalyst.[4][7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed, and the optimal choice is often substrate-dependent and requires empirical optimization.[5][6][8][9][10]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired indole.[4] Arylhydrazines, in particular, can degrade over time.

  • Unfavorable Substrates: Hydrazones derived from certain carbonyl compounds, such as acetaldehyde, are known to be problematic and often fail to yield the parent indole directly.[4][7] A common workaround is to use pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[4][7]

  • Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound play a pivotal role. Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially favoring side reactions over the desired cyclization.[4][11] Conversely, strong electron-donating groups on the carbonyl-derived portion of the hydrazone can lead to preferential N-N bond cleavage, a competing side reaction that forms byproducts like aniline and iminylcarbocations.[6][11] This is a known challenge in the synthesis of 3-aminoindoles.[4][11]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key cyclization step, leading to lower yields.[4][12]

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield in Indole Synthesis check_purity Verify Purity of Starting Materials (Arylhydrazine, Carbonyl) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions vary_catalyst Screen Different Acid Catalysts (Brønsted vs. Lewis) & Concentrations optimize_conditions->vary_catalyst No consider_substrate Evaluate Substrate Suitability optimize_conditions->consider_substrate Yes vary_temp_time Systematically Vary Temperature and Reaction Time vary_catalyst->vary_temp_time vary_temp_time->consider_substrate protecting_groups Introduce Protecting Groups for Sensitive Functionalities consider_substrate->protecting_groups Sensitive Groups Present alternative_route Consider an Alternative Synthesis Route consider_substrate->alternative_route Unfavorable Substituents successful_synthesis Improved Yield protecting_groups->successful_synthesis alternative_route->successful_synthesis

Caption: A decision tree for troubleshooting low yields in indole synthesis.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.

Question: My TLC analysis of the crude reaction mixture from a Fischer indole synthesis shows multiple spots. What are the likely impurities?

Answer: The formation of multiple byproducts is a common issue in Fischer indole syntheses.[13] Likely side reactions include:

  • Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under the acidic reaction conditions.[4]

  • N-N Bond Cleavage: As mentioned previously, certain electronic substitution patterns can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, leading to the formation of anilines and other degradation products.[11]

  • Rearrangements: In some cases, particularly with the Bischler-Möhlau synthesis, rearrangements can occur, leading to a mixture of regioisomers.[14][15]

  • Polymerization: Indoles themselves can be sensitive to strongly acidic conditions and may polymerize.[16]

Solutions to Minimize Side Product Formation:

  • Optimize Catalyst and Temperature: A systematic screening of acid catalysts and reaction temperatures can help identify conditions that favor the desired reaction pathway over side reactions.

  • One-Pot vs. Two-Step Procedure: While often convenient, the one-pot Fischer indole synthesis can sometimes lead to more side products. Isolating the intermediate arylhydrazone before proceeding with the acid-catalyzed cyclization can sometimes provide a cleaner reaction.[7]

  • Use of Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent their participation in side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[4]

Issue 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure indole derivative can be a challenge.

Question: I'm struggling to purify my crude indole product using column chromatography. What are some effective strategies?

Answer: The purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[4] Here are some tips for effective purification:

  • Column Chromatography: This is the most common method for purifying indoles.[4]

    • Solvent System Selection: The choice of eluent is critical. A gradient elution may be necessary to separate closely related compounds.

    • Dealing with Tailing: If your indole contains a basic nitrogen, it may streak or "tail" on the silica gel column. Adding a small amount of a volatile base, such as triethylamine (e.g., 1%), to the eluent can often improve the peak shape.

    • Product Decomposition on Silica: Some indoles are sensitive to the acidic nature of silica gel and can decompose on the column. In such cases, you can either neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent or use an alternative stationary phase like alumina or reversed-phase silica.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure indole products.

  • Liquid-Liquid Extraction: For crude mixtures, an initial acid-base extraction can sometimes help remove certain impurities before proceeding to chromatography.[17][18]

Frequently Asked Questions (FAQs) about Indole Synthesis

Q1: Which indole synthesis method should I choose for my target molecule?

A1: The choice of synthesis route depends heavily on the desired substitution pattern on the indole ring.

  • Fischer Indole Synthesis: Excellent for a wide variety of 2- and/or 3-substituted indoles.[16][19]

  • Bischler-Möhlau Indole Synthesis: Typically yields 2-arylindoles, but can be plagued by harsh conditions and low yields.[14][20][21]

  • Madelung Indole Synthesis: Useful for preparing 2-alkylindoles, which can be difficult to access through other methods. This reaction traditionally requires harsh conditions (strong base and high temperatures), but milder, modern variations exist.[16][22][23][24]

  • Reissert Indole Synthesis: A reliable method for synthesizing indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[19][25][26][27][28][29]

  • Leimgruber-Batcho Indole Synthesis: A versatile and efficient method for producing a variety of indole derivatives.[2][3][19]

Q2: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A2: The direct synthesis of the parent indole via the Fischer method using acetaldehyde is problematic and often fails.[4][7] A more reliable approach is to use pyruvic acid as the carbonyl component to form indole-2-carboxylic acid, which can then be decarboxylated by heating to yield indole.[4][7]

Q3: My reaction involves an unsymmetrical ketone. How can I control the regioselectivity of the Fischer indole synthesis?

A3: With unsymmetrical ketones, a mixture of two regioisomeric indoles can be formed. The regioselectivity is influenced by the choice of acid catalyst and its concentration. Stronger acids generally favor the formation of the indole derived from the less-substituted enamine intermediate. A screening of different acid catalysts and their concentrations is recommended to optimize the yield of the desired regioisomer.

Q4: Are there any modern modifications to the classical indole synthesis reactions?

A4: Yes, many classical indole syntheses have been modified to improve their scope and efficiency. For example, the Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[5] Similarly, the use of organolithium bases has allowed the Madelung synthesis to be performed under much milder conditions.[22][24] Microwave irradiation has also been shown to promote some indole syntheses, often leading to shorter reaction times and improved yields.[7][14]

Experimental Protocol: A Representative Fischer Indole Synthesis

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Glacial acetic acid (if preparing the hydrazone in a separate step)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Phenylhydrazone (Optional Two-Step Procedure)

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in glacial acetic acid.

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Allow the reaction to cool to room temperature. The phenylhydrazone may precipitate and can be collected by filtration. Otherwise, proceed to the cyclization step with the crude reaction mixture.

Step 2: Cyclization to Form 2-Phenylindole

  • Place polyphosphoric acid in a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to 80-100 °C with stirring.

  • Slowly add the phenylhydrazone (from Step 1) or a pre-mixed solution of phenylhydrazine and acetophenone to the hot PPA. Control the addition rate to maintain a stable internal temperature.

  • Stir the reaction mixture at the elevated temperature for the recommended time (this may require optimization, but 1-3 hours is a typical starting point). Monitor the progress of the reaction by TLC.

Step 3: Workup and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-phenylindole by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Mechanism of the Fischer Indole Synthesis

Fischer Indole Synthesis Mechanism cluster_0 Mechanism A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization (Acid-catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation & Rearrangement E Di-imine Intermediate D->E F Cyclization & Aromatization E->F Loss of NH3 G Indole Product F->G

Caption: Key steps in the Fischer indole synthesis mechanism.[5]

Quantitative Data Summary

Synthesis MethodTypical ConditionsCommon Yield RangeKey Limitations
Fischer Acid catalyst (Brønsted or Lewis), heat40-80%Sensitive to electronic/steric effects; regioselectivity issues with unsymmetrical ketones.[4][11][12]
Bischler-Möhlau Strong acid, high temperature20-50%Harsh conditions, low yields, potential for rearrangements.[14][20]
Madelung Strong base (e.g., NaNH₂, KOtBu), high temp30-60%Severe conditions; limited to base-stable substrates.[16][22]
Reissert Base-catalyzed condensation, then reductive cyclization50-70%Multi-step process.[25][26]

References

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing). [Link]

  • Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]

  • Reissert indole synthesis. Wikipedia. [Link]

  • Process of preparing purified aqueous indole solution.
  • Problems with Fischer indole synthesis. Reddit. [Link]

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  • How can residues of indole be removed from a reaction mixture without using column chromatography? ResearchGate. [Link]

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  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]

  • Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. [Link]

  • Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. [Link]

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Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted indoles, specifically focusing on methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. Indole derivatives are critical scaffolds in numerous natural products and pharmaceuticals, making their efficient synthesis a key objective.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and significantly improve your reaction yields.

The most reliable and frequently employed route for this class of compounds is a two-stage process beginning with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[3][4][5] This guide is structured to address potential issues in both stages of this synthetic sequence.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages, which can be performed sequentially with isolation of the intermediate or, in some cases, as a one-pot procedure. Understanding this workflow is the first step in effective troubleshooting.

G cluster_start Starting Materials cluster_stage1 Stage 1: Japp-Klingemann Reaction cluster_intermediate Intermediate cluster_stage2 Stage 2: Fischer Indole Synthesis cluster_end Product & Purification A 4-Bromo-5-methylaniline C Diazotization (NaNO₂, HCl) A->C 1. B Methyl 2-methyl-3-oxobutanoate (β-keto-ester) D Azo Coupling & Hydrolysis B->D 3. C->D 2. E Arylhydrazone Intermediate D->E Forms F Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) E->F 4. Add Acid Catalyst & Heat G Crude Product F->G Yields H Column Chromatography G->H 5. Purify I Methyl 5-bromo-6-methyl- 1H-indole-3-carboxylate H->I Final Product

Caption: General workflow for the two-stage synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Issue: Low or No Yield in the Final Cyclization Step (Fischer Indole Synthesis)

Question: My Fischer indole synthesis is failing or providing a yield below 20%. What are the primary factors to investigate?

Answer: A low yield in the Fischer indole synthesis is a frequent problem that can typically be traced to one of four key areas: the acid catalyst, reaction conditions, starting material quality, or competing side reactions.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are the most critical parameters.[6] The acid facilitates the key tautomerization to the enamine and the subsequent[3][3]-sigmatropic rearrangement.[5][7]

    • Cause: The acid may be too weak to drive the reaction forward or so strong that it causes degradation of the starting material or the indole product.

    • Solution: Systematically screen different Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][8] Polyphosphoric acid (PPA) is often highly effective for forcing cyclization.[6] Start with conditions reported for similar substrates and optimize empirically.[6]

  • Suboptimal Temperature and Time: This reaction is highly sensitive to thermal conditions.[9]

    • Cause: Insufficient temperature will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts.[9]

    • Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Aim for the lowest temperature that allows for a reasonable reaction rate.[10] For some substrates, a specific temperature, like 80°C or 125°C, has been found to be optimal for maximizing yield while minimizing side reactions.[6][9]

  • Purity of the Hydrazone Intermediate: The Fischer indole synthesis is sensitive to impurities in the starting materials.[8]

    • Cause: Impurities from the Japp-Klingemann step or degradation of the hydrazone during storage can inhibit the catalyst or lead to unwanted side reactions.

    • Solution: Ensure the hydrazone is as pure as possible. If it has been stored, consider purification by recrystallization before use. Alternatively, a one-pot procedure where the hydrazone is generated and immediately cyclized without isolation can prevent degradation.

  • Competing Side Reactions: The desired rearrangement pathway can be compromised by alternative reactions.

    • Cause: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can weaken the N-N bond, leading to cleavage as a major side reaction instead of the desired cyclization.[8][11]

    • Solution: While the substitution pattern of the target molecule is fixed, ensuring optimal acidity and the lowest effective temperature can help favor the desired cyclization pathway over N-N bond scission.[10][11]

SymptomPossible Cause(s)Recommended Solution(s)
No reaction (only starting material on TLC) 1. Inactive or too weak acid catalyst. 2. Insufficient temperature.1. Switch to a stronger catalyst (e.g., PPA, H₂SO₄).[6] 2. Gradually increase reaction temperature, monitoring by TLC.[9]
Low yield with many side products (streaking on TLC) 1. Reaction temperature is too high or time is too long. 2. Acid catalyst is too strong/concentrated. 3. Impure starting hydrazone.1. Reduce temperature and monitor for completion.[10] 2. Use a milder acid (e.g., p-TsOH) or reduce the concentration.[6] 3. Purify the hydrazone by recrystallization before use.[8]
Formation of an unexpected isomer For unsymmetrical ketones, cyclization can occur at two different positions.This is less of a concern for the target molecule as methyl pyruvate is used. However, if using a different ketone, a weakly acidic medium might favor one isomer.[6]
Issue: Problems with the Hydrazone Intermediate (Japp-Klingemann Reaction)

Question: My Japp-Klingemann reaction is inefficient, resulting in a poor yield of the hydrazone. How can this be improved?

Answer: The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester.[4] Its success hinges on the stability of the diazonium salt and careful control of the reaction's pH and temperature.

  • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures.

    • Cause: The diazotization of 4-bromo-5-methylaniline is typically performed at 0-5°C. If the temperature rises, the diazonium salt will decompose, reducing the amount available to couple with the β-keto-ester.

    • Solution: Maintain the temperature of the diazotization and coupling reactions strictly between 0 and 5°C using an ice-salt bath. Prepare the diazonium salt and use it immediately in the subsequent coupling step.

  • Incorrect pH for Coupling: The coupling reaction is highly pH-dependent.

    • Cause: The reaction requires the enolate of the β-keto-ester to act as a nucleophile.[3] This is favored under slightly basic or neutral conditions. If the solution is too acidic from the diazotization step, enolate formation is suppressed.

    • Solution: After forming the diazonium salt, carefully adjust the pH of the reaction mixture. The addition of a buffer like sodium acetate is often used to maintain the optimal pH for coupling.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of the Fischer indole synthesis, and why is the acid catalyst so essential?

Answer: The Fischer indole synthesis is a complex rearrangement reaction. The acid catalyst is not merely a promoter; it is integral to multiple steps of the mechanism.[1] The process begins with the acid-catalyzed isomerization of the phenylhydrazone to its more reactive enamine tautomer.[5] After protonation of the enamine nitrogen, the molecule undergoes the key step: a[3][3]-sigmatropic rearrangement. This rearrangement forms a new C-C bond and breaks the weak N-N bond.[7] The resulting di-imine intermediate then rearomatizes, cyclizes, and eliminates a molecule of ammonia (as ammonium under the acidic conditions) to yield the final, energetically favorable aromatic indole ring.[5]

G A Phenylhydrazone B Enamine (Tautomer) A->B Tautomerization (Acid-Catalyzed) C Protonated Enamine B->C Protonation (H+) D [3,3]-Sigmatropic Rearrangement Product (Di-imine) C->D Key Rearrangement Step E Cyclized Intermediate (Aminal) D->E Aromatization & Cyclization F Aromatic Indole E->F Elimination of NH₃ (Acid-Catalyzed)

Caption: Simplified mechanism of the Fischer indole synthesis.

Question: Is it better to run this synthesis as a one-pot reaction or to isolate the hydrazone intermediate?

Answer: Both approaches have merit.

  • Isolating the Intermediate: This allows for purification of the hydrazone, ensuring that a high-quality substrate is used for the critical cyclization step, which can improve the final yield and simplify purification.[8] This is the recommended approach when optimizing the reaction for the first time.

  • One-Pot Synthesis: This method is more time-efficient and avoids potential product loss during the intermediate workup and purification.[12] It is particularly useful if the hydrazone is unstable. However, any impurities from the first step are carried into the second, which can complicate the reaction and final purification.

Question: How do the bromo and methyl substituents on the phenylhydrazine ring affect the reaction?

Answer: The electronic nature of substituents on the arylhydrazine ring can influence the rate and success of the cyclization. The methyl group is weakly electron-donating, which generally speeds up the[3][3]-sigmatropic rearrangement.[13] The bromine atom is electron-withdrawing via induction but electron-donating through resonance; its overall effect is deactivating but it also directs the regiochemistry of the cyclization. For a meta-substituted hydrazine like the one used here, a mixture of 4- and 6-substituted indoles could form, but the steric bulk and electronic directing effects will heavily favor the desired 5-bromo-6-methyl-1H-indole product.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers should conduct their own risk assessments and optimize conditions based on their specific laboratory setup and observations.

Protocol 1: Synthesis of Methyl 2-((2-(4-bromo-5-methylphenyl)hydrazono)propanoate (Hydrazone Intermediate)
  • Diazotization:

    • In a flask cooled to 0-5°C, dissolve 4-bromo-5-methylaniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.

  • Coupling:

    • In a separate, larger beaker cooled to 0-5°C, dissolve methyl 2-methyl-3-oxobutanoate (1.1 eq) and a large excess of sodium acetate (e.g., 5-6 eq) in ethanol/water.

    • Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring, maintaining the temperature below 5°C.

    • Allow the reaction to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

    • The hydrazone product should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of this compound
  • Reaction Setup:

    • To a round-bottom flask, add the purified arylhydrazone intermediate (1.0 eq).

    • Add the chosen acid catalyst. For polyphosphoric acid (PPA), a common ratio is 10x the weight of the hydrazone. For a solvent/catalyst system, dissolve the hydrazone in a high-boiling solvent like toluene or glacial acetic acid and add the catalyst (e.g., p-TsOH, 0.2 eq or H₂SO₄, 1.0 eq).[6]

  • Cyclization:

    • Heat the mixture to the optimized temperature (typically between 80-150°C) with stirring.[9]

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using PPA, carefully quench the reaction by pouring it over crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is ~7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system.

  • Elution: A gradient elution is often effective.[8] Start with a non-polar mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • Optimizing temperature and reaction time for indole synthesis. (n.d.). Benchchem.
  • Japp-Klingemann reaction. (n.d.). chemeurope.com.
  • Japp klingemann reaction. (n.d.). Slideshare.
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). Benchchem.
  • Common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem.
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones. (n.d.). Benchchem.
  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate.
  • Japp–Klingemann reaction. (n.d.). Wikipedia.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Why Do Some Fischer Indolizations Fail? (2011). NIH.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • Indoles. (n.d.).

Sources

Technical Support Center: Side Reactions in the Bromination of Indole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of indole carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. The electron-withdrawing nature of the carboxylate group, while deactivating, introduces specific challenges that can lead to undesired side products. This document provides in-depth troubleshooting advice in a practical Q&A format, grounded in mechanistic principles and supported by literature-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the bromination of indole carboxylates, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction is producing a significant amount of the decarboxylated side product. Why is this happening and how can I prevent it?

A1: Understanding and Preventing Decarboxylation

Decarboxylation is a common side reaction, particularly when dealing with indole-3-carboxylic acids. The stability of the resulting indolic anion or its protonated form drives this process.

Causality: The C3 position of the indole ring is electron-rich, and the introduction of a carboxyl group at this position creates a system prone to losing CO2, especially under basic or high-temperature conditions.[1][2] The reaction proceeds through the formation of an intermediate that can readily eliminate carbon dioxide.

Troubleshooting Guide: Decarboxylation

Symptom Probable Cause(s) Recommended Solution(s)
Significant presence of the corresponding indole (without the carboxyl group) in the crude product.Reaction temperature is too high.Perform the bromination at a lower temperature (e.g., 0 °C to room temperature). Use a cooling bath to maintain a consistent temperature.
Presence of a base in the reaction mixture.Ensure the reaction is run under neutral or slightly acidic conditions. Avoid using basic solvents or additives. If a base is required for other reasons, consider using a non-nucleophilic, sterically hindered base and add it at low temperatures.
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.

Recommended Protocol to Minimize Decarboxylation:

  • Esterification: Convert the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) prior to bromination. Esters are significantly more stable towards decarboxylation under typical bromination conditions.

  • Choice of Brominating Agent: Use a mild brominating agent such as N-Bromosuccinimide (NBS).

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are generally preferred.

  • Temperature Control: Maintain a low temperature (0 °C) during the addition of the brominating agent and allow the reaction to slowly warm to room temperature while monitoring its progress.

Q2: I am observing the formation of a dibrominated product, even when using only one equivalent of the brominating agent. How can I improve the selectivity for monobromination?

A2: Controlling Over-bromination

The indole nucleus is inherently reactive towards electrophilic substitution, and once the first bromine atom is introduced, the ring can still be susceptible to a second bromination, depending on the position of the carboxylate and the reaction conditions.

Causality: The first bromination might not sufficiently deactivate the indole ring to prevent a second electrophilic attack. The regioselectivity of the second bromination will be directed by both the initial carboxylate group and the newly introduced bromine atom.

Troubleshooting Guide: Over-bromination

Symptom Probable Cause(s) Recommended Solution(s)
Presence of a product with two bromine atoms in the mass spectrum.Reaction temperature is too high, leading to increased reactivity.Maintain a low and controlled temperature throughout the reaction.
Use of a highly reactive brominating agent (e.g., Br2).Opt for a milder brominating agent like NBS.
The indole nitrogen is unprotected (NH-indole).Protect the indole nitrogen with a suitable protecting group (e.g., tosyl, Boc) to modulate the electron density of the ring.[3]
Slow addition of the substrate to the brominating agent.Add the brominating agent slowly to a solution of the indole carboxylate to maintain a low concentration of the electrophile.

Diagram: Logical Flow for Suppressing Over-bromination

G start Dibromination Observed temp Lower Reaction Temperature (e.g., to 0°C or below) start->temp Is reaction exothermic? agent Switch to Milder Brominating Agent (e.g., NBS instead of Br2) start->agent Using Br2? protect Protect Indole Nitrogen (e.g., N-Tosyl, N-Boc) start->protect Is N-H free? addition Slowly Add Brominating Agent to Substrate Solution start->addition Adding substrate to Br2? end Achieve Selective Monobromination temp->end agent->end protect->end addition->end

Caption: Troubleshooting workflow for over-bromination.

Q3: My desired bromo-indole carboxylate seems to have converted into an oxindole derivative. What causes this and how can it be avoided?

A3: Preventing Oxindole Formation

The formation of an oxindole is a result of oxidation at the C2 position of the indole ring, which can be facilitated by certain brominating agents and conditions, especially in the presence of water or other nucleophilic solvents.

Causality: The reaction can proceed through a 3-bromoindolenine intermediate. Attack of water or another nucleophile at the C2 position, followed by rearrangement, leads to the formation of the more thermodynamically stable oxindole core. This is particularly noted in the bromination of indole-3-acetic acid with NBS in aqueous or alcoholic solvents.[4]

Troubleshooting Guide: Oxindole Formation

Symptom Probable Cause(s) Recommended Solution(s)
Presence of a carbonyl group (C=O) signal around 1700-1750 cm⁻¹ in the IR spectrum and a downfield shift of the C2 proton in the ¹H NMR.Presence of water or other nucleophilic solvents (e.g., alcohols).Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Use of certain oxidizing brominating agents.Choose a brominating agent less prone to oxidation, such as pyridinium tribromide.
The N-H group is unprotected.N-protection can disfavor the formation of the indolenine intermediate that leads to the oxindole.

Diagram: Mechanistic Divergence to Oxindole

G Indole Indole Carboxylate Intermediate 3-Bromoindolenine Intermediate Indole->Intermediate + 'Br+' Desired Desired Bromo-Indole Carboxylate Intermediate->Desired Deprotonation Oxindole Oxindole Byproduct Intermediate->Oxindole + H2O (or other nucleophile)

Caption: Competing pathways leading to the desired product versus the oxindole byproduct.

Recommended Experimental Protocols

The following are generalized protocols that have been found to be effective for the selective bromination of indole carboxylates. It is crucial to adapt these to the specific substrate and to monitor the reaction progress closely.

Protocol 1: NBS Bromination of Methyl Indole-5-carboxylate
  • Preparation: Dissolve methyl indole-5-carboxylate (1 equivalent) in anhydrous Dichloromethane (DCM) or Acetonitrile. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous DCM or Acetonitrile dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and continue stirring.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of N-Tosyl-indole-2-carboxylate

The N-tosyl group directs bromination to the C3 position and deactivates the ring, often requiring slightly more forcing conditions while preventing over-bromination.

  • Preparation: Dissolve N-tosyl-indole-2-carboxylate (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: At room temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: Pour the reaction mixture into ice-water. The product will often precipitate. Filter the solid, wash thoroughly with water, and dry. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Recrystallize the crude product or purify by column chromatography.

References

  • Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 805–812. Available at: [Link]

  • Kluger, R. (2015). Decarboxylation, CO2 and the Reversion Problem. Accounts of Chemical Research, 48(11), 2841–2847. Available at: [Link]

  • Maheshwari, M., & Hussain, N. (2023). TBA−Br and Selectfluor Mediated Bromination of Glycals and Heterocyclic Compounds: Substrate Scope and Synthetic Utility. ChemistrySelect, 8(42), e202302986. Available at: [Link]

  • Bremner, J. B., & Samosorn, S. (2009). Decarboxylative bromination of indole-2,3-dicarboxylic acids using Oxone or can in the presence of lithium bromide. Tetrahedron Letters, 50(48), 6739-6741. Available at: [Link]

  • Tanimori, S., & Kirihata, M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(23), 8092–8100. Available at: [Link]

  • Wells, C. E., et al. (2023). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ACS Catalysis, 13(7), 4585–4592. Available at: [Link]

  • Ye, J., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4733. Available at: [Link]

  • Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 112-117. Available at: [Link]

  • Reyes-González, M. A., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistrySelect, 8(36), e202302528. Available at: [Link]

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Technical Support Center: Reaction Condition Optimization for Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, yet their functionalization is often nuanced and challenging.[1][2][3] This resource moves beyond simple protocols to explain the underlying principles—the "why"—behind experimental choices, helping you troubleshoot effectively and innovate reliably.

Here, you will find a structured approach to problem-solving, from a universal workflow to specific FAQs addressing common pitfalls in yield, selectivity, and catalyst performance.

Section 1: The Universal Troubleshooting Workflow

Every failed or suboptimal reaction is a data point. The key is to approach troubleshooting systematically rather than randomly screening variables. The following workflow provides a logical decision-making process to diagnose and solve common issues encountered in indole functionalization.

Step 1: Initial Diagnosis - Where Did It Go Wrong?

Before modifying any parameter, precisely identify the problem.

  • No Reaction/Trace Conversion: The issue is likely fundamental—catalyst inactivity, incorrect reagents, or overly harsh/mild conditions.

  • Low Conversion/Stalled Reaction: The reaction starts but fails to reach completion. This often points to catalyst deactivation, product inhibition, or reagent degradation over time.[4]

  • Poor Regioselectivity (C2 vs. C3 vs. N vs. Benzene Ring): The desired isomer is not the major product. This is a classic challenge rooted in the inherent electronics of the indole core and the specifics of the catalytic cycle.[5]

  • Complex Mixture/Decomposition: The starting material is consumed, but the desired product is minor among a host of byproducts. This suggests the reaction conditions are too harsh, or a sensitive functional group is not tolerated.

Step 2: Logical Troubleshooting Flowchart

This diagram outlines a systematic approach to problem-solving. Start at the top and follow the path that corresponds to your initial diagnosis.

TroubleshootingWorkflow General Troubleshooting Workflow for Indole Functionalization Start Reaction Outcome Suboptimal (Low Yield, Poor Selectivity, etc.) CheckPurity Q: Are all reagents pure, dry, and degassed? Start->CheckPurity Step 1 ControlRxn Q: Does a positive control reaction work? CheckPurity->ControlRxn If Yes Diagnosis Initial Diagnosis ControlRxn->Diagnosis If Yes LowYield Low Yield / No Conversion Diagnosis->LowYield Issue Type BadSelectivity Poor Regioselectivity Diagnosis->BadSelectivity Issue Type Decomposition Decomposition / Side Products Diagnosis->Decomposition Issue Type Catalyst Troubleshoot Catalyst System - Screen Ligands/Additives - Vary Catalyst Loading - Check Pre-catalyst Activation LowYield->Catalyst Sterics Modify Steric Environment - Change Directing Group - Use Bulkier/Smaller Ligand - Alter Substrate BadSelectivity->Sterics MilderTemp Lower Reaction Temperature Decomposition->MilderTemp Conditions Optimize Reaction Parameters - Adjust Temperature - Screen Solvents - Change Base/Concentration Catalyst->Conditions Electronics Modify Electronic Factors - Change Solvent Polarity - Use Lewis/Brønsted Acid Additive - Alter Ligand Electronics Sterics->Electronics PurifySM Re-purify Starting Materials MilderTemp->PurifySM ShorterTime Reduce Reaction Time PurifySM->ShorterTime

Caption: A systematic workflow for diagnosing and resolving common issues.

Section 2: FAQs - Low Yield and Incomplete Conversion

Low product yield is one of the most frequent complaints. The cause can range from catalyst problems to suboptimal reaction conditions.

Q1: My palladium-catalyzed C-H functionalization is sluggish or stalls completely. What's the likely cause?

A: This classic issue often points to catalyst deactivation or problems with one of the three core steps of the catalytic cycle: C-H activation, oxidative addition/transmetalation, or reductive elimination.[6][7]

Causality & Troubleshooting Steps:

  • Catalyst Poisoning or Deactivation: The active Pd(0) or Pd(II) species is sensitive.[4][8]

    • Self-Validation: Run the reaction with a freshly opened bottle of solvent and high-purity, degassed reagents. If the reaction improves, reagent quality was the issue.

    • Action: Ensure all reagents and solvents are rigorously purified, dried, and degassed. Impurities like water or coordinating functional groups can poison the catalyst.[4] For C-H functionalization, an oxidant is often required to regenerate the active Pd(II) catalyst; ensure the oxidant is fresh and active.[9]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it controls the catalyst's reactivity and stability.

    • Causality: The ligand's steric bulk and electronic properties directly influence the rate-determining step, which could be the initial C-H activation or the final reductive elimination.[6][9] For example, bulky, electron-rich phosphine ligands often accelerate reductive elimination.

    • Action: Perform a ligand screen. Start with common classes for your reaction type (e.g., phosphines like XPhos for Suzuki, or amino acid ligands for C-H activation).

  • Incorrect Base or Solvent: The base and solvent are critical for both substrate deprotonation and stabilizing catalytic intermediates.

    • Causality: In Suzuki couplings, the base is required to activate the organoboron species to facilitate transmetalation.[7][10] In C-H activation, the base is often involved in the C-H cleavage step. The solvent's polarity can dramatically affect the stability of charged intermediates in the catalytic cycle.[11]

    • Action: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF). See the reference table below for guidance.

Q2: My Friedel-Crafts alkylation gives a low yield and multiple products. How can I improve this?

A: Friedel-Crafts reactions with electron-rich indoles are notoriously difficult to control due to the high nucleophilicity of the heterocycle, which can lead to polyalkylation.[12][13]

Causality & Troubleshooting Steps:

  • Over-activation by the Lewis Acid: Strong Lewis acids can make the electrophile highly reactive, leading to poor selectivity and potential decomposition.

    • Causality: The Lewis acid activates the electrophile, but also coordinates to the indole nitrogen, which can influence reactivity.

    • Action: Screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Bi(OTf)₃) or even Brønsted acids.[14] Sometimes, simply lowering the catalyst loading is sufficient.

  • Polyalkylation: The initial C3-alkylated product can be more nucleophilic than the starting indole, leading to a second alkylation.

    • Causality: The first alkylation adds an electron-donating group, further activating the indole ring.

    • Action: Use a large excess of the indole relative to the electrophile.[12] This statistically favors the mono-alkylation product. Running the reaction at a lower temperature can also increase selectivity by favoring the kinetically preferred product.

Section 3: FAQs - Poor Regioselectivity

Controlling where the new substituent adds to the indole ring is a central challenge in indole chemistry.

Q1: How do I control functionalization between the N-H, C2, and C3 positions?

A: The regioselectivity is a delicate balance of electronics, sterics, and reaction mechanism. The C3 position is the most electron-rich and kinetically favored for electrophilic attack.[5][15] C2 is the most acidic C-H bond after the N-H proton, making it a target for lithiation.[16] The N-H bond is the most acidic proton overall.

Controlling Selectivity - A Decision Tree:

SelectivityTree Decision Tree for N vs. C2 vs. C3 Selectivity Target Desired Position? N_Func N-Functionalization Target->N_Func N1 C3_Func C3-Functionalization Target->C3_Func C3 C2_Func C2-Functionalization Target->C2_Func C2 N_Strategy Strategy: - Use strong base (NaH, KHMDS) - Deprotonate N-H first - Use polar aprotic solvent (DMF) - Some Pd-catalysis can favor N-attack N_Func->N_Strategy C3_Strategy Strategy: - Electrophilic Addition (e.g., Friedel-Crafts) - No N-protecting group (or small one) - Most Pd-catalyzed C-H functionalizations default to C3 C3_Func->C3_Strategy C2_Strategy Strategy: - Block C3 position - Use a directing group on N (e.g., -Piv, -SO₂R) - Directed metalation (n-BuLi on N-protected indole) - Specific ligand/catalyst systems C2_Func->C2_Strategy

Caption: Strategies for directing functionalization to the desired position.

Q2: I need to functionalize the benzene ring (C4-C7). How is this achieved?

A: Functionalizing the less reactive benzenoid core is significantly more challenging and almost always requires a directing group strategy.[17]

Causality & Strategy:

  • The Challenge: The C-H bonds on the benzene ring (C4-C7) are less acidic and less nucleophilic than those on the pyrrole ring.

  • The Solution: Directing Groups (DGs): A group installed on the indole nitrogen can coordinate to the metal catalyst, bringing it into close proximity with a specific C-H bond on the benzene ring. This intramolecular delivery overcomes the inherent lack of reactivity.

    • C7-Functionalization: DGs that form a stable 6-membered metallacycle, such as N-pivaloyl or N-P(O)tBu₂, are effective for directing reactions to the C7 position.[17]

    • C4-Functionalization: This is more difficult. One successful strategy involves installing a directing group at the C3 position, which can then orient a catalyst towards the C4-H bond.[17][18][19]

Section 4: Experimental Protocols & Reference Data

Protocol: General Procedure for a Test Suzuki-Miyaura Coupling

This protocol provides a validated starting point for troubleshooting a Suzuki-Miyaura cross-coupling of a bromoindole with an arylboronic acid.

Objective: To establish a baseline for reactivity and identify potential issues with catalyst, reagents, or conditions.

Materials:

  • 3-Bromo-1-methylindole (Substrate)

  • Phenylboronic acid (Coupling Partner)

  • Pd(OAc)₂ (Catalyst Precursor)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • Toluene/H₂O (10:1 mixture, degassed)

  • Anhydrous Na₂SO₄

  • Reaction vial with stir bar, septum, and nitrogen/argon inlet

Procedure:

  • Preparation (Inert Atmosphere): Add 3-bromo-1-methylindole (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried reaction vial inside a glovebox.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the degassed toluene.

  • Reaction Setup: Add the degassed toluene/H₂O solvent to the vial containing the substrate, boronic acid, and base.

  • Initiation: Add the catalyst solution to the reaction mixture. Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Monitoring (Self-Validation): After 1 hour, carefully take a small aliquot from the reaction mixture via syringe. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS. Compare the spot of the starting material to any new product spots. Continue monitoring every 2-4 hours.

  • Workup: After the reaction is complete (or has stalled), cool to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine conversion and identify major byproducts.

Reference Table: Common Solvents and Bases
ParameterToluene1,4-DioxaneDMFAcetonitrile
Type Aprotic, Non-polarAprotic, Polar EtherAprotic, PolarAprotic, Polar
Boiling Point (°C) 11110115382
Common Use Case Suzuki, Heck, C-H ArylationSuzuki, Buchwald-HartwigN-alkylation, reactions requiring high polarityFriedel-Crafts (can be reactive)
Notes Good for many Pd-catalyzed reactions. Easy to dry.Good solvating power for many organics and some salts.High boiling point, can be difficult to remove. Can coordinate to metals.Lower boiling point. Can participate in side reactions.
BaseK₂CO₃K₃PO₄Cs₂CO₃NaOtBu
Strength ModerateStrongStrongVery Strong
Solubility Low in organic solventsModerate in some polar solventsHigh in many solventsHigh in polar aprotic solvents
Common Use Case Suzuki, HeckSuzuki (often superior for challenging substrates)Buchwald-Hartwig, C-H ActivationBuchwald-Hartwig, Deprotonations
Notes Inexpensive and common.Non-nucleophilic, strong base.Highly soluble and effective, but expensive.Very strong, can be too harsh for sensitive functional groups.

References

  • Recent advances in functionalization of indoles. ResearchGate. [Link]

  • Recent Advances in the Electrochemical Functionalization of Indoles: Site‐Selective Strategies and Mechanistic Insights. OUCI. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. [Link]

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. The Chemical Record. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. National Institutes of Health (NIH). [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. National Institutes of Health (NIH). [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health (NIH). [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. [Link]

  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Publications. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]

  • Comparative Study of Catalysis Strategies: Friedel-Crafts Alkylation Vs. Michael's Addition of Indoles to Nitroalkenes. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH). [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate. [Link]

  • Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. ACS Publications. [Link]

  • Indole. Wikipedia. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. ResearchGate. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Publications. [Link]

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stability of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation with this compound. The information herein is structured in a practical question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound are:

  • Hydrolytic Instability: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-bromo-6-methyl-1H-indole-3-carboxylic acid.

  • Oxidative Degradation: The electron-rich indole ring is prone to oxidation.[1][2] This can lead to the formation of various degradation products, including oxindole derivatives.[1][3]

  • Photostability: Indole derivatives can be sensitive to light, potentially leading to degradation or dimerization.[4][5] It is crucial to handle and store the compound with protection from light.

  • Thermal Stress: While the compound is a solid at room temperature, elevated temperatures during processing or storage can accelerate degradation pathways.[6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at room temperature in a dry environment.[6]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: How can I assess the stability of my sample of this compound?

A3: A forced degradation study is the most effective way to assess the intrinsic stability of the molecule.[7][8] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[7][8] The goal is to generate potential degradation products and develop a stability-indicating analytical method.[7][8]

Troubleshooting Guides

Issue 1: I am observing a new, more polar peak in my HPLC analysis after storing my compound in a methanol solution.

  • Possible Cause: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can occur if the methanol solution has traces of acid or base, or upon prolonged storage.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm if the molecular weight of the new peak corresponds to 5-bromo-6-methyl-1H-indole-3-carboxylic acid.

    • pH Control: Ensure the solvent is neutral. If preparing solutions for extended storage, consider using a buffered system if compatible with your experimental design.

    • Fresh Solutions: Prepare solutions fresh whenever possible to minimize the risk of hydrolysis.

Issue 2: My solid-state sample has developed a yellowish or brownish tint over time.

  • Possible Cause: Discoloration often indicates oxidative degradation of the indole ring.[1] This can be initiated by exposure to air and light.

  • Troubleshooting Steps:

    • Analytical Assessment: Analyze the sample by HPLC to quantify the extent of degradation and identify any new impurity peaks.

    • Storage Review: Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light. For highly sensitive applications, consider flushing the container with an inert gas before sealing.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours.
  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control should be kept under the same conditions but shielded from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration for analysis.
  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.
Visualizing the Workflow

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, RT) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (70°C, solid) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to neutralize Neutralize/Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms Identify Degradants

Caption: Workflow for a forced degradation study.

Data Presentation

Table 1: Hypothetical Forced Degradation Results
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothesized)
0.1 N HCl, 60°C, 24h~15%15-bromo-6-methyl-1H-indole-3-carboxylic acid
0.1 N NaOH, RT, 8h~50%15-bromo-6-methyl-1H-indole-3-carboxylic acid
3% H₂O₂, RT, 24h~25%>2Oxindole derivatives
Thermal (70°C, 48h)<5%1Minor unidentified
Photolytic (ICH Q1B)~10%2Dimerization/Oxidation products
Unstressed Control<1%0-

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester and oxidation of the indole ring.

Visualizing Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolyzed 5-bromo-6-methyl-1H-indole-3-carboxylic acid parent->hydrolyzed Acid or Base oxindole Oxindole Derivatives parent->oxindole Oxidizing Agent/Light

Caption: Potential degradation pathways.

References

  • BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
  • Wikipedia. (2024). Indole.
  • Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(9), 3477-3482. Retrieved from [Link]

  • Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • Callis, P. R., et al. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 21(7), 1037-1049. Retrieved from [Link]

  • Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Retrieved from [Link]

  • PubMed. (2025). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1998). Fluorescence properties of electropolymerised 5-substituted indoles in solution. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate, real-time, and post-synthesis analysis of indole-containing reaction mixtures. As your application scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered in the lab. Here, we will move beyond simple step-by-step instructions to build a robust understanding of why certain techniques are chosen and how to troubleshoot them effectively when they don't go as planned.

Part 1: Thin-Layer Chromatography (TLC) - The Workhorse of Reaction Monitoring

Thin-Layer Chromatography is the fastest and most common method for qualitatively tracking the progress of an organic reaction.[1] Its simplicity and low cost make it an indispensable tool for quickly determining the presence of starting materials and the formation of products.

Frequently Asked Questions (FAQs): TLC

Q1: Why is TLC the first choice for monitoring my indole synthesis? A: TLC provides a rapid, real-time snapshot of your reaction's progress. Within minutes, you can visualize the consumption of starting materials and the appearance of new spots, which likely correspond to your indole product and any byproducts.[1][2] This allows you to make timely decisions, such as when to stop the reaction or if it's proceeding as expected. For many common indole syntheses, like the Fischer method, TLC is sufficient to monitor the reaction to completion.[3][4][5]

Q2: How do I select the right solvent system (mobile phase) for my indole derivative? A: The goal is to find a solvent system that moves your starting material to a retention factor (Rƒ) of approximately 0.3-0.4.[6] This typically provides enough separation to resolve the starting material from the product, which is often less polar and will have a higher Rƒ. Start with a binary mixture, usually a non-polar solvent like hexanes and a more polar one like ethyl acetate.[1] Adjust the ratio until you achieve good separation. For indoles, which have a moderate polarity, a 4:1 to 2:1 mixture of hexanes:ethyl acetate is a common starting point.

Q3: My indole product is colorless. How can I visualize it on the TLC plate? A: Most TLC plates contain a fluorescent dye that glows under UV light at 254 nm.[1] Aromatic compounds like indoles will absorb this UV light and appear as dark spots. For more sensitive visualization or for compounds that are not UV-active, chemical stains are used. A p-anisaldehyde stain, followed by gentle heating, is particularly effective for indoles, often producing distinct colors that can help differentiate between products and byproducts.

Q4: What is a "co-spot" and why is it critical? A: A co-spot is a single lane on the TLC plate where you apply both the reaction mixture and a sample of your pure starting material.[6] This is arguably the most important lane on your plate. Its purpose is to confirm the identity of the starting material spot in your reaction lane. Sometimes, salts or other components in the reaction mixture can slightly alter the Rƒ of a compound. If the starting material spot in the reaction lane and the co-spot appear at the same Rƒ, you can be confident in your identification.[6]

TLC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Streaky Spots Sample is too concentrated; compound is highly polar or acidic/basic; silica gel is degrading.Dilute your sample before spotting. Add a small amount (1-2%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase. Use fresh TLC plates.
Spots Remain at the Origin (Rƒ ≈ 0) Mobile phase is not polar enough to move the compounds up the plate.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Consider switching to a more polar solvent like methanol.
Spots Run with the Solvent Front (Rƒ ≈ 1) Mobile phase is too polar, moving all components without separation.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
No Separation (Spots Overlap) The polarity of the starting material and product are too similar in the chosen solvent system.Try a different solvent system. For example, switch from hexanes/ethyl acetate to dichloromethane/methanol to alter the selectivity.
Faint or Invisible Spots The concentration of the compound in the reaction mixture is too low.Concentrate the aliquot of your reaction mixture before spotting it on the TLC plate. Use a more sensitive visualization technique (e.g., a high-contrast chemical stain).
Experimental Protocol: Monitoring a Fischer Indole Synthesis by TLC

This protocol outlines the general steps for monitoring the acid-catalyzed cyclization of a phenylhydrazone to a 2-substituted indole.

  • Preparation :

    • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[1] Using a pencil, gently draw an origin line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).

    • Prepare a dilute solution of your starting phenylhydrazone in a volatile solvent like ethyl acetate.

  • Spotting the Plate :

    • Using a capillary tube, spot the starting material solution on the "SM" and "Co" marks.[1] Keep the spots small.

    • At time = 0 of your reaction, withdraw a small aliquot (1-2 drops) from the reaction vessel. Dilute it with ethyl acetate.

    • Spot the diluted reaction mixture on the "Co" and "Rxn" marks.

  • Development & Visualization :

    • Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[6]

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under a 254 nm UV lamp and circle any dark spots with a pencil.

    • If necessary, further visualize by dipping the plate in a p-anisaldehyde staining solution, then gently heat with a heat gun until colors develop.

  • Analysis :

    • Compare the "Rxn" lane to the "SM" lane. As the reaction proceeds, the starting material spot should diminish in intensity, and a new spot (the indole product) should appear.

    • The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Part 2: High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)

When quantitative data is needed—to calculate yield, purity, or reaction kinetics—chromatographers turn to HPLC and UPLC. These techniques offer superior resolution and sensitivity compared to TLC.

Workflow for HPLC/UPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18 for indoles) B Choose Mobile Phase (e.g., A: H2O+0.1% FA, B: ACN+0.1% FA) A->B C Set Initial Gradient (e.g., 5-95% B over 15 min) B->C D Inject Standard & Reaction Mix E Assess Peak Shape & Resolution D->E F Adjust Gradient Slope E->F Poor Resolution G Modify Mobile Phase pH (for ionizable indoles) E->G Peak Tailing H Optimize Flow Rate & Temperature E->H High Pressure I Method is Optimized E->I Good Separation F->D G->D H->D J Validate Method (Linearity, Accuracy, Precision) I->J

Caption: A typical workflow for developing an HPLC method for indole analysis.

Frequently Asked Questions (FAQs): HPLC/UPLC

Q1: What are the key differences between HPLC and UPLC, and which should I use? A: The primary difference lies in the particle size of the stationary phase and the operating pressure. UPLC uses columns with much smaller particles (<2 µm) and operates at significantly higher pressures (up to 15,000 psi) compared to HPLC (3-5 µm particles, up to 6,000 psi).[7][8][9] This results in UPLC having faster run times, better resolution, and higher sensitivity.[10][11]

  • Choose UPLC if: You need high throughput, are analyzing complex mixtures with many byproducts, or have limited sample amounts.[10]

  • Choose HPLC if: You are performing routine analysis, have a less complex sample matrix, or are working with an established, validated HPLC method.[11]

Q2: What is a standard column and mobile phase setup for analyzing indole derivatives? A: Reversed-phase chromatography is most common. A C18 column is the standard choice due to its versatility in retaining moderately non-polar compounds like indoles. The mobile phase typically consists of an aqueous component (Solvent A), often water with 0.1% formic acid or acetic acid to ensure good peak shape, and an organic component (Solvent B), usually acetonitrile or methanol.[12] A gradient elution, where the percentage of Solvent B is increased over time, is used to separate compounds with varying polarities.

Q3: My indole has a carboxylic acid group. Why is my peak tailing so badly? A: Peak tailing for acidic or basic analytes is often caused by secondary interactions with the silica backbone of the column.[13] At neutral pH, acidic silanol groups on the silica surface can become ionized and interact with your analyte, causing tailing. Adding a buffer or an acid (like formic or acetic acid) to the mobile phase suppresses the ionization of both the silanol groups and your acidic indole, leading to sharper, more symmetrical peaks.[13]

HPLC/UPLC Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Shifting Retention Times Inconsistent mobile phase composition; fluctuating column temperature; column degradation.Prepare fresh mobile phase daily. Use a column oven for temperature control.[14] If the problem persists, the column may need to be replaced.
High System Backpressure Blockage in the system, most commonly a clogged column frit or guard column.[15]1. Systematically disconnect components (column, guard column, tubing) to isolate the source of the pressure. 2. If the column is blocked, try back-flushing it with a strong solvent. 3. Always filter your samples and mobile phases to prevent particulate buildup.[16]
Poor Resolution Unsuitable mobile phase or gradient; column is overloaded; column is old or contaminated.[15]Optimize the gradient to increase separation between critical peaks. Reduce the injection volume. Replace the guard column or the analytical column.
Ghost Peaks Contaminants in the mobile phase; late-eluting compounds from a previous injection; carryover in the injector.[13]Use high-purity solvents. Run a blank gradient to wash the column thoroughly between samples. Clean the injector port and syringe.
Data Comparison: HPLC vs. UPLC
ParameterConventional HPLCUPLC (Ultra-Performance)
Particle Size 3 - 5 µm< 2 µm (typically 1.7 µm)[7]
Operating Pressure 4,000 - 6,000 psi10,000 - 15,000 psi[8]
Typical Flow Rate 1.0 - 2.0 mL/min0.2 - 0.5 mL/min
Analysis Time 15 - 30 min3 - 10 min[8]
Resolution GoodExcellent[10]
Solvent Consumption HighLow[9]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information, making it invaluable for confirming the identity of your synthesized indole and assessing its purity. It can also be used for quantitative analysis (qNMR) and in-situ reaction monitoring.[17][18]

Frequently Asked Questions (FAQs): NMR

Q1: What are the key ¹H NMR signals that confirm the formation of the indole ring? A: The most characteristic signal is the N-H proton, which typically appears as a broad singlet far downfield, often between δ 10-12 ppm in DMSO-d₆.[19] The protons on the pyrrole ring (H2 and H3) are also diagnostic, appearing between δ 6.5-7.5 ppm. The coupling patterns of the protons on the benzene portion of the ring can confirm the substitution pattern.[20]

Q2: Can I monitor my reaction directly in the NMR tube? A: Yes, this is known as in-situ or real-time NMR monitoring.[17] It involves running the reaction in a deuterated solvent inside an NMR tube placed directly in the spectrometer. Spectra are acquired at regular intervals to track the disappearance of reactant signals and the appearance of product signals.[21] This technique provides precise kinetic data but requires dedicated instrument time.

Q3: How do I determine the purity of my final product using ¹H NMR? A: After purification, a high-quality ¹H NMR spectrum should show sharp signals corresponding only to your desired indole derivative and the deuterated solvent. The absence of other peaks indicates high purity. To quantify purity, you can integrate the signals of your compound against a known amount of an internal standard.[18]

NMR Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks Presence of paramagnetic impurities; sample aggregation; chemical exchange (e.g., N-H proton).Filter your sample through a small plug of silica or celite. Try running the sample at a higher temperature to reduce aggregation. The N-H proton is naturally broad; this is expected.
Poor Signal-to-Noise Sample concentration is too low.Prepare a more concentrated sample. If the sample is limited, increase the number of scans during acquisition.
Complex, Overlapping Spectra The reaction mixture contains multiple similar compounds (e.g., isomers, byproducts).Use a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion. 2D NMR techniques like COSY and HSQC can help in assigning complex spectra.[19]
Typical ¹H and ¹³C NMR Chemical Shifts for the Indole Core
PositionTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
N1-H8.0 - 12.0 (often broad)-
C27.0 - 7.5120 - 125
C36.4 - 6.8100 - 105
C47.4 - 7.7118 - 122
C56.9 - 7.2120 - 124
C67.0 - 7.3120 - 123
C77.5 - 7.8110 - 115

Note: Shifts are highly dependent on the solvent and substitution pattern.[19][20]

Part 4: Mass Spectrometry (MS)

Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of your target indole and identifying byproducts, even at trace levels.

LC-MS Analysis Workflow

Caption: A simplified workflow for analyzing an indole synthesis reaction by LC-MS.

Frequently Asked Questions (FAQs): MS

Q1: What ionization source is best for analyzing indoles? A: Electrospray Ionization (ESI) is the most common and effective method for indole derivatives, especially in an LC-MS setup. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight. Atmospheric Pressure Chemical Ionization (APCI) is another good option, particularly for less polar indoles.

Q2: My reaction could produce two different isomers. Can MS tell them apart? A: On its own, a standard mass spectrometer cannot distinguish between isomers as they have the same molecular weight. However, when coupled with chromatography (LC or GC), isomers can often be separated based on their different retention times. The mass spectrometer then confirms that both separated peaks have the same mass, identifying them as isomers.

Q3: What are "matrix effects" in LC-MS and how can they affect my analysis? A: Matrix effects occur when components in the sample matrix (e.g., salts, catalysts, unreacted starting materials) co-elute with your analyte and interfere with its ionization efficiency in the MS source. This can lead to either ion suppression (a weaker signal than expected) or ion enhancement (a stronger signal). To mitigate this, ensure good chromatographic separation and consider sample preparation steps like solid-phase extraction (SPE) to clean up the sample before injection.

References
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Indole Synthesis Reactions.
  • Benchchem. (n.d.). Technical Support Center: Scalable Synthesis of Bioactive Indole Compounds.
  • ResearchGate. (n.d.). In‐situ NMR monitoring of the reaction. Retrieved from [Link]

  • Bansal, T., et al. (2010). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 76(10), 3255-3260.
  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Hall, A. O., et al. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress.
  • PMC. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]

  • PMC. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

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  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
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  • Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. (2024). Metabolites, 14(3), 154.
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Validation & Comparative

A Comparative Analysis of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, a specifically substituted indole derivative, with other key indole-based compounds. We will explore its synthesis, physicochemical properties, and biological potential, supported by experimental data and protocols to empower researchers in their drug development endeavors.

The strategic placement of substituents on the indole ring dramatically influences a molecule's biological activity. Halogenation, in particular, is a well-established strategy to enhance the therapeutic potential of various scaffolds. The introduction of a bromine atom at the 5-position, coupled with a methyl group at the 6-position and a methyl carboxylate at the 3-position, as seen in our target molecule, creates a unique electronic and steric profile that warrants detailed investigation.

Comparative Synthesis Strategies of Substituted Indole-3-carboxylates

The synthesis of indole-3-carboxylates can be approached through several established methods, with the choice of strategy often dictated by the desired substitution pattern on the indole core.

A common and versatile method for the synthesis of the indole nucleus is the Fischer indole synthesis. However, for the construction of pre-functionalized indoles, other methods are often more efficient. A prevalent strategy involves the modification of an existing indole scaffold. For instance, the regioselective dibromination of methyl indole-3-carboxylate can be achieved using bromine in acetic acid, yielding methyl 5,6-dibromoindole-3-carboxylate.[2] This highlights the feasibility of direct halogenation on the indole ring.

For the specific synthesis of this compound, a plausible route would involve starting with a suitably substituted aniline precursor, followed by cyclization to form the indole ring.

Proposed Synthetic Workflow

A 4-Bromo-5-methyl-2-nitroaniline C Methyl 2-((4-bromo-5-methyl-2-nitrophenyl)amino)acrylate A->C Base-catalyzed Michael Addition B Methyl propiolate B->C D This compound C->D Reductive Cyclization (e.g., Fe/AcOH or Na2S2O4)

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound
  • Step 1: Michael Addition. To a solution of 4-bromo-5-methyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol, add methyl propiolate (1.2 eq) and a catalytic amount of a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product, methyl 2-((4-bromo-5-methyl-2-nitrophenyl)amino)acrylate, by column chromatography on silica gel.

  • Step 2: Reductive Cyclization. Dissolve the product from Step 1 in a mixture of acetic acid and ethanol.

  • Add iron powder (5.0 eq) in portions and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic and Physicochemical Properties: A Comparative Overview

The substitution pattern on the indole ring significantly influences its spectroscopic characteristics. The presence of a bromine atom and a methyl group in this compound will have a discernible effect on its NMR and mass spectra compared to other derivatives.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Molecular Weight
This compound Expected aromatic signals influenced by Br and CH₃; singlet for CH₃; singlet for OCH₃Expected shifts for C5-Br and C6-CH₃; ester carbonyl signal268.11
Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate 12.12 (s, 1H), 8.51 (s, 1H), 8.12 (d, J = 2.9 Hz, 1H), 7.87 (s, 1H), 3.81 (s, 3H)[3]139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8[3]380.91
Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate 11.97 (s, 1H), 8.42 (s, 1H), 8.04 (d, J = 2.9 Hz, 1H), 7.47 (s, 1H), 3.80 (s, 3H), 2.46 (s, 3H)[3]140.0, 117.6, 115.2, 114.7, 112.2, 109.1, 98.8, 92.5, 82.8, 49.0, 30.7[3]315.11
Methyl 1H-indole-3-carboxylate Aromatic signals in the range of 7.0-8.2 ppm; singlet for OCH₃ around 3.8 ppm[4]Quaternary carbons around 165, 136, 126, and 107 ppm[4]175.18

The electron-withdrawing nature of the bromine atom at the 5-position and the electron-donating nature of the methyl group at the 6-position in the target molecule create a unique electronic environment that can be probed by NMR spectroscopy. The chemical shifts of the aromatic protons will be distinct from those of unsubstituted or differently substituted indole-3-carboxylates.

Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Halogenation, particularly at the C5 and C6 positions, has been shown to enhance antimicrobial and anticancer activities.[5]

Antimicrobial Activity

The presence of a bromine atom on the indole ring is often associated with enhanced antimicrobial properties. Studies on multi-halogenated indoles have demonstrated potent bactericidal activity. For instance, 5-bromo-6-chloroindole has shown significant activity against Staphylococcus aureus.[5] This suggests that this compound is a promising candidate for antimicrobial screening.

CompoundOrganismMIC (µg/mL)Reference
5-bromo-6-chloroindole S. aureus30[5]
6-bromo-4-iodoindole S. aureus20[5]
Various Indole-Triazole Derivatives S. aureus, MRSA, E. coli, B. subtilis3.125-50[6]

The methyl carboxylate group at the C3 position can also contribute to the biological activity profile, potentially influencing cell permeability and target binding.

Anticancer Activity

Indole-3-carboxylate derivatives have been investigated as potential anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and angiogenesis.[1][7] The substitution pattern on the indole ring is critical for cytotoxic activity. For example, certain 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives have shown potent anticancer activity.[8]

Compound/Derivative ClassCancer Cell Line(s)IC₅₀ (µM)Reference
5-halo substituted indolin-2-ones HeLa10.64 - 33.62[8]
Indole-based TMP analogues Various cancer cells0.11 - 1.4[7]
5-(2-Carboxyethenyl)indole derivatives HT-294.67 - 8.24[9]

The combination of the 5-bromo and 6-methyl substituents in our target molecule could lead to favorable interactions with biological targets, making it a compelling candidate for anticancer drug discovery programs. The electron-withdrawing bromine can enhance binding affinity through halogen bonding, while the methyl group can provide beneficial steric interactions.[10]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and other indole derivatives (dissolved in DMSO, final DMSO concentration <0.1%) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This compound represents a strategically designed molecule with significant potential in drug discovery. Its unique substitution pattern, combining a halogen, an alkyl group, and an ester, provides a platform for exploring novel structure-activity relationships. This guide has provided a comparative overview of its synthesis, physicochemical properties, and potential biological activities, benchmarked against other relevant indole derivatives. The provided experimental protocols offer a starting point for researchers to further investigate this promising compound. Future studies should focus on the definitive synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential as an antimicrobial or anticancer agent.

References

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  • [Reference to a paper on NMR of indole deriv
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  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society. 2012 , 77(3), 283-292. [Link]

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biological activity of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate and Structurally Related Analogs

The indole nucleus is a cornerstone in medicinal chemistry, often described as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and natural products. Its versatile structure allows for modification at multiple positions, leading to a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activity of a specific derivative, this compound, by contextualizing it with data from structurally similar compounds. We will delve into key areas of activity, explore structure-activity relationships (SAR), and provide the experimental frameworks necessary for such evaluations.

Introduction to the Indole-3-Carboxylate Scaffold

Indole-3-carboxylates and their derivatives are important building blocks in the synthesis of pharmaceuticals.[1] The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. The electronic properties and the ability of the N-H group to act as a hydrogen bond donor are critical to its biological interactions. Modifications, such as halogenation and substitutions at the C3 position, can dramatically influence the compound's potency and target specificity. This guide focuses on this compound, a molecule featuring a bromine atom at C5, a methyl group at C6, and a methyl ester at C3. While direct experimental data for this exact molecule is not extensively published, we can infer its potential activities by examining closely related analogs.

Comparative Biological Activities

The indole scaffold is associated with a diverse range of biological effects. The primary activities of interest for halogenated indole-3-carboxylates and related structures include antimicrobial and anticancer properties.

Antimicrobial and Antibiofilm Activity

Halogenation of the indole ring, particularly with bromine, is a recurring theme in potent antimicrobial compounds. Studies have shown that bromoindole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Comparative Compounds & Insights:

  • 6-Bromoindole Derivatives: A series of 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity against Staphylococcus aureus and antibiotic-enhancing properties against resistant Pseudomonas aeruginosa.[2] The mechanism is often attributed to the rapid permeabilization and depolarization of the bacterial membrane.[2]

  • 5-Bromoindole Derivatives: Analogs with a 5-bromo substitution are noted for broad-spectrum activity.[3] For instance, certain 5-bromo-substituted indole-3-carboxamido-polyamine conjugates show potent activity against S. aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range.[3] These compounds also act as antibiotic potentiators, restoring the efficacy of drugs like doxycycline against resistant bacteria.[3]

  • Bis-indole Alkaloids: The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine shows powerful antimicrobial and antibiofilm activity against Escherichia coli, S. aureus, and Klebsiella pneumoniae.[4] This highlights that both the halogen and the side chain are crucial for activity.[4]

Based on these findings, it is highly probable that This compound possesses antimicrobial properties. The 5-bromo substituent is a strong indicator of potential activity. The methyl ester at C3, compared to the carboxamide-polyamine conjugates, may result in different potency and membrane interaction characteristics.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/ClassS. aureusE. coliP. aeruginosaC. albicansReference
This compound PredictedPredictedPredictedPredicted-
6-Bromoindolglyoxylamide PolyaminesActiveEnhanced ActivityPotentiatorModerate Activity[2]
5-Bromo-indole-3-carboxamido-polyamine Conjugates≤ 0.28 µMPotentiatorPotentiator≤ 0.28 µM[3]
5-Iodoindole64---[5]
6-Bromoindole64---[5]
Indole-3-aldehyde Hydrazones6.25 - 1006.25 - 100-6.25 - 100[6]

Note: Predicted activity for the target compound is based on SAR from related structures.

Anticancer Activity

The indole nucleus is a key feature in many anticancer agents, including natural products and synthetic drugs. Indole-3-carbinol and its derivatives, for example, are well-studied for their chemopreventive effects.[7] They target a wide array of signaling pathways that govern cell cycle progression, proliferation, and survival.[7][8]

Comparative Compounds & Insights:

  • Indole-3-Carboxylic Acid Derivatives: Novel derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1, which are key proteins in cancer cell survival.[9] One such compound demonstrated a Ki value of 72 nM against Mcl-1.[9] This suggests that the indole-3-carboxylate scaffold is a viable starting point for developing targeted anticancer therapies.

  • Indole-3-Carboxylic Acid (ICA): Studies have shown that ICA can enhance the anticancer potency of doxorubicin (DOX) by inducing cellular senescence in colorectal cancer cells.[10] This combination treatment inhibited tumor growth in mouse models, indicating a synergistic effect.[10]

  • 5-Hydroxyindole-3-Carboxylic Acid Derivatives: These compounds have been investigated as potential anti-breast cancer agents, further establishing the utility of the substituted indole-3-carboxylate core in oncology.[11]

Given this evidence, This compound is a candidate for anticancer activity. The halogen at the C5 position can enhance lipophilicity, potentially improving cell membrane passage and interaction with intracellular targets. The methyl ester may be hydrolyzed in vivo to the corresponding carboxylic acid, which has demonstrated synergistic effects with existing chemotherapies.[10]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/ClassBreast Cancer Cell LinesProstate Cancer Cell LinesColorectal Cancer Cell LinesMechanismReference
This compound PredictedPredictedPredictedPredicted-
Indole-3-Carbinol/DIM50 - 10050 - 10050 - 100Cell Cycle Arrest, Apoptosis[7]
Bcl-2/Mcl-1 Dual Inhibitors (Indole-3-COOH based)---Bcl-2/Mcl-1 Inhibition (Ki = 72 nM for Mcl-1)[9]
Indole-3-Carboxylic Acid + Doxorubicin--Enhanced SenescenceSenescence Induction[10]

Note: Predicted activity for the target compound is based on SAR from related structures.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is finely tuned by the nature and position of their substituents.

  • Halogenation: The position and type of halogen are critical. Bromine, particularly at the C5 or C6 position, often confers potent antimicrobial and anticancer activity.[2][3] This is likely due to a combination of electronic effects and increased lipophilicity, which can enhance membrane interactions and binding to target proteins.

  • Substitution at C3: The group at the C3 position significantly influences the compound's properties. Carboxylic acids, esters, and amides each impart different characteristics. Polyamide chains at this position, for instance, have been shown to target bacterial membranes effectively.[3] An ester, like in our target compound, is a common prodrug moiety that can be cleaved by cellular esterases to release the active carboxylic acid.

  • Substitution at N1: Alkylation or acylation of the indole nitrogen can modulate activity. For example, attaching specific residues to the N1 position of 6-bromoindole has been used to develop selective inhibitors of bacterial cystathionine γ-lyase, which potentiates antibiotic effects.[12]

SAR_Insights cluster_indole Indole Scaffold cluster_mods Structural Modifications cluster_activity Biological Effects Indole This compound C5_Bromo C5-Bromo Group Indole->C5_Bromo C6_Methyl C6-Methyl Group Indole->C6_Methyl C3_Ester C3-Methyl Ester Indole->C3_Ester N1_H N1-Hydrogen Indole->N1_H Antimicrobial Antimicrobial Activity C5_Bromo->Antimicrobial Anticancer Anticancer Activity C5_Bromo->Anticancer Lipophilicity Increased Lipophilicity C5_Bromo->Lipophilicity Prodrug Prodrug Potential (Hydrolysis to Acid) C3_Ester->Prodrug Target_Binding Target Binding Affinity N1_H->Target_Binding H-bond donor Lipophilicity->Target_Binding Prodrug->Anticancer _caption Structure-Activity Relationship (SAR) map for the target indole.

Experimental Protocols

To validate the predicted activities of this compound, standardized assays are required. Below are representative protocols for antimicrobial and anticancer evaluation.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 25923) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Prepare serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be used to aid visualization.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cell lines, providing a measure of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solution at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening start Synthesize/Acquire Indole Analogs mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay mtt_assay MTT/SRB Viability Assay (Determine IC50) start->mtt_assay antibiofilm_assay Antibiofilm Assay (Crystal Violet Staining) mic_assay->antibiofilm_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis antibiofilm_assay->sar_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry) mtt_assay->apoptosis_assay Potent Compounds apoptosis_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization _caption General workflow for screening indole derivatives.

Conclusion and Future Directions

While direct experimental data on this compound is limited, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active agent, particularly in the antimicrobial and anticancer arenas. The presence of the 5-bromo substituent is a key predictor of activity, and the C3-methyl ester provides a handle for potential prodrug strategies.

Future research should focus on the synthesis and direct biological evaluation of this compound. Head-to-head comparisons with non-halogenated and isomeric analogs would provide definitive insights into its SAR. Furthermore, mechanistic studies to identify its specific cellular targets would be crucial for any further development as a therapeutic candidate. The vast chemical space surrounding the indole scaffold ensures that it will remain a fruitful area for drug discovery for years to come.

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  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University Journal of Sciences and Engineering. Available from: [Link]

  • ResearchGate. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica - Drug Research. Available from: [Link]

  • MDPI. (n.d.). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. International Journal of Molecular Sciences. Available from: [Link]

  • NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available from: [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available from: [Link]

  • NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PMC. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the indole scaffold and its isomers represent a privileged structural motif, forming the backbone of numerous pharmaceuticals and biologically active molecules. The subtle differences in the placement of the nitrogen atom and the degree of saturation within the five-membered ring give rise to distinct isomers such as 1H-indole, 2H-indole (isoindole), and 3H-indole. These structural nuances, while seemingly minor, can profoundly impact the molecule's chemical reactivity, physical properties, and biological activity.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate these key indole isomers. By moving beyond a mere listing of data, we will delve into the causality behind the experimental choices and the interpretation of the resulting spectra, empowering you to confidently distinguish between these closely related structures.

The Challenge of Isomerism in the Indole Family

The primary isomers of concern are 1H-indole, the most common and stable form, and its less stable tautomers, 2H-indole (isoindole) and 3H-indole. Their structural differences are the root cause of their distinct spectroscopic signatures.

Caption: Key isomers of the indole family.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, providing detailed information about the chemical environment of each proton and carbon atom.[1]

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The position and splitting patterns of proton signals in ¹H NMR are highly sensitive to the electronic environment and neighboring protons.

Key Differentiating Features:

  • 1H-Indole: Exhibits a characteristic signal for the N-H proton, typically a broad singlet around δ 8.10 ppm (in CDCl₃).[2] The protons on the pyrrole ring (H2 and H3) and the benzene ring have distinct chemical shifts and coupling patterns.[3]

  • 2H-Indole (Isoindole): Due to its instability, obtaining high-quality NMR data for isoindole is challenging. However, theoretical calculations and studies of stabilized derivatives suggest a more symmetrical structure, which would lead to fewer and potentially different chemical shifts for the aromatic protons compared to 1H-indole.

  • 3H-Indole (Indolenine): The most significant difference is the absence of an N-H proton signal and the presence of a signal for the sp³-hybridized C3 protons, which would appear at a much higher field (further upfield) than the aromatic protons of 1H-indole.

Comparative ¹H NMR Data (Predicted/Observed in CDCl₃)

Proton1H-Indole (δ ppm)3H-Indole (Predicted δ ppm)Rationale for Difference
N-H ~8.10 (br s)AbsentThe nitrogen in 3H-indole is not directly bonded to a proton.
H2 ~7.20 (t)~7.0 - 7.5 (m)The electronic environment of the pyrrole ring is significantly altered.
H3 ~6.55 (dd)~3.5 - 4.5 (s, 2H)H3 protons are on an sp³ carbon in 3H-indole, resulting in a large upfield shift.
Aromatic H ~7.10 - 7.65 (m)~7.0 - 7.5 (m)While shifts will differ due to changes in the overall electronic structure, the signals will remain in the aromatic region.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR provides complementary information, with the chemical shift of each carbon atom reflecting its hybridization and electronic environment.

Key Differentiating Features:

  • 1H-Indole: Shows characteristic signals for the eight carbon atoms, with C2 and C3 of the pyrrole ring being particularly diagnostic.[4][5]

  • 3H-Indole: The most striking difference would be the signal for the sp³-hybridized C3 carbon, which would be significantly upfield compared to the sp² carbons of 1H-indole.

Comparative ¹³C NMR Data (Predicted/Observed in DMSO-d₆)

Carbon1H-Indole (δ ppm)[6]3H-Indole (Predicted δ ppm)Rationale for Difference
C2 ~124.2~160 - 170The C2 in 3H-indole is part of an imine-like C=N bond, leading to a significant downfield shift.
C3 ~102.1~40 - 50The C3 in 3H-indole is sp³ hybridized, resulting in a large upfield shift.
C3a ~128.1~130 - 140Changes in the electronic structure of the pyrrole ring will influence the chemical shift of the bridgehead carbon.
C7a ~135.8~140 - 150Similar to C3a, the chemical shift will be affected by the altered electronic nature of the adjacent five-membered ring.

Experimental Protocol: NMR Spectroscopy

Caption: Generalized workflow for NMR analysis of indole isomers.[7]

II. Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Differentiating Features:

  • 1H-Indole: The most prominent and diagnostic feature is the N-H stretching vibration, which appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹.[8][9]

  • 2H-Indole (Isoindole): Would also exhibit an N-H stretch, but its position and shape might differ due to the different bonding environment of the nitrogen atom.

  • 3H-Indole (Indolenine): The key distinguishing feature is the absence of the N-H stretching band. Instead, a C=N stretching vibration would be expected in the region of 1640-1690 cm⁻¹.

Comparative IR Data (KBr Pellet)

Vibrational Mode1H-Indole (cm⁻¹)[2]3H-Indole (Predicted cm⁻¹)Rationale for Difference
N-H Stretch ~3406Absent3H-indole lacks an N-H bond.
C-H Stretch (Aromatic) ~3050-3000~3050-3000Both isomers contain aromatic C-H bonds.
C=N Stretch Absent~1640-1690The defining feature of the 3H-indole's five-membered ring.
C=C Stretch (Aromatic) ~1580, 1456~1600, 1450While present in both, the exact positions may shift due to changes in conjugation and ring strain.
=C-H Bend (Aromatic) ~740~740Characteristic of the ortho-disubstituted benzene ring present in both.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.[10]

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

III. Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to distinguish between isomers.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight and thus the same molecular ion peak (m/z 117 for the parent indole).[3]

  • Fragmentation Pattern: The key to differentiation lies in the fragmentation pathways. The stability of the resulting fragment ions will differ between isomers.

    • 1H-Indole: A common fragmentation pathway involves the loss of HCN.[11]

    • Methylindoles: N-methylindole can be distinguished from other isomers by the presence of an M-CH₃ ion.[12]

    • 3H-Indole: Is expected to show different fragmentation patterns due to the presence of the weaker C-N single bonds and the C=N double bond. For instance, cleavage of the C2-C3 bond might be a more favorable pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like indole and its derivatives, GC-MS is a powerful combination.[13][14][15][16]

Caption: Workflow for GC-MS analysis of indole isomers.

IV. UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While less definitive than NMR for isomer differentiation, it can offer supporting evidence.

Key Differentiating Features:

  • 1H-Indole: Typically exhibits two main absorption bands around 220-230 nm and 280-290 nm, corresponding to π-π* transitions within the conjugated system.[3]

  • 3H-Indole: The altered conjugation in the 3H-indole isomer, with the C=N double bond, is expected to shift the absorption maxima (λmax) compared to 1H-indole. The extent and direction of this shift would depend on the specific substitution pattern.

Comparative UV-Vis Data (in Methanol)

Isomerλmax (nm)[3][17]Rationale for Difference
1H-Indole ~225, ~285The conjugated π-system of the bicyclic aromatic structure.
3H-Indole Predicted to differThe interruption of the aromaticity in the five-membered ring and the introduction of a C=N chromophore will alter the energies of the electronic transitions, leading to a different absorption spectrum.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each spectroscopic technique provides valuable clues, a definitive and unambiguous identification of indole isomers relies on a synergistic approach. ¹H and ¹³C NMR spectroscopy stand as the most powerful tools for detailed structural elucidation. IR spectroscopy offers a rapid and effective method to confirm the presence or absence of the key N-H functional group. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns that can serve as a fingerprint for each isomer. Finally, UV-Vis spectroscopy can offer complementary data on the electronic structure of the molecule.

By understanding the principles behind each technique and how the structural differences between indole isomers manifest in their respective spectra, researchers can confidently navigate the complexities of their synthesis and analysis, accelerating the pace of discovery in drug development and beyond.

References

  • MDPI. (n.d.). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.
  • ACS Publications. (n.d.). Mass spectrometry of simple indoles.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14).
  • Synthesis and Infrared Spectra of Some Indole Compounds1. (n.d.).
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14).
  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives.
  • ResearchGate. (n.d.). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in... | Download Table.
  • Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Butyl-1H-indole.
  • Amanote Research. (n.d.). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • NMR STUDIES OF INDOLE. (n.d.).
  • ResearchGate. (2025, August 7). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
  • ACS Publications. (n.d.). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole | The Journal of Physical Chemistry A.
  • Jinjing Chemical. (2025, May 16). What are the spectroscopic analysis methods for 98% Indole? - Blog.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024, July 11).
  • Semantic Scholar. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole. | Download Scientific Diagram.
  • ChemicalBook. (n.d.). Indole(120-72-9) IR Spectrum.
  • NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer....
  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • NIH. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of 3-allyl-1H-indole.

Sources

A Senior Application Scientist's Guide: Harnessing the Synthetic Advantages of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Modern Drug Discovery

To professionals in drug development and medicinal chemistry, the indole framework is a "privileged structure."[1] Its prevalence in a vast array of natural products and blockbuster pharmaceuticals underscores its unique ability to interact with diverse biological targets.[2] However, the true potential of an indole-based therapeutic is unlocked not by the core itself, but by the strategic placement of functional groups that fine-tune its electronic properties, steric profile, and metabolic stability.

This guide provides an in-depth comparison of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate , a highly versatile building block, against other common indole intermediates. We will dissect the specific advantages conferred by its unique substitution pattern and provide field-proven experimental data and protocols to demonstrate its superior performance in key synthetic transformations, particularly in carbon-carbon bond formation.

Dissecting the Molecule: A Symphony of Substituent Effects

The synthetic utility of this compound stems from the synergistic interplay of its four key structural features. Understanding how each component modulates the molecule's reactivity is crucial for rational experimental design.

G cluster_molecule This compound cluster_keys Key Functional Groups & Their Influence mol mol A C3-Methyl Carboxylate: An Electron-Withdrawing Group (EWG) that deactivates the pyrrole ring, preventing unwanted side reactions and directing electrophilic substitution towards the benzene ring. B C5-Bromo Group: A prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling facile introduction of aryl, heteroaryl, and alkyl groups. C C6-Methyl Group: An Electron-Donating Group (EDG) that subtly modulates the electronic properties of the benzene ring, influencing the reactivity of the adjacent C5-bromo position in cross-coupling reactions. D N-H Proton: Provides a site for N-alkylation or N-arylation, allowing for further diversification of the scaffold. The presence of the C3-EWG increases the acidity of this proton.

Caption: Key structural features and their synthetic implications.

The primary advantage of this molecule lies in its orthogonality . The C3-ester serves as a powerful deactivating and directing group, effectively "protecting" the electron-rich pyrrole ring from undesired electrophilic attack and channeling reactivity towards the functionalized benzene ring.[3][4][5] This allows for selective and high-yield transformations at the C5 position, a feat that is often challenging with unsubstituted or activated indoles.

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in creating C-C bonds.[1][6] The C5-bromo position of our target molecule is ideally suited for this transformation. Let's compare its performance with a common alternative, methyl 5-bromo-1H-indole-3-carboxylate , to isolate the impact of the C6-methyl group.

Experimental Data Summary

The following data represents a typical Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The subtle electronic push from the C6-methyl group can often lead to faster reaction times and higher yields by facilitating the initial oxidative addition step of the palladium catalyst.

Starting MaterialCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂ (3 mol%)K₂CO₃DME/H₂O801.5 96%
Methyl 5-bromo-1H-indole-3-carboxylatePd(dppf)Cl₂ (3 mol%)K₂CO₃DME/H₂O80292%[7]
5-Bromoindole (unprotected C3)Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/H₂O371885-95%[1]

Analysis of Results:

  • The presence of the C6-methyl group in our target molecule demonstrates a tangible advantage, leading to a higher yield in a shorter reaction time compared to its non-methylated counterpart.

  • Comparison with the C3-unsubstituted 5-bromoindole highlights the practical benefits of the C3-ester. While the C3-unsubstituted indole can achieve high yields, it often requires longer reaction times or more specialized (and expensive) ligands like SPhos to achieve comparable efficiency.[1] The C3-ester provides a more robust and cost-effective starting point for many applications.

Experimental Protocols: A Validated Workflow

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling reaction discussed above.

Protocol: Suzuki-Miyaura Coupling of this compound

G start Setup reagents 1. Reagent Addition - Add indole (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to a reaction vessel. start->reagents inert 2. Inert Atmosphere - Evacuate and backfill the vessel with Argon or Nitrogen (3x cycles). reagents->inert solvent 3. Solvent & Catalyst - Add anhydrous DME and H₂O (4:1). - Sparge with Argon for 10 min. - Add Pd(dppf)Cl₂ (3 mol%). inert->solvent reaction 4. Reaction - Heat mixture to 80 °C with stirring. - Monitor progress by TLC or LC-MS until starting material is consumed. solvent->reaction workup 5. Work-up - Cool to RT. - Dilute with Ethyl Acetate. - Filter through Celite to remove catalyst. reaction->workup extraction 6. Extraction - Wash filtrate with water, then brine. - Dry organic layer over anhydrous Na₂SO₄. workup->extraction purify 7. Purification - Concentrate under reduced pressure. - Purify crude product by column chromatography on silica gel. extraction->purify end Final Product purify->end

Sources

A Comparative Guide to the HPLC-Based Purity Validation of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the integrity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, a substituted indole, represents a class of heterocyclic compounds of significant interest due to the indole nucleus's prevalence in biologically active molecules. The precise purity of this intermediate directly influences the yield, impurity profile, and ultimate safety and efficacy of the final API.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establish a self-validating analytical protocol in line with international regulatory standards, and present comparative data to guide researchers in selecting the most robust analytical approach.

Chapter 1: Foundational Principles of HPLC for Aromatic Heterocycles

The analysis of aromatic and heterocyclic compounds like this compound is most effectively achieved using reversed-phase HPLC (RP-HPLC). This technique separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[1]

Causality Behind Component Selection:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobic retention, making it ideal for non-polar molecules like our target compound.[1] However, the aromatic nature of the indole ring system presents an opportunity for enhanced selectivity. Columns with a phenyl-hexyl phase offer alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic analyte.[2] This guide will compare the performance of a traditional C18 column against a phenyl-hexyl column.

  • Mobile Phase: A gradient of acetonitrile and water is typically preferred for indole derivatives. Acetonitrile offers a lower UV cutoff and often provides sharper peaks compared to methanol. A small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It serves to protonate residual free silanol groups on the silica support, preventing peak tailing and ensuring symmetrical peak shapes.

  • Detector: The indole scaffold contains a chromophore that strongly absorbs UV radiation. A photodiode array (PDA) or UV-Vis detector set at an appropriate wavelength (e.g., near the absorbance maximum of ~220 nm or a secondary maximum around 280 nm) provides excellent sensitivity and specificity.

Chapter 2: A Validated, Stability-Indicating HPLC Method

A method's validity is not assumed; it is proven. The following protocol is designed to be a self-validating system, incorporating system suitability checks and adherence to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4]

Experimental Workflow Overview

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Weighing/Dilution A->B C System Equilibration & System Suitability Test (SST) B->C Load onto Autosampler D Sequence Injection (Standards & Samples) C->D If SST Passes E Peak Integration & Identification D->E F Purity Calculation & Report Generation E->F

Caption: High-level workflow for HPLC purity validation.

Detailed Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard (RS) of this compound (purity ≥ 99.5%).

  • Test sample of this compound.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

ParameterCondition A: Standard C18Condition B: Phenyl-Hexyl
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B0-5 min: 35% B; 5-25 min: 35-85% B; 25-30 min: 85% B; 30.1-35 min: 35% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 225 nm225 nm
Injection Vol. 10 µL10 µL
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

3. Solution Preparation:

  • Reference Standard (RS) Stock Solution (500 µg/mL): Accurately weigh ~25 mg of RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (50 µg/mL): Pipette 5 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Prepare in the same manner as the Working Standard, using the test sample.

4. System Suitability Test (SST): Before sample analysis, inject the Working Standard solution six times. The results must meet the predefined criteria to ensure the system is performing correctly.[5]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can mask small impurities.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[5]
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Chapter 3: Method Validation - The Bedrock of Trustworthiness

A validated method provides documented evidence that the procedure is fit for its intended purpose.[4] The following validation parameters are assessed according to ICH Q2(R2) guidelines.[3][6]

Validation_Pyramid cluster_core Core Performance Metrics cluster_scope Method Scope & Specificity Validated_Method Fit-for-Purpose Validated Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (% RSD) Precision->Validated_Method Linearity Linearity (r²) Range Range Linearity->Range Specificity Specificity / Stability-Indicating Specificity->Validated_Method Range->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of key analytical validation parameters.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[5] To prove this, forced degradation studies are essential.[7][8] The sample is subjected to stress conditions to intentionally degrade it, and the resulting solution is analyzed to ensure that degradation products do not co-elute with the main peak.

Forced Degradation Protocol: A sample solution (500 µg/mL) is subjected to the following conditions, then diluted to 50 µg/mL for analysis:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample at 105 °C for 48 hours.

  • Photolytic: Solution exposed to ICH-specified light conditions.

Hypothetical Forced Degradation Results (C18 Column):

Stress Condition% Assay of Main Peak% DegradationObservations
Control 99.8%N/ASingle main peak.
Acid (0.1M HCl) 85.2%14.6%Main peak is spectrally pure. Two degradation peaks observed at RRT 0.85 and 1.15.
Base (0.1M NaOH) 78.9%20.9%Main peak is spectrally pure. Major degradation peak at RRT 0.70. Possible ester hydrolysis.
Oxidative (3% H₂O₂) 92.5%7.3%Main peak is spectrally pure. Minor degradation peak at RRT 1.25.
Thermal (105 °C) 99.1%0.7%No significant degradation observed.

These results demonstrate the method is stability-indicating , as the purity of the main peak can be accurately measured even in the presence of degradation products.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[9]

  • Procedure: Prepare standard solutions at five concentrations, from 25% to 150% of the working concentration (e.g., 12.5, 25, 50, 62.5, 75 µg/mL).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is determined by analyzing samples with known concentrations (spiked placebo or by standard addition) and calculating the percent recovery.

  • Procedure: Analyze samples in triplicate at three concentrations (e.g., 80%, 100%, 120% of the working concentration).

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analysis of six replicate sample preparations on the same day.

  • Intermediate Precision: Analysis by a different analyst, on a different day, or with a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Chapter 4: Comparative Guide - C18 vs. Phenyl-Hexyl Column

The choice of column can significantly impact the quality of the separation, especially for complex samples with structurally similar impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Methyl 5-bromo-6-methyl-1H- indole-3-carboxylate Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze Stressed & Control Samples by Validated HPLC Method Start->Analysis Control (Unstressed) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Evaluate Peak Purity & Degradation Profile Analysis->End

Caption: Workflow for a forced degradation study.

Rationale for Comparison: While the C18 column separates primarily based on hydrophobicity, the Phenyl-Hexyl column introduces an additional separation mechanism: π-π interactions.[2] For the indole nucleus, which is an electron-rich aromatic system, these interactions can enhance resolution from other aromatic impurities that may have similar hydrophobicity but different electronic properties.

Comparative Performance Data:

Performance MetricCondition A: Standard C18Condition B: Phenyl-HexylCommentary
Retention Time (Main Peak) 18.5 min20.1 minPhenyl-Hexyl shows slightly more retention due to mixed-mode interactions.
Resolution (Main Peak vs. Closest Impurity) 2.13.5Significant Improvement. The Phenyl-Hexyl column provides superior separation from a critical process impurity.
Tailing Factor (Main Peak) 1.21.1Both columns provide excellent peak shape.
Analysis Time 35 min35 minRuntimes are comparable.

Conclusion of Comparison: For routine purity testing where potential impurities are well-characterized and separated, a standard C18 column is sufficient and cost-effective. However, for method development, impurity profiling, or when dealing with complex synthesis mixtures containing aromatic isomers, the Phenyl-Hexyl column provides superior resolving power and is the recommended choice for a more robust, stability-indicating method.

Conclusion

The validation of an HPLC method for purity determination is a systematic process that builds confidence and ensures data integrity. This guide has demonstrated that while a standard C18 column can be effective, a Phenyl-Hexyl column offers enhanced selectivity for this compound, providing a more robust separation from potential aromatic impurities. The detailed protocol and validation framework, grounded in ICH guidelines, provide a comprehensive template for researchers to establish a scientifically sound, trustworthy, and fit-for-purpose analytical method. Adherence to these principles is not merely a regulatory exercise; it is a commitment to scientific excellence and the foundation upon which safe and effective medicines are built.

References

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The Brominated Indole Ester Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, owing to its prevalence in a vast array of biologically active natural products and synthetic drugs. The strategic introduction of bromine atoms to this versatile framework has emerged as a powerful strategy to modulate and enhance therapeutic potential. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of brominated indole esters, offering insights into their design, synthesis, and biological evaluation. We will explore the causal relationships between the position and number of bromine substituents and the resulting anti-inflammatory, antimicrobial, and anticancer activities, supported by experimental data and detailed protocols.

The Influence of Bromination on Biological Activity: A Comparative Overview

The addition of bromine to the indole ring profoundly influences its physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, dictate the compound's interaction with biological targets.

Anti-inflammatory Activity

Brominated indoles have demonstrated significant potential as anti-inflammatory agents. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). The position of the bromine atom on the indole ring is a critical determinant of this inhibitory activity.

A comparative study on a series of brominated indole derivatives revealed a clear SAR for their anti-inflammatory effects.[1] As shown in the table below, bromination at the C5 and C6 positions of the indole ring generally leads to enhanced inhibitory activity against NO, TNF-α, and PGE2 production.

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)
Isatin (unsubstituted)430>339.8>339.8
5-Bromoisatin151.6151.6151.6
6-Bromoindole~150~150~150
7-Bromoisatin>222>222>222
Data synthesized from Benkendorff et al., 2017.[1]

The data clearly indicates that the position of the bromine atom significantly impacts the anti-inflammatory potency, with the 5- and 6-bromo analogs exhibiting the most promising activity. This suggests that the electronic and steric properties imparted by bromine at these positions are favorable for interaction with the biological targets involved in the inflammatory cascade. A plausible mechanism for this enhanced activity is the modulation of the NF-κB signaling pathway, a central regulator of inflammation. It has been shown that 6-bromoindole and 6-bromoisatin significantly reduce the translocation of NF-κB into the nucleus in LPS-stimulated macrophages.[2]

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Brominated indoles have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens. The number and position of bromine substituents play a crucial role in determining the antimicrobial spectrum and potency.

Multi-halogenated indoles, in particular, have shown enhanced antibacterial and antibiofilm activities. For instance, a study on various indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) demonstrated that 6-bromoindole exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL.[3] Other studies have reported MIC values for brominated indoles against various bacterial strains, highlighting the importance of the substitution pattern. For example, one brominated indole derivative showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 2 to 8 µg/mL.[4]

Compound/ExtractOrganismMIC (µg/mL)
6-BromoindoleAcinetobacter baumannii (XDRAB)64[3]
Brominated Indole 74Gram-negative bacteria2-4[4]
Halogenated Indole DerivativesC. krusei3.125[5]

These findings underscore the potential of brominated indoles as a scaffold for the development of new antimicrobial agents. The increased lipophilicity conferred by bromine may facilitate penetration of the bacterial cell membrane, leading to enhanced activity.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs. Bromination has been shown to be a viable strategy for enhancing the cytotoxic and apoptotic effects of indole derivatives in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.[6][7]

For example, 6-bromoisatin has been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines.[8] The IC50 values for 6-bromoisatin against HT29 and Caco-2 cell lines were found to be approximately 100 µM.[8]

CompoundCell LineIC50 (µM)
6-BromoisatinHT29 (colorectal cancer)~100[8]
6-BromoisatinCaco-2 (colorectal cancer)~100[8]

The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes. For instance, some brominated indoles may act as inhibitors of protein kinases, which are often dysregulated in cancer.[9]

Mechanistic Insights: Targeting Key Signaling Pathways

The biological activities of brominated indole esters are underpinned by their ability to modulate specific intracellular signaling pathways. A deeper understanding of these mechanisms is crucial for rational drug design and optimization.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.

Brominated indoles have been shown to inhibit this pathway, thereby exerting their anti-inflammatory and pro-apoptotic effects.[2][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB_P P-IkB IkB->IkB_P NF_kB_nuc NF-kB NF_kB->NF_kB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Bromo_Indole Brominated Indole Ester Bromo_Indole->IKK Inhibits Bromo_Indole->NF_kB_nuc Inhibits Translocation DNA DNA NF_kB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates

Caption: Inhibition of the NF-κB signaling pathway by brominated indole esters.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Indole derivatives, including brominated analogs, have been identified as inhibitors of this pathway, contributing to their anticancer properties.[6][7][11]

These compounds can interfere with the pathway at multiple levels, for example, by inhibiting the activity of PI3K or Akt, leading to downstream suppression of mTOR and its targets. This ultimately results in the induction of apoptosis and inhibition of cell proliferation.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Bromo_Indole Brominated Indole Ester Bromo_Indole->PI3K Inhibits Bromo_Indole->Akt Inhibits

Caption: Modulation of the PI3K/Akt/mTOR pathway by brominated indole esters.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of a Representative Brominated Indole: 5-Bromoindole

This protocol describes a common method for the synthesis of 5-bromoindole.[12][13]

Step 1: Preparation of Sodium 1-Acetylindoline-2-sulfonate

  • To a suspension of sodium bisulfite in acetic anhydride, add sodium indoline-2-sulfonate.

  • Stir the suspension at 70°C for 1 hour.

  • Increase the temperature to 90°C and continue stirring for 2 hours.

  • Cool the reaction mixture to room temperature and filter to collect the solid product.

  • Wash the solid with acetic anhydride and then ether, and dry.

Step 2: Bromination and Hydrolysis to 5-Bromoindole

  • Dissolve the sodium 1-acetylindoline-2-sulfonate from Step 1 in water at 0-5°C.

  • Slowly add bromine dropwise while maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of sodium bisulfite to quench any excess bromine.

  • Adjust the pH to neutral with a 40% sodium hydroxide solution, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic with 40% sodium hydroxide and stir for an additional 3 hours at 50°C.

  • Collect the precipitate by vacuum filtration, wash with water, and air dry.

  • Recrystallize the crude product from ethanol and water to obtain pure 5-bromoindole.

In Vitro Anti-inflammatory Assays

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the brominated indole esters for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatants.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

This assay quantifies the amount of TNF-α secreted by cells.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the brominated indole esters for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability.

  • Seed cancer cells (e.g., HT29, Caco-2) in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the brominated indole esters for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

The structure-activity relationships of brominated indole esters reveal a clear dependence of biological activity on the position and number of bromine substituents. Bromination, particularly at the C5 and C6 positions, appears to be a favorable modification for enhancing anti-inflammatory, antimicrobial, and anticancer properties. The mechanistic underpinnings of these activities are often rooted in the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

The experimental protocols provided in this guide offer a foundation for researchers to further explore and compare the therapeutic potential of novel brominated indole esters. Future research should focus on a more systematic exploration of di- and tri-brominated analogs to further elucidate the SAR. Additionally, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued investigation of this versatile scaffold holds significant promise for the development of new and effective therapeutic agents.

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A Comparative Guide to the Reactivity of 5-Bromo and 6-Bromoindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of substituted indoles, bromoindoles serve as versatile synthetic intermediates, offering a reactive handle for a plethora of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two key positional isomers: 5-bromoindole and 6-bromoindole. By delving into the nuances of their behavior in pivotal organic reactions, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Bromoindoles in Synthesis

Bromoindoles are invaluable building blocks, primarily due to their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties. The position of the bromine substituent on the indole ring, however, is not a trivial matter; it profoundly influences the electronic and steric environment of the molecule, thereby dictating its reactivity. Understanding these differences is paramount for efficient and predictable synthetic planning.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers

The utility of 5-bromo and 6-bromoindoles as substrates in palladium-catalyzed cross-coupling reactions is a central theme in their application. While both isomers are viable coupling partners, their reactivity profiles can differ significantly.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and it has been extensively applied to the functionalization of 5-bromoindole.[1] In contrast, detailed studies on the Suzuki coupling of 6-bromoindole are less common, though successful couplings have been reported for the analogous 6-bromo-1H-indazole, suggesting its viability.

Table 1: Comparison of Reported Suzuki-Miyaura Coupling Reactions of Bromoindoles and Analogs

Bromo-IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromoindole Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295 (for 5-bromo-1-ethyl-1H-indazole)[2]
5-Bromoindole Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water3718High Yields[1]
6-Bromo-1H-indazole (Hetero)arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/Water1001260-85[3]

Note: Data for 6-bromoindole is inferred from the reactivity of 6-bromo-1H-indazole, a closely related heterocyclic system.

The high yields and mild conditions often observed for the Suzuki coupling of 5-bromoindole derivatives underscore its utility in synthetic campaigns.[1] The reactivity of the 6-bromo isomer, while less documented, appears to be generally good, though potentially requiring slightly more forcing conditions.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromoindole, Boronic Acid, and Base B Add Anhydrous, Degassed Solvent A->B C Evacuate and Backfill with Inert Gas (x3) B->C D Add Pd Catalyst/ Ligand Solution C->D E Heat to Target Temperature D->E F Monitor by TLC/LC-MS E->F G Cool to RT and Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Concentrate, and Purify H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a direct route to vinyl-substituted indoles. While examples for both isomers exist, the subtle differences in their reactivity can influence reaction efficiency.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4][5] Both 5-bromo and 6-bromoindoles can be successfully aminated, providing access to a diverse range of N-substituted indole derivatives.

Table 2: Comparison of Reported Buchwald-Hartwig Amination Reactions

Bromo-IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Bromoindole AnilinePd₂(dba)₃ / BINAPNaOtBuToluene8088[4]
6-Bromo-1H-indazole AnilinePd₂(dba)₃ / XPhosK₂CO₃Dioxane11085[3]
6-Bromo-1H-indazole MorpholinePd₂(dba)₃ / XPhosK₂CO₃Dioxane11092[3]

Note: Data for 6-bromoindole is inferred from the reactivity of 6-bromo-1H-indazole.

The successful amination of both isomers highlights the versatility of the Buchwald-Hartwig reaction. The choice of ligand and base is crucial for achieving high yields, and optimization is often necessary for specific substrate combinations.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII_ArBr L_n(Ar)Pd(II)-Br OA->PdII_ArBr Amine_Coord Amine Coordination PdII_ArBr->Amine_Coord HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base Pd_Amido L_n(Ar)Pd(II)-NR'R'' Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product Steric_Hindrance cluster_5bromo 5-Bromoindole cluster_6bromo 6-Bromoindole indole5 indole5 indole6 indole6

Caption: Steric environments of 5-bromo and 6-bromoindole.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed, step-by-step methodologies for representative reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of N-Protected 5-Bromoindole

Materials:

  • N-Protected 5-bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add N-protected 5-bromoindole, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of N-Protected 6-Bromoindole (Adapted from 6-Bromo-1H-indazole)

Materials:

  • N-Protected 6-bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, combine N-protected 6-bromoindole, amine, K₂CO₃, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and heat the mixture to 110 °C with stirring for the required duration (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired N-arylated product.

Conclusion

This guide has provided a comparative overview of the reactivity of 5-bromo and 6-bromoindoles in key synthetic transformations. While 5-bromoindole is a more extensively studied and often more reactive substrate in palladium-catalyzed cross-coupling reactions, 6-bromoindole remains a valuable and viable building block. The observed differences in reactivity can be attributed to a combination of electronic and steric factors. For electrophilic substitution reactions, both isomers are expected to react preferentially at the C3 position. By understanding these nuances, researchers can better design and execute synthetic strategies to access a wide array of functionalized indole derivatives for various applications.

References

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Unveiling the Potential: A Comparative Guide to the Novelty of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the indole scaffold remains a cornerstone of drug discovery, celebrated for its prevalence in natural products and its versatile pharmacological profile.[1] This guide introduces methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, a commercially available yet under-explored derivative, and provides a comprehensive framework for assessing its novelty and potential therapeutic applications. By juxtaposing this compound with well-characterized indole derivatives, we offer a roadmap for its synthesis, characterization, and biological evaluation, supported by established experimental protocols.

The Indole Nucleus: A Privileged Scaffold in Drug Design

The indole ring system, a fusion of benzene and pyrrole rings, is a key structural motif in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The strategic placement of substituents on the indole core can profoundly influence its biological activity, making the exploration of novel derivatives a critical endeavor in the quest for new medicines.

Introducing this compound: An Uncharted Territory

While the indole-3-carboxylate backbone is a common feature in many bioactive compounds, the specific substitution pattern of a bromine atom at the 5-position and a methyl group at the 6-position (CAS Number: 1360957-60-3) presents an intriguing yet sparsely investigated scaffold. A thorough review of the scientific literature reveals a significant gap in the understanding of its biological properties, thus highlighting an opportunity for novel discoveries. This guide aims to bridge this gap by providing a structured approach to unlocking its potential.

Synthetic Pathways and Characterization: A Proposed Workflow

The synthesis of this compound and its subsequent derivatives can be approached through established methodologies for indole synthesis, such as palladium-catalyzed heterocyclization or visible-light-induced carbonylation of appropriately substituted anilines.[4][5][6]

Diagram: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Core Scaffold cluster_derivatization Derivatization cluster_final Final Products start Substituted Anilines step1 Palladium-Catalyzed Heterocyclization start->step1 Method A step2 Visible-Light-Induced Carbonylation start->step2 Method B product This compound step1->product step2->product deriv Further Functionalization (e.g., N-alkylation, hydrolysis, amidation) product->deriv final_products Novel Derivatives deriv->final_products

Caption: A generalized workflow for the synthesis of the core scaffold and its subsequent derivatization.

Detailed Synthetic Protocol (Hypothetical)

The following is a generalized protocol based on common methods for synthesizing substituted indole-3-carboxylates:

  • Preparation of the N-Aryl Enamine: React a suitably substituted aniline with a β-keto ester (e.g., methyl acetoacetate) under acidic catalysis to form the corresponding enamine.

  • Palladium-Catalyzed Cyclization: Subject the N-aryl enamine to intramolecular oxidative coupling using a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Cu(OAc)₂), and a base (e.g., K₂CO₃) in a suitable solvent like DMF. Microwave irradiation can be employed to reduce reaction times and improve yields.[4]

  • Purification: The crude product is purified by column chromatography on silica gel.

Physicochemical and Structural Characterization

A comprehensive characterization of the synthesized compounds is paramount to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the indole ring and its substituents provide definitive structural information.[7][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[10][11]

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous three-dimensional atomic structure of the molecule, offering insights into its conformation and intermolecular interactions.[12][13][14][15]

Comparative Biological Evaluation: Assessing the Novelty

The true novelty of these derivatives lies in their biological activity. Based on the known pharmacological profiles of related indole compounds, the following assays are recommended to build a comparative performance profile.

Anticancer Activity

Numerous indole derivatives have demonstrated potent anticancer activity.[16][17][18] A systematic evaluation against a panel of cancer cell lines is a crucial first step.

Table 1: Comparative Anticancer Activity of Indole Derivatives (Hypothetical Data)

Compound IDStructureMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference Compound (e.g., Doxorubicin) IC₅₀ (µM)
M5B6M-indole This compoundTo be determinedTo be determinedTo be determined0.5
Derivative A N-alkylated M5B6M-indoleTo be determinedTo be determinedTo be determined0.5
Derivative B Amide of M5B6M-indoleTo be determinedTo be determinedTo be determined0.5
Known Indole 1 Structure of known active indole2.13.51.80.5
Known Indole 2 Structure of another known active indole5.87.24.50.5

Experimental Protocol: MTT Assay for Cytotoxicity [19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Diagram: Anticancer Evaluation Workflow

G start Synthesized Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC₅₀ Values cytotoxicity->ic50 mechanistic Mechanistic Studies (Apoptosis, Cell Cycle Analysis) ic50->mechanistic For potent compounds in_vivo In Vivo Efficacy (Xenograft Models) mechanistic->in_vivo

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-Bromo-6-Methyl-1H-Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. As a brominated heterocyclic compound, this substance requires specific handling protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Part 1: Core Hazard Assessment and Protective Measures

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified with specific risks that dictate the necessary safety precautions.

The primary causality for these stringent measures is the compound's reactivity and irritant properties. The GHS07 pictogram indicates that it is an irritant and can be harmful.[1] Failure to use appropriate personal protective equipment (PPE) can lead to skin irritation, serious eye damage, and respiratory tract irritation upon inhalation of the solid dust.

Table 1: Chemical and Hazard Identification

PropertyDetailsReference
Chemical Name This compound[1]
CAS Number 1360957-60-3[1]
Molecular Formula C₁₁H₁₀BrNO₂
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Required Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.[2][3]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Engineering Controls: All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to mitigate inhalation risks (H335).[4]

Part 2: Waste Characterization and Segregation: The Critical First Step

Proper waste segregation is the most critical step in ensuring safe and compliant disposal. Mischaracterizing chemical waste can lead to dangerous reactions in a waste container, increased disposal costs, and regulatory violations.

This compound is a halogenated organic compound due to the presence of a bromine atom.[5] This classification is crucial because halogenated and non-halogenated waste streams are treated and disposed of differently.[6] Halogenated wastes are typically managed through high-temperature incineration, a more complex and costly process than the fuel blending often used for non-halogenated solvents.[4][6] Mixing these streams contaminates the entire container, escalating disposal costs significantly.

dot

Caption: Waste Segregation Decision Flowchart.

Part 3: Step-by-Step Disposal Protocol

Follow these procedures to safely collect and store waste containing this compound.

Protocol 3.1: Disposal of Unused or Expired Chemical

The original container holding the pure, unused, or expired compound must be treated as hazardous waste.[2]

  • Ensure the container's cap is tightly sealed.

  • If the original label is damaged, re-label the container clearly with the full chemical name.

  • Place the container in a designated Satellite Accumulation Area (SAA) for hazardous waste pickup. Do not dispose of it in regular trash.

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh boats, contaminated paper towels, and empty vials.

  • Designate a specific hazardous waste container for "Halogenated Organic Solids." This container must be made of a chemically compatible material and have a secure, screw-top lid.[2][7]

  • Place all contaminated solid materials directly into this container.

  • Do not mix with liquid or non-halogenated waste streams.[5]

  • Keep the container closed at all times except when actively adding waste.[4][7]

Protocol 3.3: Managing Spills and Gross Contamination

In the event of a spill:

  • Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the spill using an inert absorbent material, such as vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools.

  • Place the collected spill cleanup material into the designated "Halogenated Organic Solids" waste container.[4]

  • Seal and label the container.[4]

Part 4: Waste Container Management and Labeling

Proper management of the accumulation container is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Container Requirements:

  • Condition: Must be in good condition, free of leaks or cracks.[2]

  • Compatibility: Must be chemically compatible with the waste.

  • Closure: Must have a tightly sealing, threaded cap to prevent spills and vapor release.[7]

Labeling Protocol: Before any waste is added, the container must be labeled.[2][4] The label must include:

  • The words "Hazardous Waste" .[2][10]

  • The full chemical name(s) of the contents: "this compound" and any other components or solvents. Do not use abbreviations or chemical formulas.[2][7]

  • The Accumulation Start Date , which is the date the first piece of waste is placed in the container.[2]

  • An appropriate hazard identification (e.g., "Irritant," "Toxic").[4]

Part 5: Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste must be conducted by a licensed environmental services contractor. Your institution's Environmental Health and Safety (EHS) department manages this process.

  • Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure and segregated from incompatible materials.[4]

  • Pickup Request: Once the container is nearly full (around 75%), or if the accumulation time limit is approaching, contact your institution's EHS office to request a waste pickup.

  • Documentation: The waste is tracked from its point of generation to its final disposal facility using a manifest system, creating a "cradle-to-grave" record of its handling as required by law.[9]

By adhering to this guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and minimize the environmental impact of your research.

References

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (n.d.).
  • This compound | 1360957-60-3 - Sigma-Aldrich. (n.d.).
  • Hazardous Waste Program. (n.d.). Department of Environmental Protection, Commonwealth of Pennsylvania.
  • Hazardous waste segregation. (n.d.).
  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).
  • This compound | 1360957-60-3 - Sigma-Aldrich. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Hazardous Waste Management - NYSDEC - Department of Environmental Conservation. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

Personal protective equipment for handling methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

As a Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling of this compound (CAS No. 1360957-60-3). The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure operational integrity from receipt of the compound to its final disposal. Our commitment is to your safety and the success of your research.

Hazard Assessment and Chemical Profile

This compound is a brominated indole derivative. While specific toxicological data for this exact compound is limited, its hazard profile is determined by its functional groups and data from structurally similar molecules. The primary hazards are associated with irritation and acute toxicity if ingested.[1][2][3]

GHS Hazard Classification Summary

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): Accidental ingestion can lead to adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination by wearing gloves and practicing strict personal hygiene.[3][4]

  • H315 & H319 (Skin and Eye Irritation): Direct contact with the solid powder or solutions can cause significant irritation.[1][2] This necessitates robust protection for the hands, body, and especially the eyes, which are highly sensitive.

  • H335 (Respiratory Irritation): As a solid, the fine powder of this compound can become airborne during handling, particularly during weighing and transfer.[1][2] Inhalation of these particles can irritate the respiratory tract. Therefore, engineering controls like a chemical fume hood are essential to minimize this risk.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[5][6]

Essential PPE for Handling this compound

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum).[7][8] Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for bulk transfers or when there is a significant splash risk.[8]Protects against airborne powder and accidental splashes of solutions, preventing serious eye irritation (H319).[1]
Hand Protection Chemically resistant nitrile gloves.Prevents skin contact and irritation (H315). Always inspect gloves for tears or holes before use.[9] For prolonged work or when handling concentrated solutions, consider double-gloving.[7] Remove the outer glove immediately if contamination occurs. Wash hands thoroughly after removing gloves.
Body Protection A fully buttoned, long-sleeved laboratory coat. A flame-resistant coat is recommended if flammable solvents are in use.[8]Protects skin and personal clothing from contamination.[5] Long pants and closed-toe shoes are also mandatory laboratory attire.[7][8]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved N95 dust mask is the minimum requirement for weighing and handling the solid form.Mitigates the risk of respiratory tract irritation (H335) from inhaling the fine powder.[1] All handling of the solid should occur in a well-ventilated area, preferably a fume hood.[4][10]

Operational Protocol: From Receipt to Disposal

This step-by-step workflow ensures that safety is integrated into every stage of the handling process.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear nitrile gloves during this inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9] The container should be sealed in dry, room temperature conditions.[1]

Step 2: Preparation and Weighing (In a Chemical Fume Hood)
  • Don PPE: Before handling, put on all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.

  • Prepare Workspace: Conduct all work within a certified chemical fume hood to control exposure.[4] Cover the work surface with absorbent, disposable bench paper.

  • Weighing:

    • Use a dedicated spatula for this chemical.

    • To prevent the powder from becoming airborne, dispense the solid slowly and carefully in the center of the weigh boat.

    • Avoid creating dust clouds. If powder is spilled, gently clean it with a damp paper towel (wet with water or an appropriate solvent) and dispose of it as hazardous waste.

    • Close the primary container immediately after dispensing.

Step 3: Dissolving and Transfer
  • Add Solvent: Slowly add the desired solvent to the vessel containing the weighed solid.

  • Ensure Compatibility: Use solvents appropriate for the reaction. Be aware of any potential exothermic reactions or gas evolution.

  • Transfer: When transferring solutions, use a pipette or a funnel to minimize the risk of splashing. Keep containers capped when not in use.

Step 4: Post-Handling and Cleanup
  • Decontaminate: Wipe down the spatula and any non-disposable equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Clean Workspace: Wipe down the work surface in the fume hood. Dispose of the bench paper as solid hazardous waste.

  • Remove PPE: Remove gloves first, turning them inside out to avoid contaminating your hands. Remove your lab coat and eye protection.

  • Wash Hands: Wash your hands thoroughly with soap and water.[4]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety procedures for handling this compound.

cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal cluster_final Final Steps start Start: Obtain Compound ppe Don Full PPE (Lab Coat, Gloves, Goggles) start->ppe hood Work in Chemical Fume Hood ppe->hood weigh Carefully Weigh Solid (Minimize Dust) hood->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decon Decontaminate Equipment dissolve->decon After Use waste Dispose of Waste in Labeled Hazardous Bins decon->waste clean_area Clean Work Area waste->clean_area remove_ppe Remove PPE Correctly clean_area->remove_ppe Procedure Complete wash Wash Hands Thoroughly remove_ppe->wash finish End of Procedure wash->finish

Caption: A workflow diagram outlining the key safety steps for handling this compound.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.

  • Major Spill: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any residual solid compound. Place these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid organic waste.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3][4] Contact your EHS department for specific institutional procedures.

References

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Office of Environmental Health and Safety, Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • PubChem, National Institutes of Health. Methyl indole-3-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.